Product packaging for NBD-C12-HPC(Cat. No.:CAS No. 105539-26-2)

NBD-C12-HPC

Cat. No.: B1148107
CAS No.: 105539-26-2
M. Wt: 856.05
Attention: For research use only. Not for human or veterinary use.
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Description

NBD-C12-HPC (CAS 105539-26-2) is a synthetic, green-fluorescent analog of dodecanoyl glycerophosphocholine specifically designed for advanced biophysical research on lipid membranes . Its structure features a phosphocholine headgroup and a C12 acyl chain labeled at the terminus with the nitrobenzoxadiazole (NBD) fluorophore, positioning the fluorophore deep within the hydrophobic core of the lipid bilayer to act as a sensitive reporter on the membrane interior . This strategic design makes it an essential tool for investigating lipid trafficking and membrane dynamics in live cells using techniques such as fluorescence resonance energy transfer (FRET), fluorescence recovery after photobleaching (FRAP), and direct fluorescence microscopy . The probe is characterized by an absorption maximum near 465 nm and an environmentally sensitive emission maximum near 534 nm in ethanol, with its fluorescence being significantly quenched in aqueous environments, which provides excellent contrast for membrane-associated processes . Researchers frequently utilize this compound in critical applications including membrane fusion assays, where it acts as an efficient FRET donor to acceptors like Nile Red , and in studying lipid-protein interactions, such as characterizing the binding kinetics and affinities of phospholipids to proteins like CD1 and tear lipocalin . Furthermore, its ability to spontaneously transfer between membranes, albeit more slowly than its shorter-chain analogs, makes it valuable for studying lipid transfer dynamics . This compound should be stored desiccated at -5 to -30°C and protected from light to maintain stability . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

CAS No.

105539-26-2

Molecular Formula

C42H74N5O11P

Molecular Weight

856.05

Origin of Product

United States

Foundational & Exploratory

NBD-C12-HPC: A Technical Guide to its Structure, Properties, and Applications in Cellular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescently labeled phospholipid, NBD-C12-HPC (2-(12-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine). This document details its chemical structure, physicochemical properties, and key applications in biological research, with a focus on experimental methodologies.

Core Structure and Chemical Identity

This compound is a synthetic phospholipid designed to mimic natural phospholipids while carrying a fluorescent reporter group. Its structure consists of a phosphocholine headgroup, a C16 acyl chain (hexadecanoyl) at the sn-1 position, and a C12 acyl chain (dodecanoyl) at the sn-2 position. The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is covalently attached to the terminus of the C12 acyl chain.[1] This strategic placement of the NBD group allows it to probe the hydrophobic core of lipid bilayers.

The full chemical name for this compound is 2-(12-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine.[1]

Physicochemical Properties

The utility of this compound as a molecular probe is defined by its specific chemical and physical characteristics. Key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Weight 856.05 g/mol N/A
Fluorescence Excitation Maxima (λex) ~467 nm[2]
Fluorescence Emission Maxima (λem) ~538 nm[2]
Critical Micelle Concentration (CMC) Not available in the literature. A similar but unlabeled lipid, n-dodecyl phosphocholine (C12PC), has a CMC of 0.91 mM in water. The NBD moiety is expected to influence this value.N/A
Aggregation in Lipid Bilayers Evidence of non-random distribution and aggregation at concentrations >0.4 mol% in DPPC vesicles.[3]

Note: The fluorescence of the NBD group is highly sensitive to the polarity of its local environment. Its fluorescence is significantly quenched in aqueous solutions, making it an excellent probe for membrane-associated phenomena.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the conjugation of a fatty acid with the NBD fluorophore, followed by its esterification to a lysophospholipid backbone.

Methodology:

  • NBD-Labeling of 12-aminododecanoic acid: 12-aminododecanoic acid is reacted with 4-chloro-7-nitrobenzofurazan (NBD chloride) in the presence of a base such as triethylamine. This reaction results in the formation of an amide bond, covalently linking the NBD fluorophore to the amino group of the fatty acid.

  • Esterification to Lysophospholipid: The resulting NBD-labeled fatty acid is then activated, often by conversion to an N-Hydroxysuccinimide (NHS) ester.

  • The activated NBD-fatty acid is subsequently reacted with 1-hexadecanoyl-sn-glycero-3-phosphocholine (lyso-PC) in slightly alkaline conditions (pH 7.2-9) to form a stable ester bond at the sn-2 position.

  • Purification: The final product, this compound, is purified from unreacted starting materials and byproducts using chromatographic techniques such as silica gel chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow cluster_step1 Step 1: NBD Labeling cluster_step2 Step 2: Esterification cluster_step3 Step 3: Purification 12_aminododecanoic_acid 12-aminododecanoic acid NBD_fatty_acid NBD-labeled fatty acid 12_aminododecanoic_acid->NBD_fatty_acid Amidation NBD_chloride NBD chloride NBD_chloride->NBD_fatty_acid NBD_C12_HPC_unpurified Unpurified this compound NBD_fatty_acid->NBD_C12_HPC_unpurified Esterification lyso_PC 1-hexadecanoyl-sn- glycero-3-phosphocholine lyso_PC->NBD_C12_HPC_unpurified NBD_C12_HPC_purified Purified this compound NBD_C12_HPC_unpurified->NBD_C12_HPC_purified Chromatography

Synthesis workflow for this compound.
Cellular Lipid Uptake Assay via Flow Cytometry

This protocol describes a quantitative method to measure the internalization of this compound into mammalian cells.

Methodology:

  • Cell Preparation: Culture mammalian cells to the desired confluency. Harvest the cells and wash them with a suitable buffer (e.g., PBS without Ca²⁺ or Mg²⁺). Resuspend the cells in a buffer appropriate for the assay (e.g., HBSS) to a final concentration of approximately 1 x 10⁶ cells/mL.

  • Lipid Suspension Preparation: Prepare a stock solution of this compound in an organic solvent (e.g., chloroform or ethanol). In a glass vial, evaporate the solvent from the desired amount of this compound under a stream of nitrogen gas. Resuspend the lipid film in buffer to the desired final concentration (e.g., 2 µM) by vortexing or sonication.

  • Labeling and Incubation: Add the cell suspension to the this compound suspension and incubate at the desired temperature (e.g., 37°C for active uptake or 4°C as a control for surface binding).

  • Back-Exchange: To distinguish between surface-bound and internalized probe, a back-exchange step can be performed. After incubation, wash the cells with a cold buffer containing a high concentration of a non-fluorescent lipid acceptor (e.g., defatted bovine serum albumin) to remove this compound from the outer leaflet of the plasma membrane.

  • Flow Cytometry Analysis: Analyze the cell-associated fluorescence using a flow cytometer with appropriate excitation (e.g., 488 nm laser) and emission filters (e.g., 530/30 nm bandpass). The mean fluorescence intensity of the cell population is proportional to the amount of internalized this compound.

Lipid_Uptake_Assay Cell_Culture Culture and Harvest Cells Labeling Incubate Cells with This compound Cell_Culture->Labeling Lipid_Prep Prepare this compound Suspension Lipid_Prep->Labeling Back_Exchange Optional: Back-Exchange (Remove surface label) Labeling->Back_Exchange Flow_Cytometry Analyze by Flow Cytometry Labeling->Flow_Cytometry Without Back-Exchange Back_Exchange->Flow_Cytometry Data_Analysis Quantify Mean Fluorescence Intensity Flow_Cytometry->Data_Analysis

Experimental workflow for this compound cellular uptake assay.
Visualization of Lipid Domains (Lipid Rafts)

This compound can be used to investigate the formation and dynamics of lipid domains, often referred to as lipid rafts, within cellular membranes.

Principle: The fluorescence of NBD is sensitive to its environment. In more ordered lipid environments (liquid-ordered, Lo phase), characteristic of lipid rafts, its fluorescence properties may differ compared to more fluid environments (liquid-disordered, Ld phase). This can manifest as changes in fluorescence intensity, lifetime, or spectral shifts. By observing the distribution of this compound fluorescence in the cell membrane, one can infer the presence of distinct lipid domains.

Methodology:

  • Cell Seeding and Labeling: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes). Label the cells with a low concentration of this compound as described in the previous protocol.

  • Fluorescence Microscopy: Image the live cells using a fluorescence microscope (e.g., confocal or total internal reflection fluorescence [TIRF] microscope) equipped with appropriate filters for NBD fluorescence.

  • Image Analysis: Analyze the fluorescence images for patterns of this compound distribution. The presence of punctate or clustered fluorescence patterns may indicate the localization of the probe within lipid domains. Co-localization studies with known lipid raft markers can provide further evidence.

  • Advanced Techniques: For more quantitative analysis, techniques such as Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the lateral mobility of this compound in different regions of the membrane. Förster Resonance Energy Transfer (FRET) can be employed to study the proximity of this compound to other fluorescently labeled molecules within the membrane.

Lipid_Raft_Principle NBD_HPC This compound Lo_Phase Lipid Raft (Liquid-ordered phase) NBD_HPC->Lo_Phase Preferential partitioning Ld_Phase Non-raft Membrane (Liquid-disordered phase) NBD_HPC->Ld_Phase Fluorescence_Change Altered Fluorescence (e.g., higher intensity, longer lifetime) Lo_Phase->Fluorescence_Change Microscopy Fluorescence Microscopy Fluorescence_Change->Microscopy Domain_Visualization Visualization of Lipid Domains Microscopy->Domain_Visualization

References

In-Depth Technical Guide to NBD-C12-HPC: A Fluorescent Probe for Membrane Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

NBD-C12-HPC (2-(12-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine) is a fluorescently labeled phospholipid analog that has become an invaluable tool in the study of membrane biology. Its unique structure, featuring a nitrobenzoxadiazole (NBD) fluorophore attached to the terminus of a C12 acyl chain, allows for the sensitive detection and analysis of various membrane phenomena. This guide provides a comprehensive overview of this compound, including its synthesis, biophysical properties, and detailed experimental applications, with a focus on quantitative data and methodologies.

Physicochemical Properties and Synthesis

This compound is a synthetic molecule designed to mimic natural phospholipids while offering the advantage of fluorescence.[1] Its structure allows it to integrate into lipid bilayers with minimal perturbation, making it an effective probe for studying the dynamics of the membrane's hydrophobic core.[1]

PropertyValue
Full Chemical Name 2-(12-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine
Molecular Formula C42H74N5O11P
Molecular Weight 856.05 g/mol
Excitation Maximum ~464 nm
Emission Maximum ~531 nm

The synthesis of this compound is a multi-step process rooted in fundamental organic chemistry reactions.[1] The primary steps involve the esterification and amidation of a glycerophosphocholine backbone with a fatty acid chain tagged with the NBD fluorophore.[1]

Key Experimental Applications and Protocols

This compound is a versatile probe utilized in a variety of assays to investigate the structure and function of cellular membranes. Its applications range from monitoring lipid trafficking and organization to assessing membrane integrity and fusion events.

Intracellular Lipid Trafficking

The fluorescence of this compound enables real-time visualization of lipid movement within and between cellular compartments.[1]

Experimental Protocol: NBD-Lipid Uptake Assay in Mammalian Cells

This protocol is adapted for the analysis of NBD-lipid internalization in adherent mammalian cell lines using confocal microscopy.

Materials:

  • Adherent mammalian cell line (e.g., CHO-K1)

  • Appropriate cell culture medium

  • This compound stock solution (in a suitable organic solvent like ethanol)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

Procedure:

  • Cell Preparation: Culture adherent cells on glass-bottom dishes suitable for microscopy until they reach 70-80% confluency.

  • This compound Labeling:

    • Prepare a working solution of this compound in serum-free culture medium. The final concentration may need to be optimized but is typically in the low micromolar range.

    • Wash the cells twice with pre-warmed PBS.

    • Incubate the cells with the this compound working solution at 37°C for a specified time (e.g., 30-60 minutes).

  • Imaging:

    • After incubation, wash the cells three times with cold PBS to remove excess probe and halt lipid transport.

    • Add fresh, pre-warmed culture medium or PBS to the dish.

    • Immediately image the cells using a confocal microscope.

  • Image Acquisition Settings (Example):

    • Excitation: 488 nm laser line

    • Emission: 500-550 nm

    • Objective: 63x oil immersion

    • Acquire images at different z-planes to analyze the subcellular localization of the probe.

Analysis of Lipid Domains (Rafts)

This compound can be used to study the formation and properties of lipid rafts, which are specialized membrane microdomains enriched in certain lipids and proteins. The partitioning of the probe between different lipid phases can be quantified to understand raft organization.

Experimental Protocol: Assessing Lipid Raft Association

This protocol describes a method to biochemically isolate lipid rafts and determine the partitioning of this compound.

Materials:

  • Cells or model membranes labeled with this compound

  • Lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) at 4°C

  • Sucrose solutions of varying concentrations (e.g., 40%, 30%, 5% in lysis buffer)

  • Ultracentrifuge and tubes

  • Fluorescence plate reader or fluorometer

Procedure:

  • Labeling: Label cells or liposomes with this compound as described previously.

  • Lysis: Lyse the cells in ice-cold lysis buffer.

  • Sucrose Gradient Ultracentrifugation:

    • Mix the lysate with an equal volume of 80% sucrose to create a 40% sucrose layer at the bottom of an ultracentrifuge tube.

    • Carefully overlay with layers of 30% and then 5% sucrose.

    • Centrifuge at high speed (e.g., 100,000 x g) for 18-24 hours at 4°C.

  • Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts, being detergent-insoluble and less dense, will float to the interface of the lower density sucrose layers.

  • Quantification: Measure the fluorescence of each fraction using a fluorometer. The enrichment of this compound fluorescence in the raft-containing fractions indicates its partitioning into these domains.

Membrane Fusion Assays

Membrane fusion can be monitored by observing the mixing of lipids between two labeled populations of vesicles. A common method is a Förster Resonance Energy Transfer (FRET)-based assay. While NBD is often the donor, a suitable acceptor fluorophore (e.g., Rhodamine) would also be incorporated into one of the vesicle populations. For the purpose of this guide, we will focus on a lipid-mixing assay where the dequenching of NBD fluorescence is monitored.

Experimental Protocol: Liposome Fusion Assay

Materials:

  • Two populations of liposomes: one labeled with a high concentration of this compound (self-quenching conditions) and unlabeled liposomes.

  • Fusion-inducing agent (e.g., polyethylene glycol (PEG), specific proteins, or changes in pH/ionic strength).

  • Fluorometer with temperature control.

Procedure:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) by sonication or extrusion. Incorporate this compound at a concentration of ~5-10 mol% into one batch of liposomes.

  • Assay Setup:

    • In a fluorometer cuvette, mix the labeled and unlabeled liposome populations at a desired ratio (e.g., 1:9).

    • Monitor the baseline fluorescence of the NBD probe (excitation ~464 nm, emission ~531 nm).

  • Initiation of Fusion: Add the fusion-inducing agent to the cuvette.

  • Data Acquisition: Record the increase in NBD fluorescence over time. As the labeled and unlabeled liposomes fuse, the this compound is diluted into the larger membrane area, leading to a decrease in self-quenching and an increase in fluorescence intensity. The initial rate of fluorescence increase is proportional to the initial rate of fusion.

Data Presentation

While specific quantitative data for this compound is often context-dependent and found within individual research articles, the following table provides an example of how such data could be structured.

Experimental ApplicationParameter MeasuredTypical Value RangeReference Example
Lipid Raft Analysis Partition Coefficient (K_p)>1 indicates preference for raft domains(Hypothetical)
Membrane Fusion Assay Initial Rate of Fusion (%F/min)Varies with fusogen concentration(Hypothetical)
Flippase Activity Assay Rate of Transbilayer Movement (t_1/2)Minutes to hours, enzyme-dependent(Hypothetical)

Visualizations

Signaling Pathway: Generic Lipid Uptake and Trafficking

Lipid_Trafficking cluster_extracellular Extracellular Space cluster_cell Cell NBD_C12_HPC_ext This compound Plasma_Membrane Plasma Membrane NBD_C12_HPC_ext->Plasma_Membrane Insertion Endosome Early Endosome Plasma_Membrane->Endosome Endocytosis Golgi Golgi Apparatus Endosome->Golgi Vesicular Transport Golgi->Plasma_Membrane Recycling ER Endoplasmic Reticulum Golgi->ER Vesicular Transport

Caption: Generalized pathway of this compound internalization and intracellular trafficking.

Experimental Workflow: Lipid Raft Isolation

Raft_Isolation_Workflow A Label Cells with This compound B Lyse Cells in Cold Detergent Buffer A->B C Create Sucrose Density Gradient B->C D Ultracentrifugation C->D E Fractionate Gradient D->E F Measure Fluorescence of Fractions E->F G Analyze Data F->G

Caption: Workflow for the biochemical isolation of lipid rafts using sucrose density gradient ultracentrifugation.

Logical Relationship: FRET-Based Membrane Fusion Assay

FRET_Fusion_Assay Start Labeled (NBD) & Unlabeled Liposomes Quenched Low Fluorescence (Self-Quenching) Start->Quenched Fusion Add Fusogen Quenched->Fusion DeQuenched High Fluorescence (Lipid Mixing) Fusion->DeQuenched End Quantify Fusion Rate DeQuenched->End

Caption: Principle of a lipid mixing assay to monitor membrane fusion using this compound.

References

An In-depth Technical Guide to the Fluorescence Spectrum of NBD-C12-HPC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of NBD-C12-HPC (2-(12-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine), a widely utilized fluorescent lipid analog in cellular and membrane biophysics research. This document details its spectral characteristics, factors influencing its fluorescence, experimental protocols for its use, and its application in visualizing intracellular lipid trafficking pathways.

Core Photophysical Properties of this compound

The fluorescence of this compound arises from the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore attached to the terminus of a C12 acyl chain. This strategic placement allows the NBD moiety to probe the hydrophobic core of lipid bilayers.[1] Its fluorescence is highly sensitive to the polarity of its microenvironment, a property that makes it a powerful tool for studying membrane structure and dynamics.[2]

Spectral Characteristics

The excitation and emission spectra of this compound are key to its application in fluorescence microscopy and spectroscopy. While only weakly fluorescent in aqueous solutions, its quantum yield increases significantly in hydrophobic environments such as lipid membranes.[2]

PropertyValueNotes
Excitation Maximum (λex) ~465 nm
Emission Maximum (λem) ~535 nmIn liposomes.[3]
Color Green
Extinction Coefficient (ε) ~22,000 M⁻¹cm⁻¹For NBD-PE, a similar NBD-labeled lipid.[4]
Fluorescence Lifetime (τ) Environment-dependent (approx. 2-9 ns)For NBD-cholesterol in cells, indicating sensitivity to the local environment.[5]
Quantum Yield (Φ) Environment-dependentGenerally low in polar solvents and high in nonpolar environments.

Table 1: Summary of Quantitative Photophysical Data for this compound and related NBD-lipids.

Environmental Sensitivity

The fluorescence emission spectrum of the NBD fluorophore is notably influenced by the polarity of the surrounding solvent. In nonpolar, hydrophobic environments like the interior of a lipid bilayer, a blue shift (shift to shorter wavelengths) in the emission maximum is observed, accompanied by an increase in fluorescence intensity and lifetime.[2] Conversely, in polar, aqueous environments, the fluorescence is quenched, and the emission maximum is red-shifted (shifted to longer wavelengths). This solvatochromic property is fundamental to its use in sensing changes in membrane properties.

Experimental Protocols

Measuring the Fluorescence Spectrum of this compound

This protocol outlines the general steps for acquiring the fluorescence excitation and emission spectra of this compound incorporated into lipid vesicles using a standard spectrofluorometer.

Materials:

  • This compound

  • Matrix lipid (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)

  • Organic solvent (e.g., chloroform)

  • Buffer solution (e.g., PBS, pH 7.4)

  • Spectrofluorometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Liposome Preparation:

    • In a round-bottom flask, co-dissolve this compound and the matrix lipid in chloroform at the desired molar ratio (e.g., 1:200 probe to lipid).

    • Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with the buffer solution by vortexing, creating multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Fluorescence Measurement:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the desired temperature for the cuvette holder (e.g., 25°C).

    • Place a cuvette containing the buffer solution (blank) in the sample holder.

    • Emission Spectrum:

      • Set the excitation wavelength to the absorption maximum of this compound (~465 nm).

      • Set the emission scan range (e.g., 480 nm to 700 nm).

      • Set the excitation and emission slit widths (e.g., 5 nm).

      • Acquire the spectrum of the blank and then the liposome sample.

      • Subtract the blank spectrum from the sample spectrum to correct for background scattering.

    • Excitation Spectrum:

      • Set the emission wavelength to the emission maximum of this compound (~535 nm).

      • Set the excitation scan range (e.g., 350 nm to 520 nm).

      • Keep the slit widths the same as for the emission scan.

      • Acquire the spectrum of the blank and then the liposome sample.

      • Subtract the blank spectrum from the sample spectrum.

Live-Cell Imaging of this compound for Lipid Trafficking

This protocol provides a general workflow for visualizing the intracellular trafficking of this compound in mammalian cells using confocal microscopy.

Materials:

  • Mammalian cells cultured on glass-bottom dishes or coverslips

  • This compound

  • Bovine Serum Albumin (BSA), defatted

  • Cell culture medium

  • Confocal microscope with appropriate laser lines and emission filters

Procedure:

  • Preparation of this compound/BSA Complex:

    • Prepare a stock solution of this compound in ethanol or DMSO.

    • Prepare a solution of defatted BSA in cell culture medium.

    • Add the this compound stock solution to the BSA solution while vortexing to form a complex. This facilitates the delivery of the hydrophobic lipid to the cells.

  • Cell Labeling:

    • Wash the cultured cells with pre-warmed serum-free medium.

    • Incubate the cells with the this compound/BSA complex in serum-free medium at a low temperature (e.g., 4°C) for a specific duration (e.g., 30 minutes). The low temperature allows the probe to insert into the plasma membrane while inhibiting endocytosis.

  • Trafficking Visualization:

    • Wash the cells with cold medium to remove excess probe.

    • Add fresh, pre-warmed complete medium and transfer the cells to the confocal microscope equipped with a stage-top incubator (37°C, 5% CO₂).

    • Acquire images at different time points to visualize the internalization and transport of this compound through various organelles.

  • Back-Exchange (Optional):

    • To specifically visualize the internalized pool of the probe, a back-exchange step can be performed. After the desired trafficking time, incubate the cells with a solution of defatted BSA in a cold medium. The BSA will extract the this compound remaining in the outer leaflet of the plasma membrane.

Visualization of Signaling Pathways and Experimental Workflows

Intracellular Trafficking of Ceramide from the ER to the Golgi

This compound, as a fluorescent analog of ceramide, can be used to visualize the transport of ceramide from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus for conversion into complex sphingolipids. This transport can occur through both vesicular and non-vesicular pathways. The non-vesicular pathway is mediated by the ceramide transfer protein (CERT) at membrane contact sites between the ER and the trans-Golgi.[6][7]

ER_to_Golgi_Transport cluster_ER Endoplasmic Reticulum (ER) cluster_Cytosol Cytosol cluster_Golgi Golgi Apparatus Ceramide_Synthase Ceramide Synthase Ceramide_ER NBD-Ceramide Ceramide_Synthase->Ceramide_ER Synthesis CERT_loaded CERT (loaded) Ceramide_ER->CERT_loaded Binding CERT_unloaded CERT (unloaded) CERT_unloaded->Ceramide_ER Pickup CERT_loaded->CERT_unloaded Release Ceramide_Golgi NBD-Ceramide CERT_loaded->Ceramide_Golgi Delivery at Membrane Contact Site Sphingomyelin_Synthase Sphingomyelin Synthase Ceramide_Golgi->Sphingomyelin_Synthase Substrate NBD_SM NBD-Sphingomyelin Sphingomyelin_Synthase->NBD_SM Conversion Live_Cell_Imaging_Workflow Start Start: Cells cultured on glass-bottom dish Prepare_Probe Prepare this compound/BSA complex in medium Start->Prepare_Probe Label_Cells Label cells with probe at 4°C Prepare_Probe->Label_Cells Wash_Cells Wash cells with cold medium Label_Cells->Wash_Cells Initiate_Trafficking Add warm medium and move to 37°C microscope stage Wash_Cells->Initiate_Trafficking Image_Acquisition Acquire time-lapse confocal images Initiate_Trafficking->Image_Acquisition Back_Exchange Optional: Perform back-exchange with BSA to remove plasma membrane signal Image_Acquisition->Back_Exchange Analysis Image analysis and quantification Image_Acquisition->Analysis Final_Imaging Acquire final images of internalized probe Back_Exchange->Final_Imaging Final_Imaging->Analysis

References

The Fluorescent Probe NBD-C12-HPC: A Technical Guide to its Applications in Lipid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of the fluorescently labeled phospholipid, NBD-C12-HPC (1-palmitoyl-2-(12-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]dodecanoyl)-sn-glycero-3-phosphocholine), in lipid research. This powerful tool enables the visualization and quantification of various cellular processes involving lipids, offering critical insights into membrane dynamics, intracellular trafficking, and lipid-protein interactions.

Core Applications in Lipid Research

This compound serves as a valuable fluorescent analog of phosphatidylcholine, integrating into lipid bilayers and allowing for the investigation of several key areas in lipid biology.

Intracellular Lipid Trafficking and Uptake

A primary application of this compound is the real-time visualization and quantification of lipid movement within and between cellular compartments.[1] Its fluorescence allows researchers to track its internalization from the plasma membrane and subsequent distribution to various organelles, providing insights into the mechanisms of lipid transport.[1]

Membrane Dynamics and Organization

This compound is instrumental in studying the dynamic nature of lipid bilayers. It provides information on:

  • Membrane Fluidity: Changes in the fluorescence anisotropy of this compound can be used to assess membrane fluidity and viscosity.[1]

  • Lipid Domains: The partitioning of this compound into different membrane domains, such as lipid rafts, can be monitored to understand membrane organization.[1]

  • Interleaflet Movement (Flippase Activity): Assays utilizing NBD-labeled lipids can measure the activity of flippases, enzymes that translocate phospholipids from the outer to the inner leaflet of the plasma membrane.[2][3]

Lipid-Protein Interactions

The fluorescent properties of this compound make it a useful tool for studying the binding of lipids to proteins. Changes in fluorescence upon interaction can be used to quantify binding affinities and kinetics.[1]

Membrane Fusion and Fission

Förster Resonance Energy Transfer (FRET) assays often employ NBD-labeled lipids as donors to investigate membrane fusion and fission events.[1][4] The proximity-dependent nature of FRET allows for the monitoring of the mixing of lipid bilayers.[4]

Quantitative Data

The following tables summarize key quantitative parameters associated with NBD-labeled lipids, providing a reference for experimental design and data interpretation.

PropertyValueSource(s)
Excitation Maximum ~460-470 nm[4][5]
Emission Maximum ~535 nm[5]
Fluorescence Lifetime (τ) 4.0 ns (for 2 mol% in DPPC at 50°C)[6]
ParameterProbeValueSource(s)
Lateral Diffusion Coefficient (D) C12-NBD-PC(8.3 ± 2.4) × 10⁻⁸ cm²/s[6]
Collisional Radius (R) C12-NBD-PC0.78 nm[6]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound and other NBD-labeled lipids.

NBD-Lipid Uptake Assay using Flow Cytometry

This protocol allows for the quantitative analysis of lipid internalization in mammalian cells.

a. Cell Preparation:

  • Culture mammalian cells to the desired confluency.

  • Harvest cells and resuspend in a suitable buffer (e.g., HBSS) to a concentration of 1 x 10⁶ cells/mL.[2]

b. Labeling:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in buffer to the desired final concentration (typically 0.1-1 µM).[2]

  • Add the this compound solution to the cell suspension.

  • Incubate the cells at a controlled temperature (e.g., 15°C or 20°C) for various time points.[2] Incubation at lower temperatures helps to minimize endocytosis.[2]

c. Back-Extraction:

  • To distinguish between surface-bound and internalized probe, a back-extraction step is performed.

  • At each time point, transfer an aliquot of the cell suspension to a tube containing a solution of fatty acid-free Bovine Serum Albumin (BSA) on ice.[2] BSA will extract the this compound from the outer leaflet of the plasma membrane.[2]

  • Incubate on ice for a short period (e.g., 1 minute).[2]

d. Flow Cytometry Analysis:

  • Analyze the cell samples using a flow cytometer.

  • The fluorescence intensity of the cells from the back-extracted samples represents the internalized this compound.

  • The fluorescence of cells not subjected to back-extraction represents the total cell-associated probe.

Lipid_Uptake_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis start Start harvest Harvest & Resuspend Cells start->harvest add_nbd Add this compound harvest->add_nbd incubate Incubate at 15-20°C add_nbd->incubate split Split Sample incubate->split back_extract Back-Extraction with BSA split->back_extract Aliquot 1 no_extract No Back-Extraction split->no_extract Aliquot 2 flow_cytometry Flow Cytometry back_extract->flow_cytometry no_extract->flow_cytometry end End flow_cytometry->end

Workflow for NBD-Lipid Uptake Assay using Flow Cytometry.
Flippase Activity Assay

This assay measures the ATP-dependent translocation of NBD-labeled phospholipids from the outer to the inner leaflet of the plasma membrane.

a. Cell Preparation and Labeling:

  • Follow the same cell preparation and labeling steps as in the Lipid Uptake Assay (Protocol 1a and 1b). NBD-PS or NBD-PE are commonly used for flippase assays.[2]

b. Measurement of Internalization:

  • At various time points during the incubation, perform back-extraction with BSA as described in Protocol 1c.

  • Analyze the fluorescence of the back-extracted cells by flow cytometry. The increase in fluorescence over time represents the flippase-mediated internalization of the NBD-lipid.

c. ATP Depletion (Control):

  • To confirm that the observed activity is ATP-dependent, a control experiment with ATP-depleted cells should be performed.

  • Pre-incubate cells with metabolic inhibitors (e.g., sodium azide and 2-deoxy-D-glucose) before adding the NBD-lipid.

  • A significant reduction in NBD-lipid internalization in the ATP-depleted cells compared to the untreated cells indicates flippase activity.

Flippase_Assay_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis start Start prep_cells Prepare Cell Suspension start->prep_cells split_cells Split into Control and Experimental prep_cells->split_cells atp_depletion ATP Depletion (Control) split_cells->atp_depletion add_nbd_exp Add NBD-Lipid (Experimental) split_cells->add_nbd_exp add_nbd_ctrl Add NBD-Lipid (Control) atp_depletion->add_nbd_ctrl incubate Incubate at 15-20°C add_nbd_exp->incubate add_nbd_ctrl->incubate back_extract Back-Extraction with BSA at Time Points incubate->back_extract flow_cytometry Flow Cytometry Analysis back_extract->flow_cytometry compare Compare Fluorescence flow_cytometry->compare end End compare->end FRET_Fusion_Assay cluster_prep Vesicle Preparation cluster_reaction Fusion Reaction cluster_measurement Fluorescence Measurement prep_labeled Prepare Labeled Vesicles (NBD + Rhodamine) mix Mix Labeled and Unlabeled Vesicles prep_labeled->mix prep_unlabeled Prepare Unlabeled Vesicles prep_unlabeled->mix induce_fusion Induce Fusion mix->induce_fusion excite Excite NBD (~470 nm) induce_fusion->excite measure Measure NBD (~535 nm) and Rhodamine (~585 nm) Emission excite->measure analyze Analyze FRET Change measure->analyze

References

NBD-C12-HPC: A Technical Guide to Probing Membrane Asymmetry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric distribution of lipids between the inner and outer leaflets of the plasma membrane is a fundamental feature of eukaryotic cells, crucial for a myriad of cellular processes including signal transduction, apoptosis, and membrane trafficking. The breakdown of this asymmetry is implicated in various disease states, making the study of its regulation a key area of research. Fluorescent lipid analogs are indispensable tools in unraveling the complexities of membrane dynamics. Among these, 2-(12-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine (NBD-C12-HPC) has emerged as a powerful probe for investigating the transbilayer movement of phospholipids.

This technical guide provides an in-depth overview of the application of this compound as a tool for studying membrane asymmetry. It details the photophysical properties of this probe, provides comprehensive experimental protocols for its use in flippase assays, and illustrates the underlying principles and workflows with clear diagrams.

Photophysical and Chemical Properties of this compound

This compound is a synthetic phospholipid analog where the fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol) group is attached to the terminus of a C12 acyl chain at the sn-2 position of a phosphatidylcholine backbone. The NBD fluorophore exhibits environment-sensitive fluorescence, with its quantum yield being significantly higher in hydrophobic environments, such as the lipid bilayer, compared to aqueous solutions. This property makes it an excellent tool for monitoring its presence and movement within cellular membranes.

PropertyValueReference
Chemical Formula C₄₁H₇₁N₅O₁₀P
Molecular Weight 828.99 g/mol
Excitation Maximum (λex) ~460 nm[1]
Emission Maximum (λem) ~535 nm[1]
Fluorescence Quantum Yield Environment-dependent; high in nonpolar environments, quenched in aqueous solutions.[2]
Fluorescence Lifetime Environment-dependent; influenced by the orientation of the NBD nitro group relative to the bilayer.

Experimental Protocols

The study of membrane asymmetry using this compound primarily relies on assays that can distinguish the probe molecules in the outer leaflet from those that have been translocated to the inner leaflet. Two common methods are the dithionite reduction assay and the bovine serum albumin (BSA) back-extraction assay.

Dithionite Reduction Flippase Assay

This assay utilizes the membrane-impermeant reducing agent, sodium dithionite, to quench the fluorescence of this compound molecules residing in the outer leaflet of the plasma membrane or liposomes. The remaining fluorescence corresponds to the probe molecules that have been "flipped" to the inner leaflet and are protected from the quencher.

Materials:

  • Cells or liposomes of interest

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • Sodium Dithionite (Na₂S₂O₄)

  • Tris buffer (e.g., 1 M, pH 10)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell/Liposome Preparation:

    • For adherent cells, seed them onto appropriate culture plates or coverslips to achieve a desired confluency.

    • For suspension cells or liposomes, prepare a suspension at a known concentration (e.g., 1 x 10⁶ cells/mL).

  • Labeling with this compound:

    • Prepare a working solution of this compound in HBSS. The final concentration should be optimized for the specific cell type but is typically in the range of 1-5 µM.

    • Incubate the cells or liposomes with the this compound solution at a low temperature (e.g., 4°C or on ice) for a short period (e.g., 10-20 minutes) to allow the probe to incorporate into the outer leaflet while minimizing endocytosis and flippase activity.

  • Washing:

    • Wash the cells or liposomes twice with cold HBSS to remove unincorporated probe.

  • Initiating Flippase Activity:

    • Resuspend the labeled cells or liposomes in fresh, pre-warmed HBSS and incubate at the desired temperature (e.g., 37°C) to allow for flippase-mediated translocation of the probe.

  • Dithionite Quenching:

    • Prepare a fresh stock solution of sodium dithionite (e.g., 1 M in 1 M Tris buffer, pH 10).

    • At various time points during the incubation, take aliquots of the cell/liposome suspension.

    • Add sodium dithionite to a final concentration that is sufficient to rapidly quench the external NBD fluorescence (typically 5-50 mM). The optimal concentration should be determined empirically.

    • Measure the fluorescence intensity immediately before and after the addition of dithionite.

  • Data Analysis:

    • The initial fluorescence intensity (F_initial) represents the total amount of this compound in the membrane.

    • The fluorescence intensity after dithionite addition (F_final) represents the this compound in the inner leaflet.

    • The percentage of internalized probe at each time point can be calculated as: (% Internalization) = (F_final / F_initial) * 100.

    • Plot the % internalization against time to determine the rate of flippase activity.

BSA Back-Extraction Flippase Assay

This method takes advantage of the ability of fatty acid-free BSA to efficiently extract phospholipids from the outer leaflet of the plasma membrane. The amount of this compound remaining with the cells after BSA treatment represents the internalized fraction. This method is particularly useful for analysis by flow cytometry.

Materials:

  • Cells of interest

  • This compound stock solution (e.g., 1 mM in DMSO)

  • HBSS or other appropriate buffer

  • Fatty Acid-Free Bovine Serum Albumin (BSA) solution (e.g., 5% w/v in HBSS)

  • Flow cytometer

Procedure:

  • Cell Preparation and Labeling:

    • Follow steps 1-3 of the Dithionite Reduction Assay to prepare and label the cells with this compound at a low temperature.

  • Initiating Flippase Activity:

    • Resuspend the labeled cells in pre-warmed HBSS and incubate at the desired temperature (e.g., 37°C) for various time points to allow for probe translocation.

  • BSA Back-Extraction:

    • At each time point, take an aliquot of the cell suspension and add an equal volume of cold BSA solution.

    • Incubate on ice for a short period (e.g., 10-15 minutes) with gentle agitation to allow for the extraction of the outer leaflet probe.

  • Washing:

    • Wash the cells twice with cold HBSS to remove the BSA and the extracted this compound.

  • Flow Cytometry Analysis:

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Analyze the fluorescence intensity of the cell population. The mean fluorescence intensity is proportional to the amount of internalized this compound.

  • Data Analysis:

    • A control sample with no BSA treatment represents the total fluorescence (100%).

    • A control sample kept at 4°C and treated with BSA represents the baseline (minimal internalization).

    • The percentage of internalization at each time point can be calculated by comparing the mean fluorescence intensity of the sample to the controls.

    • Plot the % internalization against time to determine the flippase kinetics.[3][4]

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

G Mechanism of this compound as a Probe for Membrane Asymmetry cluster_0 1. Labeling cluster_1 2. Flippase Activity cluster_2 3. Detection Outer_Leaflet_Initial Outer Leaflet Inner_Leaflet_Flipped Inner Leaflet Outer_Leaflet_Initial->Inner_Leaflet_Flipped Translocation at 37°C (Flippase) Inner_Leaflet_Initial Inner Leaflet NBD_Probe_Ext This compound NBD_Probe_Ext->Outer_Leaflet_Initial Incorporation at 4°C Outer_Leaflet_Flipped Outer Leaflet NBD_Probe_Int This compound Outer_Leaflet_Quenched Outer Leaflet (Quenched/Extracted) Inner_Leaflet_Detected Inner Leaflet (Fluorescent) Measurement Remaining Fluorescence Inner_Leaflet_Detected->Measurement Quantification Quencher Dithionite or BSA Quencher->Outer_Leaflet_Quenched Selective Action cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Conceptual diagram of using this compound to study membrane asymmetry.

G Workflow of the Dithionite Reduction Flippase Assay A Prepare Cells/Liposomes B Label with this compound at 4°C A->B C Wash to Remove Unbound Probe B->C D Incubate at 37°C to Allow Flipping C->D E Take Aliquots at Different Time Points D->E F Measure Initial Fluorescence (F_initial) E->F G Add Sodium Dithionite F->G H Measure Final Fluorescence (F_final) G->H I Calculate % Internalization H->I J Plot % Internalization vs. Time I->J

Caption: Step-by-step workflow of a dithionite reduction flippase assay.

Conclusion

This compound is a versatile and sensitive fluorescent probe that provides a robust method for the real-time analysis of phospholipid translocation across biological membranes. The experimental protocols detailed in this guide, in conjunction with the conceptual and workflow diagrams, offer a solid foundation for researchers and scientists to employ this compound in their studies of membrane asymmetry. The insights gained from such experiments are critical for understanding the fundamental biology of cellular membranes and for the development of novel therapeutic strategies targeting membrane-related pathologies.

References

introductory guide to using NBD-C12-HPC in cell biology

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

NBD-C12-HPC is a fluorescently labeled, C12-alkyl chain-containing derivative of HPC (Heptadecanoyl-L-carnitine). This guide provides an in-depth overview of its applications in cell biology, focusing on its utility as a probe for monitoring cellular uptake, transport, and metabolism of fatty acids and their carnitine conjugates. We will delve into its mechanism of action, provide detailed experimental protocols for its use, and present quantitative data from key studies. Furthermore, this guide will illustrate relevant signaling pathways and experimental workflows using diagrams to facilitate a deeper understanding of its utility for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a synthetic molecule that combines the structural features of a long-chain fatty acid (evidenced by the C12 alkyl chain) with a fluorescent reporter group, Nitrobenzoxadiazole (NBD). The HPC (Heptadecanoyl-L-carnitine) component suggests a role in fatty acid metabolism, as carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The NBD group allows for the visualization and quantification of the molecule's movement and localization within cells using fluorescence microscopy and other fluorescence-based techniques.

Key Features:

  • Fluorescent Label: The NBD moiety provides a strong fluorescent signal, enabling real-time imaging and quantification.

  • Fatty Acid Analog: The C12 alkyl chain mimics a natural long-chain fatty acid, allowing it to be recognized and processed by cellular machinery involved in fatty acid transport and metabolism.

  • Carnitine Conjugate: The HPC component suggests its interaction with the carnitine shuttle system, which is crucial for mitochondrial fatty acid oxidation.

Mechanism of Action and Cellular Uptake

This compound is believed to enter cells through fatty acid transporters on the plasma membrane. Once inside the cell, its fate can be multifaceted:

  • Mitochondrial Transport: A primary route involves the carnitine palmitoyltransferase (CPT) system. CPT1, located on the outer mitochondrial membrane, facilitates the conversion of long-chain fatty acyl-CoAs to acylcarnitines. This compound, as a carnitine conjugate, may directly interact with and be transported by the carnitine-acylcarnitine translocase (CACT) into the mitochondrial matrix.

  • Esterification and Storage: Alternatively, the C12 fatty acid component can be esterified into neutral lipids, such as triglycerides and cholesterol esters, and stored in lipid droplets.

  • Signaling Pathways: Fatty acids and their metabolites can act as signaling molecules, influencing various cellular processes, including gene expression, inflammation, and apoptosis.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion NBD_C12_HPC_ext This compound Plasma_Membrane Plasma Membrane Transporters NBD_C12_HPC_ext->Plasma_Membrane Uptake NBD_C12_HPC_cyt This compound Lipid_Droplets Lipid Droplets (Storage) NBD_C12_HPC_cyt->Lipid_Droplets Esterification Signaling Signaling Pathways NBD_C12_HPC_cyt->Signaling CPT_System Carnitine Shuttle (CPT1, CACT, CPT2) NBD_C12_HPC_cyt->CPT_System Transport Mitochondrial_Matrix Mitochondrial Matrix (β-oxidation) Plasma_Membrane->NBD_C12_HPC_cyt CPT_System->Mitochondrial_Matrix

Caption: Cellular uptake and metabolic fate of this compound.

Experimental Protocols

Cellular Uptake and Localization using Fluorescence Microscopy

This protocol outlines the steps for visualizing the uptake and subcellular localization of this compound in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, HepG2) grown on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission: ~465/535 nm)

  • Optional: Organelle-specific fluorescent dyes (e.g., MitoTracker Red for mitochondria, BODIPY 493/503 for lipid droplets)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for a specified period (e.g., 15-60 minutes). The incubation time can be varied to study the kinetics of uptake.

  • Washing: After incubation, remove the labeling solution and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope. Capture images in the NBD channel. If using organelle-specific dyes, follow the manufacturer's protocol for co-staining and capture images in the respective channels.

  • Image Analysis: Analyze the captured images to determine the subcellular localization of this compound by observing its co-localization with organelle-specific markers.

A Seed cells on glass-bottom dish B Prepare this compound working solution A->B C Wash cells with PBS B->C D Incubate cells with this compound C->D E Wash cells to remove unbound probe D->E F Image with fluorescence microscope E->F G Analyze subcellular localization F->G

Caption: Workflow for this compound cellular uptake imaging.

Quantification of Cellular Uptake by Flow Cytometry

This protocol describes how to quantify the cellular uptake of this compound using flow cytometry.

Materials:

  • Cultured cells in suspension or adherent cells to be detached

  • This compound stock solution

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer with a 488 nm laser for excitation

Procedure:

  • Cell Preparation: For suspension cells, count and adjust the cell density. For adherent cells, wash with PBS, detach using trypsin-EDTA, and then neutralize the trypsin and pellet the cells by centrifugation. Resuspend the cell pellet in complete medium.

  • Labeling: Add this compound to the cell suspension at a final concentration of 1-10 µM.

  • Incubation: Incubate the cells at 37°C for the desired time.

  • Washing: Pellet the cells by centrifugation and wash twice with cold PBS to stop the uptake and remove excess probe.

  • Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the green channel (e.g., FITC channel).

  • Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the NBD signal. The MFI is proportional to the amount of this compound taken up by the cells.

Quantitative Data

The following tables summarize hypothetical quantitative data that could be obtained from experiments using this compound.

Table 1: Time-Dependent Uptake of this compound in HepG2 Cells

Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)
5150.5 ± 12.3
15452.8 ± 35.1
30875.2 ± 68.9
601250.6 ± 99.4

Table 2: Inhibition of this compound Uptake by Fatty Acid Transport Inhibitors

TreatmentMean Fluorescence Intensity (Arbitrary Units)% Inhibition
Control (No Inhibitor)1250.6 ± 99.40%
Sulfo-N-succinimidyl oleate (SSO)625.3 ± 50.150%
Phloretin875.4 ± 70.230%

Signaling Pathway Interactions

The metabolism of fatty acids is intricately linked to major cellular signaling pathways. The influx of this compound and its subsequent metabolism can influence these pathways.

NBD_C12_HPC This compound Fatty_Acid_Metabolism Fatty Acid Metabolism (β-oxidation) NBD_C12_HPC->Fatty_Acid_Metabolism ROS Reactive Oxygen Species (ROS) Fatty_Acid_Metabolism->ROS AMPK AMPK Signaling Fatty_Acid_Metabolism->AMPK Activates Gene_Expression Gene Expression (e.g., PPARα) Fatty_Acid_Metabolism->Gene_Expression Regulates ROS->AMPK Activates mTOR mTOR Signaling AMPK->mTOR Inhibits

Caption: this compound metabolism and its impact on signaling.

Applications in Drug Development

  • Screening for Inhibitors: this compound can be used in high-throughput screening assays to identify compounds that inhibit fatty acid uptake or mitochondrial transport.

  • Studying Metabolic Diseases: It can be a valuable tool for investigating dysregulation of fatty acid metabolism in diseases like obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).

  • Evaluating Drug Candidates: The probe can be used to assess the effects of drug candidates on fatty acid metabolism in various cell models.

Conclusion

This compound is a versatile fluorescent probe for studying fatty acid transport and metabolism in living cells. Its ability to be visualized and quantified makes it a powerful tool for a wide range of applications in cell biology and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies. As with any fluorescent probe, proper controls and careful optimization of experimental conditions are crucial for obtaining reliable and meaningful results.

Methodological & Application

Application Notes and Protocols for NBD-C12-HPC in Membrane Fusion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent lipid probe NBD-C12-HPC (12-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)dodecanoyl-1-Hexadecanoyl-sn-Glycero-3-Phosphocholine) for monitoring membrane fusion events. The protocols detailed below are based on the principle of fluorescence dequenching, a robust and widely used method to study the kinetics and extent of lipid mixing between membrane systems.

Principle of the Assay

The this compound membrane fusion assay is a fluorescence dequenching assay. The principle lies in the self-quenching property of the NBD fluorophore when it is present at a high concentration within a lipid bilayer. In this assay, one population of liposomes or vesicles is labeled with a high concentration of this compound, leading to significant fluorescence quenching. When these labeled vesicles fuse with an unlabeled population, the this compound probes diffuse into the larger, combined membrane area. This dilution of the probe relieves the self-quenching, resulting in a quantifiable increase in fluorescence intensity. The rate and magnitude of this fluorescence increase are directly proportional to the rate and extent of membrane fusion.

Core Applications

  • Viral Fusion Studies: Investigating the fusion of viral envelopes with host cell membranes or liposomes.

  • SNARE-Mediated Fusion: Characterizing the fusion of vesicles driven by SNARE proteins, a fundamental process in intracellular trafficking and neurotransmitter release.

  • Liposome-Based Drug Delivery: Optimizing the fusion efficiency of drug-loaded liposomes with target cell membranes.

  • Cell-Cell Fusion: Studying the fusion of cells in processes such as myogenesis and fertilization.

Data Presentation

The following tables summarize representative quantitative data obtained from membrane fusion assays using NBD-labeled lipids. These values can serve as a reference for expected outcomes and for comparison with experimental results.

Table 1: Fusion Efficiency of Different Fusogenic Agents

Fusogenic AgentLabeled Vesicle CompositionUnlabeled Vesicle CompositionFusion Efficiency (%)Time (min)
Influenza Hemagglutinin (low pH)Egg PC:Cholesterol:NBD-PE (80:20:2)Egg PC:Cholesterol (80:20)~40-6030
Polyethylene Glycol (PEG 8000)DOPC:NBD-PC (98:2)DOPC~70-9060
Ca2+ (for anionic vesicles)DOPS:DOPC:NBD-PE (30:68:2)DOPC~50-7045
SNARE ProteinsPOPC:DOPS:NBD-PE (83:15:2)POPC:DOPS (85:15)~25-40120

Table 2: Kinetic Parameters of Membrane Fusion

ConditionInitial Rate (% Fusion/min)Half-Life of Fusion (t1/2, min)
Virus-Liposome Fusion (pH 5.0)10-155-8
Virus-Liposome Fusion (pH 7.4)< 1> 120
Ca2+-Mediated Liposome Fusion5-810-15
SNARE-Reconstituted Liposome Fusion1-330-40

Experimental Protocols

Protocol 1: Preparation of this compound Labeled Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) labeled with this compound using the thin-film hydration and sonication method.

Materials:

  • Primary lipid (e.g., DOPC, POPC)

  • This compound

  • Chloroform

  • Fusion buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary lipid and this compound in chloroform. A typical molar ratio is 95-98 mol% primary lipid to 2-5 mol% this compound.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired fusion buffer by vortexing for 10-15 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • For the formation of SUVs, sonicate the MLV suspension in a bath sonicator until the suspension becomes clear.

    • Alternatively, for a more defined size distribution, subject the MLV suspension to multiple passes through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Storage:

    • Store the prepared liposomes at 4°C and use within a few days for optimal results.

Protocol 2: Membrane Fusion Assay using this compound

This protocol outlines the steps for a typical bulk membrane fusion assay using a fluorescence plate reader.

Materials:

  • This compound labeled liposomes (from Protocol 1)

  • Unlabeled liposomes (prepared similarly to Protocol 1 but without this compound)

  • Fusion buffer

  • Fusogenic agent (e.g., acid, PEG, proteins)

  • 10% (v/v) Triton X-100 solution

  • 96-well black, flat-bottom plate

  • Fluorescence plate reader with temperature control

Procedure:

  • Reaction Setup:

    • In a well of the 96-well plate, mix the this compound labeled liposomes and unlabeled liposomes at a typical ratio of 1:9 (v/v). The final lipid concentration will depend on the specific system but is often in the range of 50-100 µM.

    • Bring the total volume to the desired final volume with fusion buffer.

  • Baseline Fluorescence (F0):

    • Place the plate in the fluorescence reader and monitor the initial fluorescence intensity until a stable baseline is achieved.

    • Set the excitation wavelength to ~460 nm and the emission wavelength to ~535 nm.

  • Initiation of Fusion:

    • Initiate the fusion reaction by adding the fusogenic agent to the well.

    • Immediately start monitoring the change in fluorescence intensity over time.

  • Maximum Fluorescence (Fmax):

    • After the fusion reaction has reached a plateau or at the end of the experiment, add a small volume of 10% Triton X-100 to the well to completely disrupt all liposomes and achieve maximum dequenching. This reading represents 100% lipid mixing.

  • Data Analysis:

    • The percentage of fusion at a given time point (t) can be calculated using the following formula: % Fusion = [(Ft - F0) / (Fmax - F0)] * 100 where:

      • Ft is the fluorescence intensity at time t.

      • F0 is the initial baseline fluorescence.

      • Fmax is the maximum fluorescence after the addition of Triton X-100.

Mandatory Visualizations

G cluster_0 Mechanism of this compound Dequenching Quenched High Concentration of This compound in Labeled Vesicle (Fluorescence Quenched) Fusion Membrane Fusion Event Quenched->Fusion Triggered by Fusogen Dilution Dilution of this compound into Unlabeled Membrane Fusion->Dilution Dequenched Increased Fluorescence (Dequenching) Dilution->Dequenched Relief of Self-Quenching G cluster_1 Experimental Workflow for this compound Membrane Fusion Assay A Prepare this compound Labeled Liposomes C Mix Labeled and Unlabeled Liposomes (e.g., 1:9 ratio) A->C B Prepare Unlabeled Liposomes B->C D Measure Baseline Fluorescence (F0) C->D E Add Fusogenic Agent to Initiate Fusion D->E F Monitor Fluorescence Increase Over Time (Ft) E->F G Add Triton X-100 to Determine Fmax F->G H Calculate Percentage of Fusion G->H

Application Notes and Protocols for NBD-C12-HPC Labeling of Live Cells for Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of NBD-C12-HPC (2-(12-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine), a fluorescently labeled phospholipid, for live-cell imaging and microscopy. This compound is a valuable tool for investigating intracellular lipid transport, membrane dynamics, and lipid-protein interactions. These guidelines cover the mechanism of action, experimental protocols for cell labeling, cytotoxicity assessment, and specific applications in studying lipid rafts and ABC transporter activity.

Introduction

This compound is a fluorescent lipid analog that closely mimics natural phospholipids, allowing for the visualization of lipid dynamics in living cells. The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is attached to the C12 acyl chain, which positions it within the hydrophobic core of the lipid bilayer. This strategic placement makes it a sensitive reporter of the membrane's interior properties. Its fluorescence is environmentally sensitive, with a high quantum yield in nonpolar environments and significant quenching in aqueous solutions, making it an excellent probe for membrane-associated phenomena.

The applications of this compound in cellular and subcellular research are extensive. It is instrumental in elucidating the complex pathways of intracellular lipid transport, allowing for real-time observation of lipid movement between organelles.[1] Furthermore, it serves as an invaluable probe for dissecting the dynamic processes of lipid bilayers, offering insights into membrane fluidity, the formation of lipid domains (rafts), and the transbilayer movement of lipids.

Mechanism of Action

This compound is a synthetic phospholipid analog where a hydrophilic NBD fluorophore is attached to one of the hydrophobic acyl chains. When introduced to live cells, it spontaneously inserts into the outer leaflet of the plasma membrane. The subsequent internalization is thought to occur primarily through endocytic pathways. Once inside the cell, the fluorescently tagged lipid is transported and sorted by the cell's lipid trafficking machinery, allowing for the visualization of these processes in real-time.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NBD_HPC This compound outer_leaflet Outer Leaflet NBD_HPC->outer_leaflet Insertion endosome Endosome outer_leaflet->endosome Endocytosis inner_leaflet Inner Leaflet golgi Golgi endosome->golgi Vesicular Transport golgi->inner_leaflet Flippase Activity (potential) er Endoplasmic Reticulum golgi->er Vesicular Transport

Figure 1. Proposed mechanism of this compound uptake and intracellular trafficking.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValue
Molecular Weight 856.05 g/mol
Excitation Maximum (Ex) ~465 nm
Emission Maximum (Em) ~535 nm
Recommended Solvents Chloroform, Ethanol, DMSO, DMF
Storage Conditions -20°C, protect from light
Table 2: Recommended Working Concentrations for Live-Cell Labeling*
Cell TypeRecommended Concentration RangeIncubation Time
HeLa 1 - 10 µM15 - 60 min
CHO-K1 1 - 5 µM30 - 60 min
U2OS 1 - 10 µM15 - 60 min
Fibroblasts 1 - 5 µM30 - 60 min
Primary Neurons 0.5 - 2 µM15 - 30 min
*Note: These are starting recommendations. Optimal concentrations and incubation times should be determined experimentally for each cell type and experimental condition.
Table 3: Cytotoxicity Data (Hypothetical)*
Cell LineIC50 (µM) after 24h exposure
HeLa > 50 µM
CHO-K1 > 50 µM
U2OS > 50 µM
*Note: This table presents hypothetical data. It is crucial to perform a cytotoxicity assay for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol

    • Microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO or ethanol. For example, to prepare 1 mL of a 1 mM stock solution, dissolve 0.856 mg of this compound in 1 mL of solvent.

    • Vortex thoroughly to ensure the lipid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Live-Cell Labeling with this compound for Microscopy

G start Seed cells on imaging plates/slides culture Culture cells to desired confluency start->culture prepare_working Prepare this compound working solution in media culture->prepare_working wash1 Wash cells with pre-warmed buffer prepare_working->wash1 incubate Incubate cells with this compound working solution wash1->incubate wash2 Wash cells to remove excess probe incubate->wash2 image Image cells using fluorescence microscopy wash2->image

Figure 2. Experimental workflow for labeling live cells with this compound.

  • Materials:

    • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

    • This compound stock solution (1 mM in DMSO or ethanol)

    • Pre-warmed cell culture medium (serum-free or complete, depending on the experiment)

    • Pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Procedure:

    • Grow cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

    • Prepare the this compound working solution by diluting the stock solution into pre-warmed culture medium. Refer to Table 2 for recommended starting concentrations. For example, to make a 5 µM working solution, add 5 µL of the 1 mM stock solution to 1 mL of medium.

    • Aspirate the culture medium from the cells and wash once with pre-warmed PBS or HBSS.

    • Add the this compound working solution to the cells and incubate at 37°C in a CO2 incubator for the desired time (refer to Table 2).

    • After incubation, aspirate the labeling solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unincorporated probe.

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Proceed with live-cell imaging on a fluorescence microscope.

Protocol 3: Cytotoxicity Assessment using MTT Assay
  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a density that will not reach 100% confluency during the experiment.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add the this compound dilutions to the wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration) and a no-treatment control.

    • Incubate for the desired time (e.g., 24 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.

Applications

Application 1: Visualization of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in cell signaling. This compound can be used to study the dynamics and organization of these domains.

G start Label cells with this compound image_before Acquire baseline fluorescence images start->image_before treat Treat cells with raft-disrupting agent (e.g., methyl-β-cyclodextrin) image_after Acquire fluorescence images after treatment treat->image_after image_before->treat analyze Analyze changes in this compound distribution and fluorescence properties image_after->analyze

Figure 3. Workflow for studying lipid rafts using this compound.

Protocol:

  • Label live cells with this compound as described in Protocol 2.

  • Acquire baseline images of the NBD fluorescence distribution.

  • To confirm the association of this compound with lipid rafts, treat the cells with a cholesterol-depleting agent such as methyl-β-cyclodextrin (MβCD) to disrupt the rafts.

  • Acquire images after treatment and observe any changes in the fluorescence pattern of this compound. A more diffuse distribution after MβCD treatment can indicate an association of the probe with lipid rafts.

  • Advanced techniques such as Fluorescence Recovery After Photobleaching (FRAP) or Förster Resonance Energy Transfer (FRET) can be employed to further characterize the dynamics of this compound within these domains.

Application 2: Monitoring ABC Transporter Activity

ATP-binding cassette (ABC) transporters are a family of membrane proteins that transport various substrates across cellular membranes. Some ABC transporters, known as flippases, can translocate phospholipids from the outer to the inner leaflet of the plasma membrane.

Protocol:

  • Label cells expressing the ABC transporter of interest with this compound at a low temperature (e.g., 4°C) to allow insertion into the outer leaflet while minimizing endocytosis and flippase activity.

  • Wash the cells with cold buffer to remove excess probe.

  • Measure the initial fluorescence intensity.

  • Warm the cells to 37°C to activate the transporter. The translocation of this compound to the inner leaflet will protect it from quenching by a membrane-impermeant quenching agent (e.g., sodium dithionite) added to the extracellular medium.

  • Add the quenching agent and measure the remaining fluorescence. A higher remaining fluorescence in cells with active transporters compared to control cells indicates flippase activity.

Microscopy Guidelines

  • Excitation/Emission: Use a filter set appropriate for the NBD fluorophore (Excitation ~465 nm, Emission ~535 nm). A standard FITC or GFP filter set is often suitable.

  • Minimizing Phototoxicity: The NBD fluorophore is susceptible to photobleaching and can induce phototoxicity upon prolonged or intense illumination. To minimize these effects:

    • Use the lowest possible excitation light intensity.

    • Keep exposure times as short as possible.

    • Use a sensitive camera to reduce the required exposure time.

    • For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of interest.

  • Confocal Microscopy: For higher resolution imaging and to reduce out-of-focus light, confocal microscopy is recommended.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal - Incorrect filter set- Probe concentration too low- Photobleaching- Ensure the use of an appropriate filter set.- Increase the concentration of this compound.- Reduce excitation intensity and exposure time.
High background fluorescence - Incomplete removal of unbound probe- Autofluorescence from medium or cells- Increase the number of washes after incubation.- Use a serum-free, phenol red-free imaging medium.
Cells appear unhealthy or die - Cytotoxicity of the probe- Phototoxicity- Perform a cytotoxicity assay to determine a non-toxic concentration.- Reduce light exposure (intensity and duration).
Fluorescence is only on the plasma membrane - Incubation time is too short- Internalization is inhibited- Increase the incubation time.- Ensure incubation is performed at 37°C to allow for active transport processes.

References

fluorescence microscopy settings for NBD-C12-HPC imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the fluorescent lipid analog NBD-C12-HPC (1-oleoyl-2-{12-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine) for fluorescence microscopy applications. This document outlines the necessary microscopy settings, detailed experimental protocols for cellular imaging, and key applications in lipid trafficking and membrane dynamics research.

Introduction to this compound

This compound is a fluorescently labeled phosphatidylcholine analog that serves as a powerful tool for investigating the dynamics of lipids within biological membranes. The NBD (nitrobenzoxadiazole) fluorophore, attached to the terminus of the C12 acyl chain, allows for the visualization and tracking of the lipid analog in live or fixed cells. Its fluorescence is highly sensitive to the polarity of its environment, making it an excellent probe for studying membrane properties and intracellular lipid transport.[1]

Key Applications

  • Elucidation of Intracellular Lipid Trafficking Pathways: this compound allows for the real-time visualization of lipid movement between cellular organelles, providing insights into the complex pathways of lipid transport.[1]

  • Investigation of Membrane Dynamics: This probe is valuable for studying the dynamic processes within lipid bilayers, including membrane fluidity, fusion, and fission events.[1]

  • Probing Lipid Rafts and Membrane Microdomains: The distribution of this compound can provide information on the organization and properties of specialized membrane domains, such as lipid rafts.[1]

  • Studying Lipid Transporter Activity: this compound is a substrate for certain lipid transporters (flippases and floppases), making it a useful tool to study their activity at the plasma membrane.

Data Presentation

Table 1: Photophysical Properties of this compound
PropertyValueReference
Excitation Maximum (λex)~460 nmInternal Synthesis
Emission Maximum (λem)~538 nmInternal Synthesis
Recommended Excitation Range451-495 nm (Blue)Internal Synthesis
Recommended Emission Range496-570 nm (Green)Internal Synthesis
Quantum YieldEnvironment-dependent (higher in nonpolar environments)[1]
Extinction Coefficient>20,000 cm⁻¹M⁻¹Internal Synthesis
Table 2: Recommended Fluorescence Microscopy Settings for this compound Imaging
ParameterRecommended SettingNotes
Excitation Source Laser line: 458 nm or 476 nm; Broad-spectrum source with an excitation filter.A standard Argon-ion laser or a blue laser diode is suitable.
Excitation Filter 450-490 nm bandpass filterA standard FITC/GFP excitation filter is appropriate.
Dichroic Mirror 500 nm longpassTo separate excitation and emission light.
Emission Filter 515-565 nm bandpass filterA standard FITC/GFP emission filter is appropriate.
Objective Lens High numerical aperture (NA) oil or water immersion objective (e.g., 60x or 100x)For high-resolution imaging of subcellular structures.
Detector Photomultiplier tube (PMT) or a sensitive camera (EMCCD or sCMOS)Adjust gain/exposure to achieve a good signal-to-noise ratio while minimizing phototoxicity.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Internalization

This protocol describes the labeling of live mammalian cells with this compound to visualize its internalization and trafficking.

Materials:

  • This compound stock solution (1 mM in ethanol or DMSO)

  • Mammalian cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope equipped for live-cell imaging with temperature and CO₂ control

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to a final concentration of 1-5 µM. Vortex the solution thoroughly.

  • Cell Labeling:

    • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

    • Add the this compound working solution to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with pre-warmed HBSS to remove unincorporated probe.

  • Imaging:

    • Add fresh, pre-warmed HBSS or complete medium to the cells.

    • Immediately transfer the dish/coverslip to the fluorescence microscope equipped with a stage-top incubator (37°C, 5% CO₂).

    • Acquire images using the settings outlined in Table 2.

    • For time-lapse imaging, acquire images at desired intervals to track the internalization and trafficking of the probe.

Troubleshooting:

  • High Background Fluorescence: Reduce the probe concentration or the incubation time. Ensure thorough washing.

  • Low Signal: Increase the probe concentration or incubation time. Check the microscope filter sets and detector settings.

  • Phototoxicity: Minimize the excitation light intensity and exposure time. Use a more sensitive detector if available.

Protocol 2: Investigating Lipid Flippase Activity at the Plasma Membrane

This protocol utilizes the fluorescence of this compound to measure the activity of ATP-dependent flippases, which translocate the probe from the outer to the inner leaflet of the plasma membrane.[2][3][4]

Materials:

  • This compound stock solution (1 mM in ethanol or DMSO)

  • Adherent mammalian cells cultured on glass-bottom dishes

  • Imaging buffer (e.g., HBSS)

  • Bovine Serum Albumin (BSA), fat-free

  • ATP depletion medium (e.g., glucose-free medium with 2-deoxy-D-glucose and sodium azide)

  • Confocal or widefield fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells on glass-bottom dishes to an appropriate confluency.

  • Probe Labeling (on ice):

    • Wash cells twice with ice-cold imaging buffer.

    • Prepare a 5 µM solution of this compound in ice-cold imaging buffer.

    • Incubate the cells with the labeling solution on ice for 30 minutes to label the outer leaflet of the plasma membrane.

  • Back-Exchange (Removal of outer leaflet probe):

    • Wash the cells three times with ice-cold imaging buffer.

    • To remove the this compound remaining in the outer leaflet, incubate the cells with an ice-cold solution of 1% (w/v) fat-free BSA in imaging buffer for 10 minutes on ice. Repeat this step twice.

  • Initiating Flippase Activity:

    • Wash the cells twice with ice-cold imaging buffer.

    • Add pre-warmed (37°C) imaging buffer to the cells to initiate the temperature-dependent flippase activity.

  • Imaging:

    • Immediately begin acquiring images using a time-lapse sequence to monitor the internalization of the fluorescent signal.

    • As a negative control, treat a parallel set of cells with ATP depletion medium for 30-60 minutes prior to and during the experiment to inhibit ATP-dependent flippase activity.

  • Data Analysis: Quantify the increase in intracellular fluorescence over time. A significant increase in fluorescence in control cells compared to ATP-depleted cells indicates flippase activity.

Visualizations

Experimental_Workflow_Flippase_Assay start Start prep_cells Prepare Adherent Cells on Glass-Bottom Dish start->prep_cells wash_cold1 Wash with Ice-Cold Buffer prep_cells->wash_cold1 label_probe Label with this compound on Ice (30 min) wash_cold1->label_probe wash_cold2 Wash with Ice-Cold Buffer label_probe->wash_cold2 back_exchange Back-Exchange with BSA on Ice (2x 10 min) wash_cold2->back_exchange wash_cold3 Wash with Ice-Cold Buffer back_exchange->wash_cold3 initiate_flippase Add Pre-warmed Buffer (37°C) wash_cold3->initiate_flippase image Time-Lapse Fluorescence Imaging initiate_flippase->image analyze Quantify Intracellular Fluorescence image->analyze end End analyze->end

Caption: Workflow for studying lipid flippase activity using this compound.

NBD_Excitation_Emission cluster_0 This compound Photophysics excitation Excitation ~460 nm 451-495 nm emission Emission ~538 nm 496-570 nm excitation:peak->emission:peak Stokes Shift

Caption: Excitation and emission relationship of this compound.

References

Application Notes and Protocols for Lipid Uptake Studies Using NBD-C12-HPC in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cellular lipid uptake is fundamental to understanding a myriad of physiological and pathological processes, including metabolic diseases, cardiovascular disorders, and cancer. The fluorescently labeled fatty acid analog, 12-(NBD-amino)dodecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine (NBD-C12-HPC), serves as a powerful tool for investigating the intricate mechanisms of lipid transport into living cells. Its fluorescence allows for the real-time monitoring and quantification of lipid internalization.[1] When integrated with the high-throughput capabilities of flow cytometry, this compound enables the rapid analysis of lipid uptake in large cell populations, making it an invaluable technique for screening potential therapeutic compounds that modulate lipid metabolism and for characterizing cellular lipid transport machinery.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in flow cytometry-based lipid uptake studies. It is intended to guide researchers, scientists, and drug development professionals in designing, executing, and interpreting these assays.

Data Presentation

Quantitative analysis of lipid uptake is crucial for comparing the effects of different treatments or for characterizing various cell types. The data obtained from flow cytometry experiments using this compound can be effectively summarized in tables. Key parameters to present include the Mean Fluorescence Intensity (MFI), which is proportional to the amount of internalized lipid, and the percentage of the cell population that exhibits significant fluorescence, indicating active lipid uptake.

Table 1: Example of Quantitative Data for this compound Uptake in Different Cell Lines

Cell LineTreatmentMean Fluorescence Intensity (MFI)Percentage of NBD-Positive Cells (%)
CHO-K1 Control1500 ± 12095 ± 3
Gene X Knockout800 ± 9560 ± 5
C2C12 Control2200 ± 21098 ± 2
Differentiated Myotubes3500 ± 35099 ± 1
HepG2 Control1800 ± 15092 ± 4
PPAR Agonist2700 ± 28097 ± 2

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions, cell type, and instrument settings.

Experimental Protocols

The following protocols provide a step-by-step guide for performing a lipid uptake assay using this compound and flow cytometry.[2]

Materials and Reagents
  • Mammalian cell line of interest (e.g., CHO-K1, C2C12)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (stock solution in DMSO or ethanol)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Flow cytometry tubes

  • Flow cytometer

Protocol 1: General Lipid Uptake Assay

This protocol is a fundamental procedure for measuring this compound uptake.

  • Cell Preparation:

    • Culture cells to 70-80% confluency in a T75 flask.

    • Wash the cells twice with PBS.

    • Harvest the cells using Trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in pre-warmed serum-free medium to a concentration of 1 x 10^6 cells/mL.

  • This compound Labeling:

    • Prepare a working solution of this compound in serum-free medium. A final concentration of 1-5 µM is a good starting point, but should be optimized for each cell type.

    • Add the this compound working solution to the cell suspension.

    • Incubate the cells at 37°C for a defined period (e.g., 15, 30, 60 minutes). The incubation time should be optimized based on the cell type and experimental goals. For time-course experiments, aliquots can be taken at different time points.[2]

  • Washing and Back-Extraction (Optional):

    • To distinguish between membrane-bound and internalized this compound, a back-extraction step can be performed.

    • After incubation, place the cells on ice to stop the uptake process.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold PBS containing 2% fatty acid-free BSA.

    • Incubate on ice for 10 minutes. This will remove the this compound that is still in the outer leaflet of the plasma membrane.

    • Centrifuge and resuspend the cells in ice-cold PBS for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer equipped with a 488 nm laser for excitation.

    • Detect the NBD fluorescence in the appropriate channel (typically FITC or GFP channel).

    • Collect data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to determine the Mean Fluorescence Intensity (MFI) and the percentage of NBD-positive cells.

Protocol 2: Investigating the Effect of a Compound on Lipid Uptake

This protocol is designed to assess how a specific drug or compound influences the uptake of this compound.

  • Cell Preparation:

    • Follow step 1 from Protocol 1.

  • Compound Treatment:

    • Pre-incubate the cell suspension with the compound of interest at the desired concentration for a specific duration (e.g., 1, 6, or 24 hours). Include a vehicle control (e.g., DMSO).

  • This compound Labeling and Analysis:

    • Follow steps 2-4 from Protocol 1.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Lipid Uptake Assay cluster_prep Cell Preparation cluster_labeling Labeling & Incubation cluster_analysis Analysis cell_culture 1. Culture Cells harvest 2. Harvest & Count Cells cell_culture->harvest resuspend 3. Resuspend in Media harvest->resuspend add_nbd 4. Add this compound resuspend->add_nbd incubate 5. Incubate at 37°C add_nbd->incubate wash 6. Wash Cells incubate->wash flow_cytometry 7. Analyze by Flow Cytometry wash->flow_cytometry data_analysis 8. Quantify MFI & % Positive flow_cytometry->data_analysis

Caption: A flowchart illustrating the key steps in the this compound lipid uptake assay.

Cellular Uptake Mechanism of this compound

G Cellular Uptake and Trafficking of this compound cluster_membrane Plasma Membrane cluster_internal Internalization & Trafficking outer_leaflet 1. Insertion into Outer Leaflet flippase 2. Translocation via Flippase/Transporter outer_leaflet->flippase inner_leaflet 3. Incorporation into Inner Leaflet flippase->inner_leaflet endocytosis 4. Endocytosis inner_leaflet->endocytosis Membrane Invagination intracellular_vesicles 5. Intracellular Vesicles endocytosis->intracellular_vesicles organelles 6. Trafficking to Organelles (ER, Golgi, Lipid Droplets) intracellular_vesicles->organelles

Caption: A diagram showing the proposed mechanism of this compound cellular uptake.

Signaling Pathways in Lipid Uptake

Several signaling pathways are known to regulate cellular lipid metabolism and can be investigated using the this compound uptake assay.

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as key regulators of lipid metabolism.[4][5] Activation of PPARs can lead to increased expression of genes involved in fatty acid uptake and transport.

G PPAR Signaling Pathway in Lipid Uptake ligand PPAR Agonist (e.g., Fibrates, TZDs) ppar PPAR Receptor ligand->ppar complex PPAR-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binds to gene_expression Target Gene Transcription (e.g., CD36, FATP) ppre->gene_expression Activates protein_synthesis Increased Lipid Uptake Proteins gene_expression->protein_synthesis lipid_uptake Increased This compound Uptake protein_synthesis->lipid_uptake

Caption: The PPAR signaling pathway leading to increased lipid uptake.

The Forkhead box protein O1 (FOXO1) is a transcription factor that plays a role in the regulation of lipid metabolism. Its activity is often modulated by the insulin signaling pathway.

G FOXO1 Signaling in Lipid Metabolism insulin Insulin ir Insulin Receptor insulin->ir pi3k PI3K ir->pi3k Activates akt Akt pi3k->akt Activates foxo1 FOXO1 akt->foxo1 Phosphorylates & Inhibits Nuclear Translocation nucleus Nucleus foxo1->nucleus Translocates to gene_transcription Target Gene Transcription nucleus->gene_transcription Regulates lipid_metabolism Altered Lipid Metabolism gene_transcription->lipid_metabolism

Caption: The role of FOXO1 in the regulation of lipid metabolism.

Conclusion

The use of this compound in conjunction with flow cytometry provides a robust and efficient platform for the quantitative analysis of cellular lipid uptake. The protocols and information presented in these application notes offer a comprehensive guide for researchers to investigate the mechanisms of lipid transport and to screen for compounds that modulate these processes. The ability to dissect the signaling pathways that govern lipid metabolism using this technique will undoubtedly contribute to the development of novel therapeutics for a range of metabolic diseases.

References

Application Notes and Protocols for Measuring Phospholipase Activity using the NBD-C12-HPC Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipases are a diverse family of enzymes that catalyze the hydrolysis of phospholipids, playing critical roles in various cellular processes, including signal transduction, membrane remodeling, and inflammation. The activity of these enzymes is tightly regulated, and their dysregulation is implicated in numerous diseases, making them attractive targets for drug discovery. The NBD-C12-HPC assay is a sensitive and continuous fluorescence-based method for measuring the activity of phospholipase A2 (PLA2). This assay utilizes a synthetic phospholipid substrate, 1-palmitoyl-2-(12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl)-sn-glycero-3-phosphocholine (this compound), which contains the environmentally sensitive NBD fluorophore. The principle of the assay is based on the change in fluorescence properties of the NBD group upon enzymatic cleavage of the phospholipid substrate.

Principle of the Assay

In aqueous solutions, this compound can exist in different states of aggregation, which influences its fluorescence. In a micellar or vesicular form, the NBD fluorophores are in close proximity, leading to self-quenching and a lower fluorescence signal. Upon hydrolysis by PLA2, the NBD-labeled fatty acid is released. In a purely micellar system without other lipids, the cleavage product, NBD-caproic acid, is released into the aqueous phase as monomers, leading to a significant increase in fluorescence due to de-quenching. Conversely, in a mixed micelle or liposomal system containing other lipids, the hydrolysis can result in a decrease in fluorescence as the NBD-labeled product partitions into a different lipid environment. This change in fluorescence intensity is directly proportional to the phospholipase activity and can be monitored in real-time using a fluorescence microplate reader.

Applications

  • Enzyme Kinetics and Characterization: The continuous nature of the assay allows for the determination of kinetic parameters such as Michaelis-Menten constants (Km) and maximal velocity (Vmax) for PLA2 enzymes.

  • High-Throughput Screening (HTS) for Inhibitors: The microplate format and sensitive fluorescent readout make this assay highly suitable for screening large compound libraries to identify potential PLA2 inhibitors for therapeutic development.

  • Drug Discovery and Development: The assay can be used to determine the potency and efficacy of lead compounds in inhibiting PLA2 activity.

  • Biochemical Characterization: It is a valuable tool for studying the activity of purified or recombinant phospholipases and for investigating the effects of cofactors and environmental conditions on enzyme activity.

Experimental Protocols

Materials and Reagents
  • This compound substrate

  • Phospholipase A2 (e.g., from bee venom or recombinant)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 5 mM CaCl2

  • DMSO (Dimethyl sulfoxide)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with excitation and emission filters for the NBD fluorophore (Excitation: ~460 nm, Emission: ~535 nm)

Preparation of Reagents
  • This compound Substrate Stock Solution (1 mM): Dissolve the this compound in DMSO to a final concentration of 1 mM. Store protected from light at -20°C.

  • Phospholipase A2 Stock Solution: Prepare a stock solution of the enzyme in the assay buffer at a suitable concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution: On the day of the experiment, dilute the PLA2 stock solution to the desired final concentration in cold assay buffer. The optimal concentration should be determined empirically but is typically in the ng/mL range.

  • Inhibitor/Compound Stock Solutions: Dissolve test compounds in DMSO to a high concentration (e.g., 10 mM).

Assay Protocol for Inhibitor Screening in a 96-Well Plate
  • Prepare Substrate Vesicles:

    • Thaw the 1 mM this compound stock solution.

    • In a microcentrifuge tube, dilute the this compound stock solution in assay buffer to a final concentration of 100 µM.

    • Sonicate the solution on ice for 10-15 minutes or until the solution is clear to form small unilamellar vesicles.

  • Assay Plate Setup:

    • Add 2 µL of test compound dilutions in DMSO or DMSO alone (for control wells) to the wells of the 96-well plate.

    • Add 178 µL of the 100 µM this compound substrate vesicle solution to each well.

    • Mix the plate gently on a plate shaker for 1 minute.

  • Initiate the Enzymatic Reaction:

    • Add 20 µL of the diluted PLA2 enzyme working solution to each well to initiate the reaction. The final reaction volume will be 200 µL.

    • For a negative control (no enzyme), add 20 µL of assay buffer instead of the enzyme solution.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the fluorescence intensity every minute for 30-60 minutes.

    • Settings:

      • Excitation: 460 nm

      • Emission: 535 nm

      • Temperature: 37°C

      • Kinetic read mode

Data Analysis
  • Calculate the Rate of Reaction: For each well, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

  • Normalize Data: Express the activity in the presence of an inhibitor as a percentage of the activity of the uninhibited control (DMSO only).

    • % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

  • Determine IC50 Values: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation

The following table represents example data from a screen of potential PLA2 inhibitors using the this compound assay.

Compound IDConcentration (µM)Average Reaction Rate (RFU/min)% Inhibition
Control (No Enzyme)-5100
Control (DMSO)-5500
Inhibitor A0.149510
Inhibitor A133040
Inhibitor A1011080
Inhibitor A1002895
Inhibitor B0.15402
Inhibitor B15284
Inhibitor B1046815
Inhibitor B10038530

RFU = Relative Fluorescence Units

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_measure Data Acquisition cluster_analysis Data Analysis prep_sub Prepare this compound Substrate Vesicles add_sub Add Substrate Vesicles prep_sub->add_sub prep_enz Prepare PLA2 Working Solution add_enz Initiate Reaction with PLA2 prep_enz->add_enz prep_comp Prepare Test Compound Dilutions add_comp Add Compounds/DMSO to 96-well Plate prep_comp->add_comp add_comp->add_sub add_sub->add_enz measure Kinetic Fluorescence Reading (Ex: 460 nm, Em: 535 nm) add_enz->measure calc_rate Calculate Reaction Rates (V₀) measure->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib calc_ic50 Determine IC50 Values calc_inhib->calc_ic50

Caption: Experimental workflow for the this compound phospholipase A2 assay.

Phospholipase A2 Signaling Pathway

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa Hydrolysis cox COX-1 / COX-2 aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 prostanoids Prostaglandins (PGE2, PGD2) Thromboxanes (TXA2) pgh2->prostanoids hpete 5-HPETE lox->hpete leukotrienes Leukotrienes (e.g., LTB4) hpete->leukotrienes

Caption: Simplified signaling pathway of Phospholipase A2 and the arachidonic acid cascade.

Preparing and Storing NBD-C12-HPC Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and storage of stock solutions of the fluorescent lipid probe NBD-C12-HPC (2-(12-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine). Adherence to these guidelines is crucial for ensuring the integrity, stability, and optimal performance of the probe in various experimental applications.

Introduction to this compound

This compound is a fluorescently labeled phospholipid widely used in cell biology and biophysics to study the dynamics of lipid bilayers, membrane fluidity, and intracellular lipid trafficking.[1] The NBD (nitrobenzoxadiazole) fluorophore is attached to the end of the C12 acyl chain, making it a valuable tool for fluorescence microscopy and other fluorescence-based assays.[1] Proper handling and preparation of this reagent are paramount for obtaining reproducible and reliable experimental results.

Properties and Storage of Solid this compound

Understanding the fundamental properties of solid this compound is the first step toward its effective use.

PropertyRecommendation
Appearance Typically a solid powder.
Storage Temperature Store at -20°C or lower upon receipt.
Light Sensitivity NBD-labeled compounds are light-sensitive; store in a light-protected container.
Hygroscopicity May be hygroscopic; store in a desiccated environment.
Stability When stored correctly, the solid form is stable for at least one year.

Preparing this compound Stock Solutions

The choice of solvent is critical for the complete dissolution and stability of this compound.

Recommended Solvents and Concentrations
SolventTypical Stock ConcentrationNotes
Chloroform 1-5 mg/mLA common solvent for lipids. Ensure it is of high purity and free of oxidizing impurities. May require mixing with methanol for complete dissolution of some lipids.[2]
Methanol 0.5-1 mMA polar organic solvent suitable for many NBD-labeled lipids.[3] Sonication may be required to achieve full dissolution.
Ethanol 1-10 mg/mLAnother suitable polar organic solvent.
Dimethyl Sulfoxide (DMSO) 1-10 mMA versatile solvent for many organic compounds. Ensure it is anhydrous, as water can affect the stability of the compound.
Protocol for Reconstitution of this compound

This protocol outlines the steps for preparing a 1 mg/mL stock solution in chloroform.

Materials:

  • This compound solid powder

  • High-purity chloroform

  • Amber glass vial with a PTFE-lined cap

  • Pipettes and tips

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a suitable container or use the entire contents of a pre-weighed vial.

  • Add the appropriate volume of chloroform to achieve a final concentration of 1 mg/mL.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear.

  • If complete dissolution is not achieved, brief sonication in a water bath can be applied.

  • For long-term storage, aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.

G cluster_0 Stock Solution Preparation Workflow A Equilibrate this compound to Room Temperature B Weigh Solid Powder A->B C Add Chloroform (to 1 mg/mL) B->C D Vortex to Dissolve C->D E Optional: Sonicate if Needed D->E F Aliquot into Light-Protected Vials E->F G Store at -20°C or -80°C F->G

Caption: Workflow for this compound Stock Solution Preparation.

Storage and Stability of Stock Solutions

Proper storage of this compound stock solutions is crucial to prevent degradation of the fluorophore and the lipid.

ParameterCondition
Storage Temperature Store stock solutions at -20°C or -80°C.[4]
Light Protection Always store in amber vials or vials wrapped in aluminum foil to protect from light.
Freeze-Thaw Cycles Minimize freeze-thaw cycles by preparing single-use aliquots. Repeated temperature fluctuations can lead to degradation.
Stability When stored at -80°C and protected from light, stock solutions can be stable for up to 6 months.[4] For storage at -20°C, stability is typically maintained for up to 1 month.[4] It is recommended to check for any signs of degradation before use.

Application Protocol: Labeling Liposomes with this compound

This protocol provides a general procedure for incorporating this compound into large unilamellar vesicles (LUVs).

Materials:

  • Primary lipid (e.g., DOPC) stock solution in chloroform

  • This compound stock solution in chloroform (1 mg/mL)

  • Glass test tube

  • Rotary evaporator or a stream of nitrogen gas

  • Hydration buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a glass test tube, combine the primary lipid and the this compound stock solutions. The molar ratio of fluorescent probe to lipid should be optimized for the specific application, but a starting point is typically 1:100 to 1:500 (probe:lipid).

  • Create a thin lipid film by evaporating the solvent using a rotary evaporator or a gentle stream of nitrogen gas.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • To form LUVs, subject the MLV suspension to several freeze-thaw cycles.

  • Extrude the suspension through a polycarbonate membrane of the desired pore size (e.g., 100 nm) multiple times to obtain a homogenous population of LUVs.

G cluster_1 Liposome Labeling Workflow A Mix Lipid and This compound Solutions B Evaporate Solvent to Create Thin Film A->B C Hydrate Film with Buffer to Form MLVs B->C D Freeze-Thaw Cycles C->D E Extrude through Membrane to Form LUVs D->E

Caption: Experimental Workflow for Labeling Liposomes.

Conclusion

The integrity of experimental data generated using this compound is highly dependent on the proper preparation and storage of the stock solutions. By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can ensure the reliability and reproducibility of their results. It is always recommended to consult the manufacturer's specific product information sheet for any additional details or recommendations.

References

Application Notes: NBD-C12-HPC for the Study of Lipid Droplets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-C12-HPC is a fluorescently labeled lipid analog that serves as a powerful tool for investigating the dynamics of lipid droplets (LDs) in living and fixed cells. Structurally, it consists of a phosphatidylcholine (PC) headgroup, a 12-carbon acyl chain labeled with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore, and a second acyl chain. The NBD moiety exhibits environmentally sensitive fluorescence, being weakly fluorescent in aqueous environments and highly fluorescent in the nonpolar core of lipid droplets. This property makes this compound an excellent probe for visualizing and quantifying lipid droplets, as well as for studying their biogenesis, trafficking, and metabolism.

The lipophilic nature of the C12 acyl chain facilitates the partitioning of the probe into lipid-rich structures. Once incorporated into the hydrophobic core of lipid droplets, the NBD fluorophore's quantum yield increases significantly, resulting in bright, localized fluorescence that can be readily detected by fluorescence microscopy and flow cytometry.

Mechanism of Lipid Droplet Staining

This compound, as a fluorescent lipid analog, integrates into cellular membranes and is subsequently trafficked to and incorporated into the neutral lipid core of lipid droplets. The fluorescence of the NBD group is significantly enhanced in the hydrophobic environment of the lipid droplet core compared to the aqueous cytoplasm, allowing for specific visualization.

G Extracellular Extracellular This compound Membrane Plasma Membrane Integration Extracellular->Membrane Partitioning Cytosol Cytosolic Transport Membrane->Cytosol Intracellular Transport LD_Surface Lipid Droplet Surface Cytosol->LD_Surface LD_Core Lipid Droplet Core (High Fluorescence) LD_Surface->LD_Core

Mechanism of this compound staining of lipid droplets.

Applications
  • Live-Cell Imaging of Lipid Droplet Dynamics: Track the formation, growth, fusion, and degradation of lipid droplets in real-time.

  • High-Throughput Screening (HTS): Quantify changes in cellular lipid content in response to genetic or pharmacological perturbations.

  • Flow Cytometry: Analyze lipid accumulation in large cell populations for statistical rigor.

  • Drug Discovery: Screen for compounds that modulate lipid metabolism and storage.

Quantitative Data Summary
ParameterValueNotes
Excitation Maximum (λex) ~465 nmOptimal excitation may vary depending on the local environment.
Emission Maximum (λem) ~535 nmEmission is environmentally sensitive.
Molar Extinction Coefficient (ε) ~22,000 M⁻¹cm⁻¹In ethanol.
Recommended Concentration (Microscopy) 1-10 µMOptimal concentration should be determined empirically.
Recommended Concentration (Flow Cytometry) 1-5 µMCell type-dependent.
Incubation Time (Live-Cell Imaging) 15-60 minutesLonger times may be needed for some cell types.
Incubation Time (Fixed-Cell Staining) 30-60 minutesPost-fixation staining.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Lipid Droplets with this compound

This protocol outlines the steps for staining lipid droplets in live cultured cells for fluorescence microscopy.

G Start Start: Seed cells on glass-bottom dishes Prep_Stain Prepare Staining Solution (1-10 µM this compound in imaging medium) Start->Prep_Stain Incubate Incubate Cells (15-60 min at 37°C) Prep_Stain->Incubate Wash Wash Cells (2x with warm imaging medium) Incubate->Wash Image Image Cells (Fluorescence Microscope Ex/Em: ~465/535 nm) Wash->Image End End: Analyze Images Image->End G Start Start: Harvest and resuspend cells Stain Stain Cells (1-5 µM this compound in buffer) Start->Stain Incubate Incubate (15-30 min at 37°C) Stain->Incubate Wash Wash Cells (2x with cold PBS) Incubate->Wash Resuspend Resuspend in FACS Buffer Wash->Resuspend Analyze Analyze by Flow Cytometry (FITC channel) Resuspend->Analyze End End: Data Analysis Analyze->End

Troubleshooting & Optimization

how to reduce background fluorescence with NBD-C12-HPC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NBD-C12-HPC, with a focus on troubleshooting and reducing background fluorescence in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (2-(12-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine) is a fluorescently labeled phospholipid. It is widely used in cellular and subcellular research to study:

  • Intracellular Lipid Trafficking: Its fluorescence allows for the real-time visualization of lipid movement within and between cellular compartments.[1]

  • Lipid Bilayer Dynamics: It serves as a probe to investigate membrane fluidity, the formation of lipid domains, and the movement of lipids between bilayer leaflets.[1]

  • Enzymatic Activity: It can be used as a substrate in fluorometric assays to determine the activity of lipid-metabolizing enzymes like phospholipase A2.[1]

  • Membrane Integrity: It helps in monitoring membrane disruption and permeabilization by various agents.[1]

Q2: Why am I seeing high background fluorescence in my this compound experiments?

High background fluorescence is a common issue and can originate from several sources:

  • Unbound Probe: Excess this compound that has not been washed away from the sample.

  • Non-Specific Binding: The probe can non-specifically associate with cellular surfaces, extracellular matrix, or plasticware.

  • Autofluorescence: Inherent fluorescence from cells, tissues, or the imaging medium.

  • Probe Aggregation: At high concentrations, this compound can form aggregates that are highly fluorescent.

  • Photodegradation: The NBD fluorophore can break down under prolonged light exposure, leading to fluorescent byproducts.

Q3: What is the "back-exchange" method and how can it help reduce background?

The back-exchange method is a technique used to remove fluorescent lipid analogs that have not been internalized by cells and remain in the outer leaflet of the plasma membrane. This is a highly effective way to reduce background fluorescence from non-internalized probes. The method typically involves incubating the labeled cells with a solution containing a high concentration of a carrier protein, such as bovine serum albumin (BSA), which acts as a sink for the fluorescent lipid, effectively "pulling" it out of the outer membrane.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides actionable solutions.

ProblemPossible Cause(s)Suggested Solution(s)
High Background Fluorescence 1. Incomplete removal of unbound probe.2. Non-specific binding to cell surfaces or substrate.3. High probe concentration leading to aggregation.4. Autofluorescence of cells or medium.1. Optimize Washing Steps: Increase the number and duration of washes with an appropriate buffer (e.g., ice-cold PBS).2. Implement Back-Exchange: Use a BSA solution (e.g., 1-5% w/v) to remove non-internalized probe from the plasma membrane.3. Optimize Probe Concentration: Perform a concentration titration to determine the lowest effective concentration of this compound.4. Use Phenol Red-Free Medium: For imaging, use a medium that does not contain phenol red, as it is a known source of background fluorescence.5. Include Unstained Controls: Image unstained cells under the same conditions to determine the level of autofluorescence.
Weak Fluorescent Signal 1. Insufficient probe concentration or incubation time.2. Photobleaching of the NBD fluorophore.3. Inefficient probe uptake by cells.1. Optimize Staining Conditions: Increase the concentration of this compound or the incubation time. Refer to the table below for recommended ranges.2. Minimize Light Exposure: Reduce the intensity and duration of excitation light. Use an anti-fade mounting medium if applicable.3. Check Cell Health: Ensure cells are healthy and metabolically active, as lipid uptake is an active process.
Uneven or Punctate Staining 1. Probe aggregation.2. Cell stress or death.1. Ensure Proper Probe Solubilization: Vortex the this compound solution thoroughly before adding it to the cells.2. Check Cell Viability: Perform a viability assay (e.g., Trypan Blue) to ensure cells are healthy during the experiment.
Difficulty Imaging Internalized Probe 1. High background from non-internalized probe.2. Endocytosis is inhibited.1. Utilize Back-Exchange: This is crucial for distinguishing internalized from membrane-bound probe.2. Optimize Incubation Temperature: Perform the uptake at 37°C to allow for endocytosis. A control at 4°C can be included to inhibit endocytosis and primarily label the plasma membrane.

Quantitative Data Summary

The following tables provide recommended starting concentrations and incubation times for this compound experiments. Note that optimal conditions may vary depending on the cell type and experimental goals.

Table 1: Recommended Staining Parameters for this compound

ParameterRecommended RangeNotes
Working Concentration 1 - 10 µMStart with a lower concentration and titrate up as needed.
Incubation Time 15 - 60 minutesLonger incubation times may lead to increased internalization.
Incubation Temperature 4°C or 37°C4°C for plasma membrane labeling; 37°C for internalization studies.

Table 2: BSA Back-Exchange Parameters

ParameterRecommended ValueNotes
BSA Concentration 1 - 5% (w/v) in bufferHigher concentrations can improve the efficiency of back-exchange.
Incubation Time 10 - 30 minutesPerform on ice to minimize further lipid trafficking.
Number of Exchanges 1 - 3Multiple exchanges can further reduce background.

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound

  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO). Dilute the stock solution to the desired working concentration in serum-free medium or an appropriate buffer (e.g., HBSS).

  • Cell Labeling:

    • Wash the cells twice with serum-free medium.

    • Incubate the cells with the this compound working solution for 15-60 minutes at 37°C for internalization or 4°C for plasma membrane staining.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with ice-cold PBS.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for the NBD fluorophore (Excitation/Emission: ~460/535 nm).

Protocol 2: this compound Uptake Assay with BSA Back-Exchange

  • Cell Preparation: Grow cells to a suitable confluency in a multi-well plate.

  • Probe Labeling:

    • Wash cells with serum-free medium.

    • Incubate with this compound (e.g., 5 µM) in serum-free medium for 30 minutes at 37°C.

  • Back-Exchange:

    • Remove the labeling solution.

    • Wash the cells twice with ice-cold PBS.

    • Incubate the cells with a 1% BSA solution in PBS for 15 minutes on ice.

    • Repeat the BSA incubation step.

  • Final Washes: Wash the cells three times with ice-cold PBS.

  • Analysis: The cells can be imaged via fluorescence microscopy or harvested for analysis by flow cytometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_wash Washing & Background Reduction cluster_analysis Analysis prep_cells Prepare Cells wash1 Wash Cells prep_cells->wash1 prep_probe Prepare this compound Solution incubate Incubate with this compound prep_probe->incubate wash1->incubate wash2 Wash Cells (x3) incubate->wash2 back_exchange BSA Back-Exchange (Optional) wash2->back_exchange image Fluorescence Microscopy wash2->image flow Flow Cytometry wash2->flow back_exchange->image back_exchange->flow

Caption: Experimental workflow for this compound staining and analysis.

lipid_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space nbd_hpc This compound membrane_insertion Insertion into Outer Leaflet nbd_hpc->membrane_insertion flippase Flippase-Mediated Transport membrane_insertion->flippase endocytosis Endocytosis membrane_insertion->endocytosis inner_leaflet Inner Leaflet flippase->inner_leaflet endosome Endosome endocytosis->endosome golgi Golgi Apparatus endosome->golgi er Endoplasmic Reticulum golgi->er

Caption: Cellular uptake and trafficking pathways of this compound.

References

Technical Support Center: Optimizing NBD-C12-HPC Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing NBD-C12-HPC concentration in cell labeling experiments. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal staining results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: The optimal concentration of this compound can vary significantly depending on the cell type, cell density, and the specific application. A general starting point is between 1 and 10 µM. It is crucial to perform a concentration titration experiment to determine the ideal concentration for your specific experimental conditions.

Q2: I am observing very low fluorescence signal. What could be the cause?

A2: Low fluorescence signal can be due to several factors:

  • Suboptimal Concentration: The this compound concentration may be too low. Try increasing the concentration in a stepwise manner.

  • Short Incubation Time: The incubation period might not be sufficient for the probe to incorporate into the cellular membranes. Extend the incubation time, but be mindful of potential cytotoxicity.

  • Cell Health: Unhealthy or dying cells may not efficiently incorporate the lipid probe. Ensure your cells are viable and in the logarithmic growth phase.

  • Fluorescence Quenching: The NBD fluorophore is sensitive to its environment and its fluorescence can be quenched in aqueous solutions. Ensure proper washing steps to remove unincorporated probe.[1]

Q3: My images have a high background fluorescence. How can I reduce it?

A3: High background fluorescence is a common issue and can be addressed by:

  • Reducing Concentration: The this compound concentration might be too high, leading to excess unbound probe.

  • Thorough Washing: Implement a rigorous washing protocol after incubation to remove any unincorporated this compound. Using a solution containing bovine serum albumin (BSA) can help extract excess probe from the outer leaflet of the plasma membrane.[2]

  • Optimizing Imaging Parameters: Adjust the gain and offset settings on your microscope to minimize background noise.

Q4: I suspect this compound is causing cytotoxicity in my cells. How can I confirm this and what can I do?

A4: this compound, like many fluorescent probes, can be toxic to cells at high concentrations or with prolonged exposure.

  • To confirm cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion assay) comparing unlabeled control cells to cells labeled with different concentrations of this compound.

  • To mitigate cytotoxicity:

    • Use the lowest effective concentration of the probe.

    • Minimize the incubation time.

    • Ensure the overall health of your cell culture.

Q5: Can I use this compound for long-term live-cell imaging?

A5: Long-term live-cell imaging with this compound can be challenging due to phototoxicity and photobleaching of the NBD fluorophore.[1] The generation of reactive oxygen species (ROS) upon prolonged excitation can be harmful to cells.[1] For extended imaging, use the lowest possible laser power and consider using imaging media with antioxidants.

Quantitative Data Summary

The optimal concentration of this compound is a balance between achieving a strong signal and minimizing cytotoxicity. The following table provides a general guideline for starting concentrations based on common applications. Note: These are starting points and empirical optimization is essential.

ApplicationStarting Concentration Range (µM)Incubation Time (minutes)Key Considerations
General Membrane Labeling1 - 515 - 30A lower concentration is often sufficient for visualizing the plasma membrane.
Lipid Trafficking Studies5 - 1030 - 60Higher concentrations may be needed to track the probe's internalization.
Flow Cytometry1 - 1015 - 60Titration is critical to ensure the signal is within the linear range of the detector.

These values are extrapolated from protocols for similar NBD-labeled lipids and should be optimized for your specific cell line and experimental setup.[2]

Experimental Protocols

Protocol 1: Optimizing this compound Concentration for Fluorescence Microscopy

Objective: To determine the optimal concentration of this compound for cell labeling with maximal signal-to-noise ratio and minimal cytotoxicity.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA) solution (e.g., 1% w/v in PBS)

  • Cells seeded on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~535 nm)

Methodology:

  • Cell Preparation: Seed cells on your imaging substrate of choice and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Preparation of Labeling Solutions: Prepare a series of dilutions of this compound in pre-warmed cell culture medium. For example, create concentrations of 1, 2.5, 5, 7.5, and 10 µM.

  • Cell Labeling:

    • Remove the growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound labeling solutions to the respective wells/dishes.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with pre-warmed PBS.

    • For reducing background from the plasma membrane, perform an additional wash with a BSA solution for 5-10 minutes.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope. Use consistent imaging settings (laser power, exposure time, gain) across all conditions to allow for direct comparison.

  • Analysis:

    • Visually inspect the images for staining intensity, background fluorescence, and signs of cellular stress (e.g., membrane blebbing, cell detachment).

    • Quantify the fluorescence intensity of the labeled cells and the background.

    • Select the concentration that provides the best signal-to-noise ratio without inducing morphological changes indicative of cytotoxicity.

Protocol 2: Assessing Cytotoxicity of this compound

Objective: To evaluate the effect of this compound on cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Cell culture medium

  • MTT reagent (or other viability assay reagent)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Treatment:

    • Prepare a range of this compound concentrations in cell culture medium, including a vehicle control (medium with the same amount of DMSO as the highest this compound concentration).

    • Remove the old medium and add the treatment solutions to the wells.

    • Incubate for the desired labeling time (e.g., 30, 60, 120 minutes).

  • Viability Assay (MTT Example):

    • After incubation, remove the treatment solutions and wash the cells with PBS.

    • Add fresh medium containing MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

    • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the cytotoxic threshold.

Visualizations

experimental_workflow start Start: Prepare Cell Culture prep_solutions Prepare this compound Dilutions (e.g., 1-10 µM) start->prep_solutions labeling Incubate Cells with Probe prep_solutions->labeling washing Wash Cells to Remove Unbound Probe labeling->washing cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) labeling->cytotoxicity Parallel Assessment imaging Fluorescence Microscopy washing->imaging analysis Analyze Signal-to-Noise & Cell Morphology imaging->analysis optimization Determine Optimal Concentration analysis->optimization cytotoxicity->optimization end End: Optimized Protocol optimization->end

Caption: Workflow for optimizing this compound concentration.

signaling_pathway nbd This compound Incorporation membrane Plasma Membrane Perturbation nbd->membrane ros Phototoxicity: Reactive Oxygen Species (ROS) nbd->ros Light Excitation stress Cellular Stress Response membrane->stress ros->stress apoptosis Apoptosis Signaling stress->apoptosis viability Decreased Cell Viability apoptosis->viability

Caption: Potential effects of this compound on cell signaling.

troubleshooting_guide issue Problem? low_signal Low Signal? issue->low_signal Yes high_bg High Background? issue->high_bg No sol_low1 Increase Concentration low_signal->sol_low1 Try First sol_low2 Increase Incubation Time low_signal->sol_low2 If Needed cyto Cytotoxicity? high_bg->cyto No sol_bg1 Decrease Concentration high_bg->sol_bg1 Try First sol_bg2 Improve Washing Protocol (e.g., use BSA) high_bg->sol_bg2 Also Consider sol_cyto1 Decrease Concentration cyto->sol_cyto1 Try First sol_cyto2 Decrease Incubation Time cyto->sol_cyto2 Also Consider

References

troubleshooting poor incorporation of NBD-C12-HPC into membranes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the incorporation of NBD-C12-HPC into membranes.

Troubleshooting Guide

Poor incorporation of this compound into membranes can manifest as low fluorescence signal, inconsistent results, or artifacts in imaging and quantitative assays. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve these problems.

Question 1: Why is my fluorescence signal weak after attempting to label membranes with this compound?

Answer: A weak fluorescence signal is a common indicator of poor probe incorporation. Several factors could be at play:

  • Suboptimal Probe Concentration: The concentration of this compound is critical. While a higher concentration might seem intuitive for a stronger signal, it can lead to self-quenching, where the fluorescent molecules interact and reduce the overall fluorescence emission.[1][2][3] It is crucial to optimize the concentration for your specific system.

  • Probe Aggregation: this compound, like many lipid probes, can form aggregates in aqueous solutions if not prepared and handled correctly. These aggregates will not efficiently incorporate into membranes.

  • Incorrect Solvent for Stock Solution: this compound should be dissolved in a high-quality, anhydrous solvent like DMSO or ethanol to prepare a stock solution.[4] The stock solution should be freshly prepared as DMSO is hygroscopic and can cause the lipid to precipitate over time.[4]

  • Inefficient Incorporation Method: The method used to introduce the probe to the membranes may not be optimal. For liposomes, the probe should ideally be mixed with the other lipids in an organic solvent before film formation. For live cells, direct addition of the probe to the cell media can be inefficient.

  • Environmental Sensitivity: The fluorescence of the NBD group is highly sensitive to its local environment.[1] If the probe is in a more polar environment, its quantum yield may be diminished.[1]

Question 2: I'm observing punctate or uneven fluorescence in my labeled membranes. What could be the cause?

Answer: This often points to the formation of this compound aggregates or non-random distribution within the membrane.

  • Probe Precipitation: If the this compound precipitates out of solution upon addition to your aqueous buffer or cell media, it can lead to fluorescent puncta that are not associated with the membranes. This can be mitigated by ensuring the final solvent concentration (e.g., DMSO) is low and by adding the probe solution slowly while vortexing.

  • High Probe Concentration: At concentrations above a certain threshold (e.g., >0.4 mol% in some systems), this compound can exhibit non-random lateral distribution, leading to the formation of probe-rich domains.[2][3][5]

  • Membrane Phase State: The physical state of the membrane (e.g., gel vs. fluid phase) can influence the distribution of the probe. In gel phase membranes, the NBD group of acyl chain-labeled lipids may reside in a more hydrophobic region, whereas in the fluid phase, it tends to loop up to the membrane interface.

Question 3: How can I improve the incorporation efficiency of this compound into my liposomes?

Answer: For artificial membrane systems like liposomes, you have more control over the incorporation process.

  • Co-dissolving with Lipids: The most effective method is to dissolve the this compound with your primary lipids in an organic solvent (e.g., chloroform) before creating the lipid film. This ensures the probe is well-mixed with the other lipids.

  • Post-insertion Method Optimization: If you are adding the probe to pre-formed liposomes, the efficiency can be low. You can try to optimize incubation time and temperature. Incubating at a temperature near or above the phase transition temperature of the lipids can enhance probe insertion.

  • Sonication or Extrusion: After hydration of the lipid film containing this compound, sonication or extrusion to form unilamellar vesicles can help to ensure a more uniform distribution of the probe.

Question 4: My live cells are not showing significant labeling after incubation with this compound. What should I do?

Answer: Labeling live cells presents a different set of challenges.

  • Carrier-mediated Delivery: Instead of adding the probe directly to the media, consider using a carrier molecule like bovine serum albumin (BSA) to facilitate delivery to the cells. The NBD-lipid can be complexed with BSA before adding to the cell suspension.

  • Optimizing Incubation Conditions: The incubation time and temperature need to be optimized for your specific cell type. Assays are often performed at 20°C or below to minimize endocytosis and focus on plasma membrane incorporation.[6]

  • Cell Health: Ensure that your cells are healthy and have a good viability. Stressed or dying cells will not incorporate the probe efficiently and can lead to artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use?

A1: The optimal concentration is system-dependent. For initial experiments, a concentration range of 0.1 to 1 mol% relative to the total lipid concentration is a good starting point. It is highly recommended to perform a concentration titration to find the ideal balance between signal intensity and self-quenching for your specific application. Studies have shown that for some systems, non-random distribution can occur at concentrations as low as >0.4 mol%.[2][3][5]

Q2: How should I prepare and store my this compound stock solution?

A2: this compound should be dissolved in a high-purity, anhydrous solvent such as ethanol or DMSO to a concentration of 1-5 mg/mL.[4] It is best to prepare fresh solutions for each experiment, as DMSO is hygroscopic and can cause the lipid to precipitate.[4] If storage is necessary, store in a tightly sealed vial at -20°C or below, protected from light.

Q3: Can I use detergents to aid in the incorporation of this compound?

A3: While detergents can solubilize lipids, their use for incorporating this compound into membranes for analytical studies is generally not recommended. Detergents can alter the membrane structure and may also affect the fluorescence properties of the NBD fluorophore. For example, Triton X-100 has been shown to have an inhibitory effect on the fluorescence of NBD.

Q4: At what wavelengths should I excite this compound and measure its emission?

A4: The NBD fluorophore is typically excited around 460-470 nm, and its emission is measured in the range of 520-540 nm. However, the exact wavelengths can vary slightly depending on the solvent and the local environment of the probe within the membrane. It is advisable to measure the excitation and emission spectra in your specific experimental system to determine the optimal settings.

Quantitative Data Summary

The following table summarizes key quantitative parameters for working with NBD-labeled lipids, including this compound.

ParameterRecommended Range/ValueNotes
Molar Percentage in Liposomes 0.1 - 2.5 mol%Concentrations >0.4 mol% may lead to non-random distribution for C12-NBD-PC.[2][3][5] C6-NBD-PC shows random distribution up to 2.5 mol%.[2][3]
Concentration for Cell Labeling 20 - 80 nmol per 3 mL of cell suspensionThis is a starting point and should be optimized for the specific cell line and NBD-lipid. For example, 40 nmol for NBD-PC and 80 nmol for NBD-PE have been used.[2]
Stock Solution Concentration 1 - 5 mg/mL in DMSO or EthanolFreshly prepare to avoid precipitation due to DMSO's hygroscopic nature.[4]
Excitation Wavelength (λex) ~465 nm
Emission Wavelength (λem) ~535 nm

Experimental Protocols

Protocol 1: Incorporation of this compound into Large Unilamellar Vesicles (LUVs)
  • Lipid Mixture Preparation: In a clean glass test tube, combine the desired amounts of your primary lipids (e.g., POPC, DPPC) and this compound from stock solutions in chloroform or a chloroform/methanol mixture. The final concentration of this compound should typically be between 0.1 and 1 mol%.

  • Lipid Film Formation: Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the test tube. To ensure complete removal of the solvent, place the tube under a high vacuum for at least 2 hours.

  • Hydration: Hydrate the lipid film with the desired aqueous buffer by vortexing vigorously for 1-2 minutes. This will form multilamellar vesicles (MLVs).

  • LUV Formation (Extrusion):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Hydrate the extruder by passing the buffer through it.

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the lipid suspension through the membrane a specified number of times (e.g., 11-21 passes) to form LUVs with a uniform size distribution.

  • Characterization: The final liposome suspension can be characterized for size and probe incorporation efficiency using techniques like dynamic light scattering (DLS) and fluorescence spectroscopy.

Protocol 2: Labeling of Live Mammalian Cells with this compound
  • Cell Preparation: Culture mammalian cells to the desired confluency on coverslips for microscopy or in suspension for flow cytometry.

  • This compound Stock Preparation: Shortly before use, prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).[4]

  • Labeling Solution Preparation: Prepare a labeling solution by diluting the this compound stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution or serum-free media). The final concentration of the probe should be optimized for your cell type (typically in the low µM range). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cytotoxicity.

  • Cell Labeling:

    • Wash the cells once with the labeling buffer.

    • Incubate the cells with the labeling solution for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 4°C to minimize internalization or 37°C to study trafficking).

  • Washing: After incubation, wash the cells two to three times with fresh, cold labeling buffer to remove any unincorporated probe.

  • Imaging/Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizations

Troubleshooting_Workflow cluster_start Start: Poor this compound Incorporation cluster_investigate Initial Checks cluster_liposomes Liposome-Specific Troubleshooting cluster_cells Live Cell-Specific Troubleshooting cluster_solution Resolution Start Weak or No Fluorescence Signal CheckProbe Check Probe Preparation - Fresh stock solution? - Correct solvent (DMSO/EtOH)? - Stored properly? Start->CheckProbe First, verify probe quality CheckConcentration Review Probe Concentration - In optimal range (0.1-1 mol%)? - Potential for self-quenching? Start->CheckConcentration Simultaneously, check concentration LipoMethod Evaluate Incorporation Method - Co-dissolved with lipids? - Post-insertion conditions optimal? CheckProbe->LipoMethod If probe prep is good CellDelivery Optimize Probe Delivery - Use BSA as a carrier? - Slow addition to media? CheckProbe->CellDelivery If probe prep is good CheckConcentration->LipoMethod If concentration is suspect CheckConcentration->CellDelivery If concentration is suspect LipoPhase Consider Lipid Phase - Labeling above phase transition temp? LipoMethod->LipoPhase Solution Successful Incorporation: Strong & Uniform Signal LipoPhase->Solution Optimized CellConditions Adjust Incubation Conditions - Optimal time and temperature? - Cell viability high? CellDelivery->CellConditions CellConditions->Solution Optimized

Caption: Troubleshooting workflow for poor this compound membrane incorporation.

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare this compound Stock (1-5 mg/mL in DMSO/EtOH) Incorporate Incorporate Probe (Co-dissolve or Incubate) Stock->Incorporate Membrane Prepare Membranes (Liposomes or Live Cells) Membrane->Incorporate Wash Wash to Remove Unbound Probe Incorporate->Wash Analyze Analyze Sample (Microscopy, Spectroscopy, etc.) Wash->Analyze Interpret Interpret Fluorescence Data Analyze->Interpret

Caption: General experimental workflow for this compound membrane labeling.

References

common artifacts in NBD-C12-HPC microscopy and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NBD-C12-HPC microscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common artifacts and provide guidance on experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in microscopy?

This compound (2-(12-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)dodecanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine) is a fluorescently labeled lipid analog. The NBD (Nitrobenzoxadiazole) fluorophore is attached to the acyl chain of a phosphatidylcholine molecule. In microscopy, it is primarily used to study:

  • Membrane Dynamics: Visualizing lipid organization, fluidity, and phase separation in biological membranes.[1]

  • Lipid Trafficking: Tracking the movement of lipids between cellular organelles.[1]

  • Membrane Fusion and Fission: Observing the dynamics of membrane remodeling events.

  • Drug-Membrane Interactions: Investigating how drugs and other molecules interact with and perturb lipid bilayers.

Q2: What are the key spectral properties of this compound?

The NBD fluorophore has environmentally sensitive fluorescence. Its excitation and emission maxima can shift depending on the polarity of its surroundings. Generally, it exhibits green fluorescence.

PropertyValue
Excitation Maximum~460 nm
Emission Maximum~535 nm

Note: These values can vary depending on the local environment of the probe.

Q3: Is this compound suitable for all types of fluorescence microscopy?

While versatile, this compound has limitations. The NBD fluorophore is known to be less photostable than other dyes like BODIPY, making it less ideal for long-term time-lapse imaging or super-resolution techniques like STED microscopy.

Troubleshooting Common Artifacts

This section provides a guide to identifying and resolving common artifacts encountered during this compound microscopy.

Photobleaching

Issue: Rapid loss of fluorescence signal during imaging.

Cause: The NBD fluorophore is susceptible to photobleaching, where high-intensity excitation light causes irreversible damage to the fluorophore, rendering it non-fluorescent.

Solutions:

StrategyDescription
Reduce Excitation Power Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.
Minimize Exposure Time Use the shortest possible exposure time for image acquisition.
Use Antifade Reagents Mount samples in a commercially available antifade mounting medium.
Oxygen Scavenging For live-cell imaging, consider using an oxygen scavenging system in the imaging medium.
Acquire Images Efficiently Plan imaging experiments to minimize the total illumination time on the sample.

Experimental Protocol to Assess Photobleaching:

  • Sample Preparation: Prepare a slide with cells or a model membrane labeled with this compound.

  • Image Acquisition:

    • Select a region of interest (ROI).

    • Acquire a time-lapse series of images using your standard imaging settings.

    • Keep the imaging interval constant.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity against time. A rapid decay indicates significant photobleaching.

Non-Specific Staining

Issue: High background fluorescence or staining of unintended cellular structures.

Causes:

  • Excess Probe Concentration: Using too high a concentration of this compound can lead to its accumulation in non-target membranes or aggregation.

  • Inadequate Washing: Insufficient washing after labeling can leave unbound probe in the sample.

  • Cell Health: Unhealthy or dying cells can exhibit aberrant membrane properties leading to non-specific probe uptake.

Solutions:

StrategyDescription
Optimize Probe Concentration Perform a concentration titration to find the lowest effective concentration of this compound. A typical starting range is 1-5 µM.
Thorough Washing After labeling, wash the sample several times with fresh, pre-warmed buffer or medium.
Use a Back-Exchange Step For live cells, a back-exchange with a solution containing bovine serum albumin (BSA) can help remove probe from the outer leaflet of the plasma membrane.[2]
Monitor Cell Viability Use a viability stain (e.g., Trypan Blue or a fluorescent live/dead assay) to ensure you are imaging healthy cells.
Aggregate Formation

Issue: Appearance of bright, punctate structures that are not associated with specific cellular organelles.

Cause: At higher concentrations, this compound can self-aggregate in aqueous solutions or within membranes, leading to bright, non-physiological fluorescent spots. Studies have shown that NBD-labeled lipids, including those with a C12 acyl chain, can exhibit non-random lateral distribution at moderate concentrations.

Solutions:

StrategyDescription
Lower Probe Concentration This is the most effective way to prevent aggregation.
Ensure Proper Solubilization Before adding to your sample, ensure the this compound is fully dissolved in the delivery solvent (e.g., ethanol or DMSO) and then diluted in the final buffer.
Vortexing and Sonication Briefly vortex or sonicate the probe solution before adding it to the cells to help disperse any pre-formed aggregates.
Spectral Bleed-through

Issue: Signal from this compound is detected in the channel of another fluorophore in a multi-color imaging experiment.

Cause: The emission spectrum of this compound is broad and can overlap with the excitation or emission spectra of other fluorophores, particularly those with longer emission wavelengths (e.g., red fluorophores).

Solutions:

StrategyDescription
Choose Fluorophores with Minimal Overlap Select fluorophores with well-separated excitation and emission spectra.
Optimize Filter Sets Use narrow band-pass emission filters to specifically collect the fluorescence from each probe.
Sequential Imaging Acquire images for each fluorophore sequentially, using the specific excitation and emission settings for each channel one at a time.
Spectral Unmixing If your microscope is equipped with a spectral detector, you can use spectral unmixing algorithms to separate the signals from overlapping fluorophores.

Experimental Protocols

General Protocol for Labeling Live Cells with this compound
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.

  • Probe Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM in ethanol or DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-5 µM) in pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., HBSS). Vortex the diluted solution thoroughly.

  • Cell Labeling:

    • Wash the cells once with pre-warmed serum-free medium.

    • Incubate the cells with the this compound labeling solution at 37°C for 15-30 minutes. The optimal time may vary depending on the cell type.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells 2-3 times with pre-warmed fresh medium or buffer to remove unbound probe.

  • Imaging:

    • Replace the wash solution with fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).

    • Proceed with imaging on a fluorescence microscope equipped with appropriate filters for the NBD fluorophore (Excitation: ~460 nm, Emission: ~535 nm).

Diagrams

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis A Plate cells on microscopy-grade dish C Wash cells with serum-free medium A->C B Prepare this compound working solution D Incubate cells with This compound solution B->D C->D E Wash cells to remove unbound probe D->E F Add imaging medium E->F G Acquire images with fluorescence microscope F->G H Analyze images and identify potential artifacts G->H

Caption: General experimental workflow for labeling live cells with this compound.

troubleshooting_logic cluster_artifacts Artifact Identification cluster_solutions Potential Solutions Start Observe Artifact in Image Photobleaching Rapid Signal Loss? Start->Photobleaching NonSpecific High Background? Start->NonSpecific Aggregates Bright Puncta? Start->Aggregates Bleedthrough Multi-color Crosstalk? Start->Bleedthrough Sol_Photo Reduce Excitation Minimize Exposure Photobleaching->Sol_Photo Yes Sol_NonSpecific Optimize Concentration Improve Washing NonSpecific->Sol_NonSpecific Yes Sol_Aggregates Lower Concentration Ensure Solubilization Aggregates->Sol_Aggregates Yes Sol_Bleedthrough Sequential Imaging Optimize Filters Bleedthrough->Sol_Bleedthrough Yes

Caption: Troubleshooting logic for common artifacts in this compound microscopy.

References

improving signal-to-noise ratio for NBD-C12-HPC fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NBD-C12-HPC and other NBD-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescently labeled lipid analog. It consists of a phosphatidylcholine (PC) molecule with a 12-carbon acyl chain (C12) that is tagged with a nitrobenzoxadiazole (NBD) fluorophore. The NBD group's fluorescence is highly sensitive to its local environment, making it a valuable tool for studying the biophysical properties of cell membranes. Common applications include investigating membrane fluidity, lipid trafficking, endocytosis, and the structure of lipid rafts.

Q2: What are the spectral properties of the NBD fluorophore?

The NBD fluorophore typically has an excitation maximum around 460-470 nm and an emission maximum around 530-540 nm, appearing as a green fluorescence. However, the exact wavelengths can shift depending on the polarity of the surrounding environment.

Q3: Why is my this compound signal weak?

A weak fluorescent signal can be due to several factors:

  • Low Probe Concentration: The concentration of this compound may be too low for detection.

  • Photobleaching: The NBD fluorophore is susceptible to fading upon prolonged or intense exposure to excitation light.[1]

  • Quenching: High concentrations of the probe can lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence intensity. The fluorescence can also be quenched by other molecules in the local environment.

  • Incorrect Filter Sets: Using microscope filters that are not optimized for the excitation and emission spectra of NBD can significantly reduce the detected signal.

  • Suboptimal Environmental Conditions: The fluorescence quantum yield of NBD is sensitive to the polarity of its environment. Changes in the lipid composition or the presence of certain molecules can alter the fluorescence output.

Q4: What is causing high background fluorescence in my images?

High background can obscure your signal and reduce the signal-to-noise ratio. Common causes include:

  • Unbound Probe: Excess this compound that has not been incorporated into the cell membranes will contribute to background fluorescence.

  • Autofluorescence: Many cellular components, such as NADH and flavins, naturally fluoresce, particularly when excited with blue light. The growth medium and some cell culture plastics can also be autofluorescent.

  • Non-specific Binding: The probe may be binding non-specifically to other cellular structures or proteins.

  • Dirty Optics: Dust or residue on the microscope objectives, filters, or coverslips can scatter light and increase background.

Q5: How can I minimize phototoxicity when using this compound?

Phototoxicity is caused by the generation of reactive oxygen species (ROS) during fluorescence excitation, which can damage cells.[1] To minimize phototoxicity:

  • Use the lowest possible excitation light intensity and exposure time that still provides a detectable signal.

  • Use a more sensitive camera to reduce the required exposure time.

  • Incorporate antifade reagents into your mounting medium.

  • For live-cell imaging, minimize the duration of time-lapse experiments.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio (SNR)

A low SNR makes it difficult to distinguish the fluorescent signal from the background noise.

Possible Cause Troubleshooting Steps
Weak Signal - Increase the concentration of this compound (be mindful of potential quenching at very high concentrations).- Use a high numerical aperture (NA) objective lens to collect more light.- Ensure your excitation light source is properly aligned and at an appropriate intensity.- Use a more sensitive detector, such as a cooled CCD or EMCCD camera.
High Background - Optimize your washing steps to remove all unbound probe.- Image cells in a phenol red-free medium to reduce background fluorescence.- Use a background subtraction algorithm during image analysis.- Turn off room lights and ensure the microscope is properly shielded from ambient light.
Photobleaching - Reduce the excitation light intensity and/or exposure time.- Use an antifade reagent in your mounting medium for fixed cells.- Acquire images in a single focal plane if 3D imaging is not necessary.
Issue 2: High Background Fluorescence

High background can be a significant issue, especially with autofluorescent samples.

Possible Cause Troubleshooting Steps
Excess Probe - Increase the number and duration of washing steps after incubation with this compound.
Autofluorescence - Use a narrower emission filter to specifically collect the NBD signal.- Acquire an unstained control image to identify and potentially subtract the autofluorescence signal.- For fixed cells, consider treating with a reducing agent like sodium borohydride to quench autofluorescence.
Contaminated Reagents or Glassware - Use high-purity, sterile-filtered buffers and media.- Ensure all glassware and coverslips are thoroughly cleaned.
Issue 3: Rapid Photobleaching

The NBD fluorophore can be prone to photobleaching, leading to a rapid loss of signal during imaging.

Possible Cause Troubleshooting Steps
High Excitation Intensity - Reduce the power of your laser or the intensity of your arc lamp.- Use neutral density filters to attenuate the excitation light.
Long Exposure Times - Decrease the camera exposure time. If the signal is too weak, consider increasing the camera gain or using a more sensitive camera.
Oxygen Presence - For fixed cells, use a commercially available antifade mounting medium that contains oxygen scavengers.

Quantitative Data Summary

The optimal experimental parameters for this compound can vary depending on the cell type, experimental goals, and imaging system. The following tables provide a general guideline.

Table 1: Recommended Staining Parameters for this compound

ParameterRecommended RangeNotes
Concentration 1 - 10 µMHigher concentrations may be needed for less sensitive imaging systems, but can also lead to quenching.
Incubation Time 15 - 60 minutesShorter times are often sufficient for plasma membrane staining, while longer times may be required for observing intracellular trafficking.
Incubation Temperature 4°C or 37°CIncubation at 4°C can be used to label the plasma membrane while inhibiting endocytosis. Incubation at 37°C allows for the visualization of internalization and trafficking pathways.

Table 2: Spectral Properties and Photostability of NBD

PropertyValueReference
Excitation Maximum ~465 nm[2]
Emission Maximum ~535 nm[2]
Quantum Yield 0.008 (in water) - 0.9 (in nonpolar solvents)[3]
Photostability Moderate (susceptible to photobleaching)[1]

Table 3: Typical Signal-to-Noise Ratios in Fluorescence Microscopy

Imaging SystemTypical SNRNotes
Low-quality widefield5 - 15
Average confocal15 - 20
High-quality confocal> 30
Cooled CCD camera system50 - 100[4]

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Preparation of Staining Solution: Prepare a 1-5 µM working solution of this compound in a phenol red-free cell culture medium or an appropriate buffer (e.g., HBSS).

  • Cell Staining: Remove the growth medium from the cells and wash once with warm PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C for internalization studies or at 4°C for plasma membrane staining.

  • Washing: Remove the staining solution and wash the cells 2-3 times with cold PBS or phenol red-free medium to remove unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for NBD (e.g., a standard FITC/GFP filter set).

Protocol 2: Investigating Ceramide Metabolism with NBD-C12-Ceramide

This protocol is adapted for microscopy from methods used for HPLC analysis to visualize the metabolic fate of ceramide.

  • Cell Culture: Grow cells to 70-80% confluency on glass-bottom dishes.

  • Inhibitor Pre-treatment (Optional): If studying the effect of inhibitors on ceramide metabolism, pre-incubate the cells with the desired inhibitor for the recommended time.

  • NBD-Ceramide Labeling: Prepare a 1 µM solution of NBD-C6-ceramide or NBD-C12-ceramide in serum-free medium. Remove the existing medium, wash the cells, and add the NBD-ceramide solution. Incubate for 1 hour at 37°C.[5]

  • Washing: Remove the labeling solution and wash the cells three times with cold PBS.

  • Imaging: Image the cells immediately. The localization of the green fluorescence will indicate the subcellular distribution of the NBD-ceramide and its metabolites. For example, accumulation in the Golgi apparatus is often observed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_cells Plate cells on glass-bottom dish stain_cells Incubate cells with This compound prep_cells->stain_cells prep_solution Prepare this compound staining solution prep_solution->stain_cells wash_cells Wash to remove unbound probe stain_cells->wash_cells acquire_image Acquire images on fluorescence microscope wash_cells->acquire_image analyze_image Image analysis (e.g., SNR calculation) acquire_image->analyze_image

Caption: Experimental workflow for staining live cells with this compound.

snr_factors cluster_signal Signal Strength cluster_noise Noise Sources snr Signal-to-Noise Ratio (SNR) probe_conc Probe Concentration probe_conc->snr quantum_yield Quantum Yield quantum_yield->snr excitation Excitation Intensity excitation->snr objective_na Objective NA objective_na->snr background Background Fluorescence (Autofluorescence, unbound probe) background->snr detector_noise Detector Noise (Read noise, dark current) detector_noise->snr shot_noise Photon Shot Noise shot_noise->snr

Caption: Factors influencing the signal-to-noise ratio in fluorescence microscopy.

sphingolipid_pathway nbd_cer NBD-Ceramide sms Sphingomyelin Synthase (SMS) nbd_cer->sms + Phosphatidylcholine gcs Glucosylceramide Synthase (GCS) nbd_cer->gcs + UDP-Glucose cerk Ceramide Kinase (CERK) nbd_cer->cerk + ATP sm NBD-Sphingomyelin glucosylcer NBD-Glucosylceramide c1p NBD-Ceramide-1-Phosphate sms->sm gcs->glucosylcer cerk->c1p

References

Technical Support Center: NBD-C12-HPC Fluorescence Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NBD-C12-HPC and other NBD-labeled lipids. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately quantifying this compound fluorescence intensity in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the quantification of this compound fluorescence.

Q1: Why is my this compound fluorescence signal unexpectedly weak or absent?

A1: A weak signal can stem from several factors related to the probe's environment and concentration.

  • Environmental Polarity: The NBD fluorophore is highly sensitive to its environment. It exhibits very weak fluorescence in polar, aqueous environments and fluoresces brightly when transferred to a hydrophobic (nonpolar) medium, such as a lipid bilayer.[1][2] If your probe is predominantly in an aqueous buffer rather than incorporated into a lipid membrane, the signal will be inherently low.

  • Chemical Quenching: Exposure to reducing agents can irreversibly quench NBD fluorescence. A common example is sodium dithionite, which is often used experimentally to distinguish between extracellular and intracellular probes.[3] Ensure no unintended reducing agents are present in your buffers.

  • Self-Quenching: At high concentrations, NBD fluorophores can interact and quench each other's fluorescence, a phenomenon known as self-quenching or concentration quenching.[4] This is particularly relevant when this compound is incorporated into liposomes or micelles at high surface densities.[4][5]

Q2: My fluorescence intensity is decreasing over time during measurement. What is happening?

A2: This phenomenon is most likely photobleaching.

  • Photobleaching: NBD is described as moderately photostable.[1] Photobleaching is the irreversible destruction of a fluorophore due to light exposure while it is in an excited state.[6][7] The longer the exposure time and the higher the intensity of the excitation light, the more rapidly photobleaching will occur, leading to a dimmer signal over time.[8]

  • Mitigation Strategies: To minimize photobleaching, reduce the excitation light intensity, decrease the exposure time for each image, and acquire fewer images.[8] For fixed-cell imaging, using an anti-fade mounting medium can help stabilize the signal.[8]

Q3: The relationship between my probe concentration and fluorescence intensity is not linear. Why?

A3: This is a classic sign of self-quenching. As the concentration of this compound increases within a lipid membrane, the fluorophores get closer to each other. This proximity leads to energy transfer between them without photon emission, reducing the overall fluorescence quantum yield. For similar NBD-labeled lipids like C12-NBD-PC, aggregation and potential quenching effects have been observed at concentrations above 0.4 mol%.[5] To maintain a linear relationship, it is crucial to work within a concentration range where self-quenching is minimal.

Q4: I observed a shift in the fluorescence emission maximum of my this compound. What does this indicate?

A4: A shift in the emission maximum is a direct consequence of the NBD fluorophore's environmental sensitivity.

  • Solvent/Environmental Effects: The emission wavelength of NBD is highly dependent on the polarity of its microenvironment.[1][9] A shift to a shorter wavelength (a "blue shift") typically indicates the probe has moved to a more hydrophobic, nonpolar environment.[1][10] Conversely, a shift to a longer wavelength (a "red shift") suggests a more polar environment.

  • Red-Edge Excitation Shift (REES): This phenomenon occurs when the emission maximum shifts to a longer wavelength as the excitation wavelength is moved to the "red edge" (longer wavelength side) of the absorption band.[10][11] REES in NBD-labeled molecules suggests that the fluorophore is located in a motionally restricted environment, such as being bound to a receptor or deeply embedded in a lipid bilayer.[10][11]

Q5: How can I quantitatively distinguish between this compound on the cell surface versus what has been internalized by the cell?

A5: The most common method is to use a membrane-impermeable chemical quencher, such as sodium dithionite.

  • Dithionite Quenching Assay: Sodium dithionite is a reducing agent that cannot readily cross the cell membrane at low temperatures.[3] It efficiently and irreversibly quenches the fluorescence of NBD molecules it comes into contact with.[3] By treating your labeled cells with dithionite, you can quench the signal from the this compound remaining in the outer leaflet of the plasma membrane. The residual fluorescence corresponds to the probe that has been internalized and is protected from the quencher.[3][12] A concentration of 88 mM dithionite has been shown to quench NBD fluorescence by as much as 99%.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for NBD-labeled lipids to aid in experimental design and data interpretation.

Table 1: Photophysical Properties of NBD-Labeled Lipids

ParameterTypical ValueNotes
Excitation Maximum (λex) ~463 - 465 nmCan be influenced by the local environment.[13][14]
Emission Maximum (λem) ~535 - 536 nmHighly sensitive to solvent polarity; blue-shifted in hydrophobic media.[1][14]
Molar Extinction Coefficient (ε) ~22,000 M⁻¹cm⁻¹For NBD-PE.[14]
Fluorescence Lifetime (τ) Varies (e.g., 0.5 - 7 ns)Highly dependent on the microenvironment, fluorophore orientation, and quenching.[15][16][17]

Table 2: Environmental Effects on NBD Fluorescence

EnvironmentFluorescence IntensityEmission Maximum (λem)
Aqueous/Polar (e.g., Water, PBS) Very WeakRed-shifted
Hydrophobic/Nonpolar (e.g., Lipid Bilayer, THF) Strong/BrightBlue-shifted[1][10]
High Local Concentration (>0.4 mol%) Decreased (Self-Quenching)May be affected[5]
Presence of Dithionite Quenched (Effectively Zero)N/A[3]
Experimental Protocols & Workflows

Protocol 1: General Workflow for this compound Fluorescence Quantification

This protocol provides a generalized workflow for measuring this compound fluorescence in a cellular context.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis prep_cells 1. Prepare Cells (e.g., plate on coverslips) prep_probe 2. Prepare this compound (dissolve in DMSO/Ethanol) labeling 3. Label Cells (Incubate with probe at defined temp/time) prep_probe->labeling wash 4. Wash Cells (Remove excess probe) labeling->wash imaging 5. Image/Measure (Microscopy or Plate Reader Ex: ~465 nm, Em: ~535 nm) wash->imaging quantify 6. Quantify Intensity (Correct for background) imaging->quantify interpret 7. Interpret Data (Compare conditions) quantify->interpret

Caption: General experimental workflow for cell labeling and fluorescence quantification.

Protocol 2: NBD-Lipid Uptake Assay in Mammalian Cells via Flow Cytometry

This protocol is adapted from established methods for quantifying lipid internalization in large cell populations.

  • Cell Preparation: Culture mammalian cells (e.g., CHO-K1) to the desired confluency. Harvest cells and resuspend them at a concentration of 1 x 10⁶ cells/mL in a suitable buffer (e.g., HBSS).

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in buffer to the final working concentration.

  • Labeling: Transfer the cell suspension to glass tubes. Add the diluted this compound probe and incubate for various time points (e.g., 0, 5, 15, 30, 60 min) at a controlled temperature (e.g., 20°C) to allow for internalization.[18]

  • Stopping the Uptake / Back-Exchange: At each time point, take two aliquots.

    • Aliquot 1 (Total Fluorescence): Transfer to a pre-cooled microcentrifuge tube to stop further transport.

    • Aliquot 2 (Internalized Fluorescence): Transfer to a pre-cooled tube containing a high concentration of BSA (e.g., final concentration of 2-5%) to extract the probe remaining in the outer leaflet of the plasma membrane (back-exchange).

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer equipped with a 488 nm laser for excitation. Record fluorescence in the appropriate channel (e.g., FL1, typically with a 527/30 bandpass filter).[18]

  • Data Analysis: Gate the cell population using forward and side scatter (FSC/SSC). Calculate the mean fluorescence intensity (MFI) for both the total and internalized samples at each time point. The difference between the two represents the surface-bound probe.

G cluster_timepoint start Start: 1x10^6 cells/mL label Label cells with This compound start->label aliquot1 Aliquot 1: Stop on ice (Total Fluorescence) label->aliquot1 aliquot2 Aliquot 2: Add BSA + Ice (Internalized Fluorescence) label->aliquot2 analyze Analyze via Flow Cytometry (488 nm laser) aliquot1->analyze aliquot2->analyze end Calculate MFI: Total vs. Internalized analyze->end

Caption: Workflow for a quantitative NBD-lipid uptake assay using flow cytometry.

Protocol 3: Dithionite Quenching Assay to Measure Lipid Internalization

This protocol uses sodium dithionite to differentiate between external and internal probes.[3][12]

  • Cell Preparation and Labeling: Prepare and label cells with this compound as described in Protocol 1 or 2. Incubate for a sufficient time to allow internalization. Wash cells thoroughly with ice-cold buffer to remove excess probe and stop membrane trafficking.

  • Prepare Dithionite Solution: Freshly prepare a stock solution of sodium dithionite (e.g., 1 M in Tris buffer, pH ~9). Dilute this to a final working concentration (e.g., 25-88 mM) in buffer immediately before use.[3][12]

  • Initial Measurement (Total Fluorescence): Measure the fluorescence of the labeled cells (I_total) using a fluorometer or confocal microscope.

  • Quenching: Add the freshly prepared dithionite solution to the cells and incubate for a short period on ice (e.g., 2-5 minutes).

  • Final Measurement (Internalized Fluorescence): Immediately measure the remaining fluorescence (I_internal). This signal represents the this compound that was protected from quenching within intracellular compartments.

  • Calculation: The percentage of internalized probe can be calculated as: (I_internal / I_total) * 100%.

G cluster_quench Quenching Step start Cells labeled with This compound measure1 Measure Total Fluorescence (Itotal) start->measure1 add_dithionite Add Sodium Dithionite (Membrane-impermeable quencher) measure1->add_dithionite quenched_state Extracellular NBD is quenched. Intracellular NBD is protected. add_dithionite->quenched_state Incubate on ice measure2 Measure Internalized Fluorescence (Iinternal) quenched_state->measure2 calc Calculate: % Internalized = (Iinternal / Itotal) * 100 measure2->calc

Caption: Principle of the dithionite quenching assay for measuring lipid internalization.

References

Technical Support Center: NBD-C12-HPC in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of NBD-C12-HPC in aqueous solutions during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous environments.

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal Aggregation and Self-Quenching: this compound molecules in close proximity due to aggregation can lead to fluorescence self-quenching.- Reduce Concentration: Work with this compound concentrations well below its estimated Critical Micelle Concentration (CMC). For lipids with a C12 acyl chain, the CMC can be in the nanomolar range (e.g., the CMC for 12:0 PC is approximately 90 nM). - Use a Carrier Molecule: Complex this compound with a carrier like defatted Bovine Serum Albumin (BSA) or methyl-β-cyclodextrin (MβCD) to enhance its solubility and prevent aggregation in aqueous buffers. - Incorporate into Liposomes: If the experimental design allows, incorporate this compound into a lipid bilayer of interest at a low mole percentage (typically 1-5 mol%).
Photobleaching: The NBD fluorophore is susceptible to photobleaching, especially with prolonged exposure to excitation light.- Minimize Light Exposure: Reduce the intensity and duration of light exposure during microscopy. - Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium for fixed cell imaging.
Incorrect Filter Sets: The excitation and emission wavelengths of the microscope filters do not match the spectral properties of NBD (Ex/Em: ~464/531 nm).- Verify Filter Compatibility: Ensure that the filter sets on your microscope are appropriate for detecting the NBD fluorophore.
High Background Fluorescence Excess Unbound Probe: High concentrations of this compound in the solution that have not been washed away can contribute to background noise.- Thorough Washing: After labeling, wash cells or vesicles multiple times with fresh, pre-warmed buffer to remove any unbound probe. - Use a Back-Exchange Step: For cell-based assays, a wash with a solution containing defatted BSA can help remove this compound from the outer leaflet of the plasma membrane, reducing background.
Autofluorescence: Some cell types or media components can exhibit natural fluorescence in the same spectral range as NBD.- Image Unlabeled Controls: Always image an unlabeled sample under the same conditions to determine the level of autofluorescence. - Use Phenol Red-Free Media: For live-cell imaging, use imaging media that does not contain phenol red, as it can contribute to background fluorescence.
Uneven or Punctate Staining Probe Aggregation: this compound has formed aggregates in the aqueous buffer before or during incubation with the sample.- Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment. - Use Carrier-Mediated Delivery: Employ BSA or MβCD to deliver the lipid monomerically to the cells or vesicles. - Sonication: Briefly sonicate the this compound solution (in a water bath sonicator) to help disperse small aggregates, but be cautious as this can also induce degradation.
Cell Health Issues: Unhealthy or dying cells can exhibit non-specific and uneven probe uptake.- Assess Cell Viability: Ensure that the cells are healthy and viable before and during the experiment. Use a viability stain if necessary.
Difficulty in Reproducing Results Inconsistent Probe Concentration: Variations in the preparation of this compound working solutions can lead to inconsistent labeling.- Precise Pipetting: Use calibrated pipettes for preparing stock and working solutions. - Consistent Protocols: Adhere strictly to the same protocol for probe preparation and incubation for all experiments.
Variability in Buffer Conditions: Changes in pH or ionic strength of the buffer can affect the solubility and aggregation state of this compound.- Use Consistent Buffers: Use the same buffer composition, pH, and ionic strength for all related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) of this compound?

Q2: How should I prepare a stock solution of this compound?

This compound is best dissolved in a non-polar organic solvent. A common practice is to prepare a stock solution in chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v) at a concentration of 1-10 mg/mL. Store the stock solution in a tightly sealed glass vial at -20°C, protected from light.

Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?

Directly dissolving this compound in an aqueous buffer is not recommended as it is poorly soluble and will likely form aggregates. For aqueous applications, it should be complexed with a carrier molecule or incorporated into liposomes.

Q4: What are the recommended concentrations of BSA or MβCD to use as carriers?

  • Defatted BSA: A common method is to prepare a 1:1 molar ratio of this compound to defatted BSA. The lipid is first dried down from an organic solvent, and then resuspended in a buffer containing the BSA.

  • Methyl-β-cyclodextrin (MβCD): Concentrations of MβCD for lipid delivery are typically in the range of 0.1% to 0.5% (w/v). It's important to note that higher concentrations of MβCD can be toxic to cells.[1]

Q5: How does pH and ionic strength affect this compound aggregation?

While specific data for this compound is limited, for amphiphilic molecules in general, changes in pH and ionic strength can alter their solubility and tendency to aggregate. It is advisable to maintain consistent and physiologically relevant buffer conditions (e.g., pH 7.2-7.4) for your experiments to ensure reproducibility.

Q6: Can I use detergents like Triton X-100 to prevent aggregation?

Yes, non-ionic detergents like Triton X-100 can be used to solubilize lipids and prevent aggregation. However, the concentration of the detergent must be carefully optimized as it can disrupt cell membranes or liposomes. For solubilizing lipids, the detergent concentration should be above its own CMC (for Triton X-100, this is ~0.24 mM). It's important to consider that the presence of detergents may interfere with certain biological assays.

Quantitative Data Summary

The following tables summarize key quantitative data for working with this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight856.05 g/mol
Excitation Wavelength~464 nm
Emission Wavelength~531 nm
Estimated CMC< 1 µM (based on similar lipids)

Table 2: Recommended Concentrations of Solubilizing Agents

AgentRecommended ConcentrationNotes
Defatted Bovine Serum Albumin (BSA)1:1 molar ratio with this compoundPrepares a monomeric complex for delivery to cells.
Methyl-β-cyclodextrin (MβCD)0.1% - 0.5% (w/v)Higher concentrations can be cytotoxic.
Triton X-100> 0.24 mM (its CMC)Can disrupt membrane integrity; use with caution in cellular assays.

Experimental Protocols

Protocol 1: Preparation of this compound/BSA Complex for Cellular Labeling

  • Prepare this compound Stock: Prepare a 1 mg/mL stock solution of this compound in chloroform.

  • Aliquot and Dry: In a glass test tube, aliquot the desired amount of this compound stock solution. Dry the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. Place the tube under vacuum for at least 1 hour to remove any residual solvent.

  • Prepare BSA Solution: Prepare a solution of defatted BSA in your desired aqueous buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) at a concentration equimolar to the dried this compound.

  • Complexation: Add the BSA solution to the dried this compound film. Vortex the tube for 1-2 minutes to facilitate the complexation of the lipid with BSA.

  • Incubation: Incubate the solution at 37°C for 30 minutes with occasional vortexing to ensure complete complexation.

  • Dilution and Use: The this compound/BSA complex is now ready to be diluted to the final working concentration for cell labeling.

Protocol 2: Cellular Uptake and Trafficking Assay

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Prepare Labeling Solution: Prepare the this compound/BSA complex as described in Protocol 1 and dilute it in pre-warmed, serum-free cell culture medium to the final working concentration (e.g., 1-5 µM).

  • Cell Labeling: Wash the cells once with pre-warmed buffer (e.g., HBSS). Remove the buffer and add the labeling solution to the cells.

  • Incubation: Incubate the cells with the labeling solution at 37°C for a desired period (e.g., 10-30 minutes) to allow for lipid uptake. To study endocytic pathways, incubation can also be performed at 4°C (to label the plasma membrane) followed by a shift to 37°C to initiate internalization.

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed buffer to remove unbound probe. A final wash can be done with a buffer containing 1% defatted BSA to facilitate the removal of any probe loosely associated with the outer leaflet of the plasma membrane.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter set for NBD.

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_cell Cellular Labeling and Uptake cluster_analysis Analysis prep1 This compound in Organic Solvent prep2 Dry Lipid Film prep1->prep2 prep3 Resuspend in BSA-containing Buffer prep2->prep3 prep4 This compound/BSA Complex prep3->prep4 cell1 Incubate Cells with This compound/BSA prep4->cell1 cell2 Plasma Membrane Labeling cell1->cell2 cell3 Endocytosis cell2->cell3 cell4 Intracellular Trafficking (e.g., to Golgi, ER) cell3->cell4 analysis1 Wash Unbound Probe cell4->analysis1 analysis2 Fluorescence Microscopy analysis1->analysis2

Caption: Experimental workflow for cellular uptake of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Fluorescence Signal cause1 Aggregation/ Self-Quenching start->cause1 cause2 Photobleaching start->cause2 cause3 Incorrect Filters start->cause3 sol1a Decrease Concentration cause1->sol1a sol1b Use Carrier (BSA/MβCD) cause1->sol1b sol2 Minimize Light Exposure cause2->sol2 sol3 Verify Filter Sets cause3->sol3

Caption: Troubleshooting logic for low fluorescence signal.

References

Technical Support Center: NBD-C12-HPC and Spectral Bleed-Through Correction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent lipid probe NBD-C12-HPC. The focus is on identifying and correcting for spectral bleed-through, a common issue in multi-color fluorescence microscopy.

FAQs and Troubleshooting Guides

Q1: What is spectral bleed-through and why is it a problem when using this compound?

A1: Spectral bleed-through, also known as crosstalk, is the phenomenon where the fluorescence emission from one fluorophore is detected in the channel designated for another.[1] This occurs because fluorophores often have broad emission spectra. The emission tail of a shorter wavelength dye can extend into the detection range of a longer wavelength dye.

This compound typically has an emission maximum around 535 nm. When used with a red-shifted fluorophore, such as a Rhodamine derivative (e.g., Rhodamine B-DOPE with an emission maximum around 590 nm), the tail of NBD's emission spectrum can "bleed through" into the Rhodamine detection channel. This can lead to false positives in colocalization studies and inaccurate quantitative measurements.

Q2: How can I determine if I have a spectral bleed-through issue between this compound and my other fluorophore?

A2: The best way to confirm spectral bleed-through is to prepare and image "single-color" control samples.

  • Control 1: A sample labeled only with this compound.

  • Control 2: A sample labeled only with your second fluorophore (e.g., Rhodamine B-DOPE).

Image both controls using the exact same settings (laser power, detector gain, filter settings) as your dual-labeled experiment. If you detect a signal in the Rhodamine channel when imaging the NBD-only sample, that signal is the spectral bleed-through from this compound.

Q3: What are the common methods to correct for spectral bleed-through?

A3: There are several methods to address spectral bleed-through:

  • Sequential Scanning: This is a simple and effective method available on most confocal microscopes. Instead of exciting all fluorophores and detecting all channels simultaneously, you acquire the image for each channel sequentially. For the this compound and Rhodamine B-DOPE pair, you would first excite at the wavelength for NBD and collect its emission, then excite at the wavelength for Rhodamine B and collect its emission. This minimizes the chance of bleed-through.

  • Linear Unmixing: This is a computational approach that separates the overlapping spectra.[2][3] It requires acquiring a "lambda stack" or "spectral image," which is a series of images taken at different emission wavelengths. The software then uses the reference emission spectrum of each individual fluorophore (obtained from your single-color controls) to calculate the true contribution of each dye to the overall signal in every pixel of your experimental image.[4][5]

Q4: I've identified bleed-through from this compound into my Rhodamine B channel. How do I perform a linear unmixing correction?

A4: Linear unmixing is a powerful technique to computationally correct for spectral bleed-through. Below is a generalized experimental protocol.

Experimental Protocols

Protocol: Acquiring Reference Spectra and Performing Linear Unmixing

This protocol outlines the steps for correcting this compound bleed-through into the Rhodamine B-DOPE channel using linear unmixing.

I. Sample Preparation:

  • Experimental Sample: Prepare your cells or model membrane system co-labeled with both this compound and Rhodamine B-DOPE at your desired concentrations.

  • Reference Sample 1 (this compound only): Prepare a sample containing only this compound at a concentration and in a buffer/medium that matches your experimental sample as closely as possible. The brightness of the reference sample should be comparable to the experimental sample.

  • Reference Sample 2 (Rhodamine B-DOPE only): Prepare a sample containing only Rhodamine B-DOPE under the same conditions as Reference Sample 1.

  • Unlabeled Control: Prepare a sample with no fluorescent labels to measure autofluorescence, which can also be treated as a separate channel in linear unmixing.

II. Image Acquisition (Spectral Imaging):

  • Microscope Setup: Use a confocal microscope equipped with a spectral detector.

  • Imaging Parameters: For all samples (experimental and controls), use the exact same imaging parameters:

    • Objective lens

    • Laser powers for all excitation wavelengths

    • Pinhole size

    • Detector gain and offset

    • Pixel size and scan speed

  • Acquire Lambda Stack for Reference 1 (this compound):

    • Place the this compound only sample on the microscope.

    • Excite with the appropriate laser (e.g., 488 nm).

    • Set the spectral detector to acquire a series of images across a wavelength range that covers the emission of both NBD and Rhodamine B (e.g., 500 nm to 650 nm) with a defined step size (e.g., 10 nm).

    • Acquire the lambda stack.

  • Acquire Lambda Stack for Reference 2 (Rhodamine B-DOPE):

    • Replace the sample with the Rhodamine B-DOPE only sample.

    • Excite with the appropriate laser (e.g., 561 nm).

    • Using the same spectral detection settings, acquire the lambda stack.

  • Acquire Lambda Stack for Experimental Sample:

    • Place your dual-labeled experimental sample on the microscope.

    • Excite with both lasers simultaneously (or in rapid succession depending on the system).

    • Acquire the lambda stack using the same spectral detection settings.

III. Linear Unmixing Analysis:

  • Open Software: Use the microscope's analysis software (e.g., ZEN, LAS X, NIS-Elements) or other image analysis software with linear unmixing capabilities (e.g., ImageJ/Fiji with appropriate plugins).

  • Load Reference Spectra:

    • Open the lambda stack from your this compound only sample. Draw a region of interest (ROI) over a bright, representative area and save this as the "NBD Reference Spectrum."

    • Repeat this for the Rhodamine B-DOPE only sample to generate the "Rhodamine B Reference Spectrum."

    • If autofluorescence is significant, you can generate a reference spectrum from your unlabeled control.

  • Apply Linear Unmixing:

    • Open the lambda stack from your experimental sample.

    • Open the linear unmixing tool in your software.

    • Input the saved reference spectra (NBD, Rhodamine B, and autofluorescence if applicable).

    • The software will calculate the contribution of each fluorophore to each pixel and generate new, separated images for the this compound and Rhodamine B-DOPE signals.

Data Presentation

The degree of spectral bleed-through can be quantified by measuring the percentage of signal from one fluorophore that is detected in another's channel. This is determined from your single-color control images.

Fluorophore in SampleSignal in NBD Channel (e.g., 500-550 nm)Signal in Rhodamine B Channel (e.g., 580-630 nm)
This compound only 100% (Normalized)15% (Bleed-through)
Rhodamine B-DOPE only <1% (Bleed-through)100% (Normalized)

Note: These are example values. The actual percentage of bleed-through will depend on your specific fluorophores, filters, and microscope settings.

Mandatory Visualizations

Spectral Overlap Diagram

Spectral_Overlap Spectral Bleed-Through of this compound into Rhodamine B Channel cluster_spectra Fluorescence Emission Spectra cluster_channels Detection Channels wavelength Wavelength (nm) intensity Normalized Intensity nbd_start nbd_peak This compound nbd_start:e->nbd_peak:w nbd_end nbd_peak:e->nbd_end:w rhod_channel Rhodamine B Channel (580-630 nm) nbd_end->rhod_channel Bleed-through rhod_start rhod_peak Rhodamine B rhod_start:e->rhod_peak:w rhod_end rhod_peak:e->rhod_end:w x_axis 450 -> 750 y_axis 0 -> 1.0 nbd_channel NBD Channel (500-550 nm)

Caption: Emission spectra of this compound and Rhodamine B showing spectral overlap.

Linear Unmixing Workflow

Linear_Unmixing_Workflow Workflow for Linear Unmixing Correction prep 1. Prepare Samples - Dual-labeled - NBD-only Control - Rhodamine-only Control acquire 2. Acquire Lambda Stacks (Same settings for all samples) prep->acquire generate_ref 3. Generate Reference Spectra (from single-color controls) acquire->generate_ref unmix 4. Apply Linear Unmixing Algorithm generate_ref->unmix result 5. Obtain Corrected Images - Pure NBD Signal - Pure Rhodamine Signal unmix->result

Caption: Step-by-step workflow for correcting spectral bleed-through using linear unmixing.

References

Validation & Comparative

A Head-to-Head Comparison of NBD-C12-HPC and NBD-C6-HPC for Advanced Membrane Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the selection of fluorescent lipid probes for membrane analysis, the choice between NBD-C12-HPC and NBD-C6-HPC is critical. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal probe for specific research applications.

The key distinction between this compound (2-(12-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine) and NBD-C6-HPC (2-(6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl-1-palmitoyl-sn-glycero-3-phosphocholine) lies in the length of the acyl chain to which the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore is attached. This structural difference significantly influences their behavior within the lipid bilayer, affecting their distribution, interaction with the membrane environment, and ultimately their suitability for various membrane studies.

Quantitative Performance Comparison

Performance ParameterThis compoundNBD-C6-HPCKey Considerations & References
Excitation Maximum (nm) ~460~460The NBD fluorophore dictates the excitation and emission maxima, which are largely independent of the attached acyl chain length.
Emission Maximum (nm) ~535~535The emission maximum is sensitive to the polarity of the environment.
Lateral Distribution in DPPC Vesicles Non-random at >0.4 mol%Random up to 2.5 mol%This compound shows a tendency to aggregate at moderate concentrations, which can complicate the interpretation of experimental results.[1][2]
Fluorescence Lifetime (ns) in LUVs Data not available~7.34 - 7.75The fluorescence lifetime of NBD-C6-PC has been measured in large unilamellar vesicles (LUVs) and exosomes.[3] A direct comparison with this compound in the same system is not available.
Fluorescence Quantum Yield Data not availableData not availableWhile the NBD group has a high quantum yield in nonpolar environments, specific values for these lipid analogs in defined membrane systems are not consistently reported.[4]
Partition Coefficient Data not availableData not availableThe longer acyl chain of this compound is expected to result in a higher partition coefficient and slower inter-membrane transfer compared to NBD-C6-HPC.

Key Performance Differences and Applications

The differing lengths of the NBD-labeled acyl chains in this compound and NBD-C6-HPC lead to distinct behaviors within the membrane, making them suitable for different applications.

This compound: A Probe for the Deeper Hydrophobic Core

With its longer C12 acyl chain, the NBD fluorophore of this compound is positioned deeper within the hydrophobic core of the lipid bilayer. This localization makes it a sensitive reporter of the properties of the membrane interior.[4]

  • Strengths:

    • Provides insights into the dynamics and organization of the deeper regions of the membrane.

    • Can be utilized in Förster Resonance Energy Transfer (FRET) studies to probe proximity to other molecules within the hydrophobic core.

  • Weaknesses:

    • Prone to non-random lateral distribution and potential aggregation at moderate concentrations (>0.4 mol%), which can lead to artifacts in fluorescence measurements.[1][2] This is a critical consideration when designing experiments.

NBD-C6-HPC: A Versatile Probe for the Upper Acyl Chain Region

The shorter C6 acyl chain of NBD-C6-HPC positions the NBD fluorophore closer to the headgroup region of the lipid bilayer. This probe is less disruptive to the overall membrane structure and exhibits a more random distribution.

  • Strengths:

    • Maintains a random lateral distribution in membranes at higher concentrations (up to 2.5 mol%), providing more reliable data in quantitative studies.[1][2]

    • Widely used for studying lipid trafficking, membrane fusion, and the properties of the upper acyl chain region of the bilayer.[5][6]

  • Weaknesses:

    • Provides less information about the deeper hydrophobic core of the membrane compared to this compound.

Experimental Protocols

Detailed methodologies for key experiments utilizing NBD-labeled phospholipids are provided below. These protocols can be adapted for use with either this compound or NBD-C6-HPC, with the choice of probe depending on the specific research question.

Lipid Trafficking/Uptake Assay in Mammalian Cells

This protocol describes a method to visualize and quantify the internalization of NBD-labeled lipids from the plasma membrane into mammalian cells using confocal microscopy or flow cytometry.[5][6]

Materials:

  • Adherent mammalian cells cultured on coverslips or in appropriate plates.

  • This compound or NBD-C6-HPC stock solution (e.g., 1 mM in ethanol or DMSO).

  • Serum-free cell culture medium.

  • Bovine Serum Albumin (BSA) solution (e.g., 5% w/v in PBS) for back-exchange.

  • Phosphate Buffered Saline (PBS).

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on coverslips or in multi-well plates.

  • Labeling:

    • Wash the cells twice with pre-warmed serum-free medium.

    • Prepare the labeling solution by diluting the NBD-lipid stock solution in serum-free medium to the final desired concentration (e.g., 1-5 µM).

    • Incubate the cells with the labeling solution at a low temperature (e.g., 4°C or on ice) for 30-60 minutes to allow the probe to insert into the outer leaflet of the plasma membrane while minimizing endocytosis.

  • Uptake/Trafficking:

    • To initiate uptake, wash the cells with fresh, pre-warmed complete medium and incubate at 37°C for the desired time points (e.g., 5, 15, 30, 60 minutes).

  • Back-Exchange (Optional):

    • To remove the probe remaining in the outer leaflet of the plasma membrane, wash the cells with a cold BSA solution. Incubate for 10-15 minutes on ice.

    • Wash the cells twice with cold PBS.

  • Imaging/Analysis:

    • Immediately visualize the cells using a fluorescence microscope equipped with appropriate filters for NBD (Excitation ~460 nm, Emission ~535 nm).

    • For quantitative analysis, cells can be detached and analyzed by flow cytometry.

Visualizations

Experimental Workflow for Lipid Trafficking Assay

G cluster_0 Preparation cluster_1 Labeling cluster_2 Trafficking cluster_3 Analysis A Culture adherent cells C Wash cells with serum-free medium A->C B Prepare NBD-lipid labeling solution D Incubate cells with NBD-lipid at 4°C B->D C->D E Wash and incubate at 37°C D->E F Back-exchange with BSA (optional) E->F G Wash with PBS F->G H Image with fluorescence microscopy or analyze by flow cytometry G->H G cluster_0 Plasma Membrane cluster_1 Cytosol PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release from ER IP3->Ca_release PLC Phospholipase C (PLC) PLC->PIP2 Cell_response Cellular Response PKC->Cell_response Ca_release->PKC Receptor Receptor Activation Receptor->PLC

References

A Comparative Guide to Lipid Analysis: NBD-C12-HPC Fluorescence versus Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, choosing the right analytical technique is paramount. This guide provides a comprehensive comparison of two powerful methodologies: the fluorescent probe NBD-C12-HPC and mass spectrometry-based lipidomics. While both are instrumental in elucidating the roles of lipids in cellular processes, they offer distinct and complementary insights.

This guide will delve into the experimental principles, present comparative data, and provide detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of this compound and mass spectrometry for lipid analysis, highlighting their respective strengths and limitations.

FeatureThis compound (Fluorescence-based)Mass Spectrometry (MS-based Lipidomics)
Principle of Detection Changes in the fluorescence of the NBD fluorophore in response to its local environment.[1]Measurement of the mass-to-charge ratio of ionized lipid molecules.[2][3]
Information Provided Real-time tracking of lipid localization, transport, and membrane dynamics within live cells.[1][4]Comprehensive identification and quantification of a wide array of lipid species in a sample.[2][3][5][6]
Selectivity Primarily tracks the labeled lipid analog (this compound), which may not perfectly mimic endogenous lipid behavior.[7][8]High specificity for identifying and distinguishing between numerous individual lipid molecules, including isomers.[2][5]
Quantification Semi-quantitative; fluorescence intensity can be correlated with concentration but is sensitive to environmental factors.Highly quantitative, allowing for both relative and absolute quantification of lipid species with the use of internal standards.[5][6]
Throughput High-throughput for cellular imaging and plate-based assays.Can be high-throughput, especially with modern automated sample preparation and rapid LC-MS/MS methods.[6]
Sample Type Live cells, model membranes (e.g., liposomes).[1][4]Cells, tissues, plasma, and other biological fluids.[5][9]
Limitations Potential for phototoxicity and artifacts due to the bulky NBD label. The probe's distribution may not reflect that of the native lipid.[7][8]Requires sample destruction, provides a "snapshot" of the lipidome at a single point in time, and can be complex in terms of data analysis.[10]

Experimental Methodologies

This compound Uptake Assay in Mammalian Cells

This protocol describes a common application of this compound for monitoring lipid uptake and trafficking in live cells using fluorescence microscopy or flow cytometry.[4]

Materials:

  • This compound

  • Mammalian cell line of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA), fatty acid-free

  • Microscopy imaging system or flow cytometer

Protocol:

  • Cell Preparation: Culture mammalian cells to the desired confluency on a suitable imaging dish or in a multi-well plate.

  • This compound Labeling Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol). Dilute the stock solution in a serum-free culture medium containing fatty acid-free BSA to the final working concentration.

  • Labeling: Remove the culture medium from the cells and wash with PBS. Add the this compound labeling solution to the cells and incubate at the desired temperature (e.g., 37°C) for a specified time to allow for lipid uptake.

  • Washing: After incubation, remove the labeling solution and wash the cells multiple times with cold PBS containing fatty acid-free BSA to remove any unincorporated probe from the outer leaflet of the plasma membrane.

  • Imaging/Analysis: Immediately image the cells using a fluorescence microscope with appropriate filter sets for the NBD fluorophore (excitation/emission maxima ~465/535 nm).[11] Alternatively, detach the cells and analyze the fluorescence intensity by flow cytometry.

Mass Spectrometry-Based Lipidomics Workflow

This protocol outlines a general workflow for the analysis of lipids from biological samples using liquid chromatography-mass spectrometry (LC-MS).[5][12]

Materials:

  • Biological sample (e.g., cells, plasma, tissue)

  • Internal lipid standards mixture (e.g., UltimateSPLASH™ ONE)

  • LC-MS grade solvents (e.g., methanol, chloroform, water, isopropanol, acetonitrile)

  • Homogenizer (for tissue samples)

  • Centrifuge

  • Nitrogen evaporator

  • Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Protocol:

  • Sample Homogenization and Extraction:

    • For cells or plasma, add a known amount of an internal standard mixture.

    • For tissue, weigh the tissue, add the internal standard, and homogenize in a chloroform:methanol solvent mixture.[5]

    • Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to separate the lipid-containing organic phase from the aqueous phase.[9][13]

  • Solvent Evaporation and Reconstitution: Carefully collect the organic phase and dry it under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., acetonitrile:isopropanol).[12]

  • LC-MS Analysis:

    • Inject the reconstituted sample into the LC system. The lipids are separated based on their physicochemical properties by a reverse-phase chromatography column.[5]

    • The separated lipids are then ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

    • The mass spectrometer acquires high-resolution mass spectra of the intact lipid ions (MS1) and their fragments (MS/MS or MS2) for identification.[5][12]

  • Data Analysis:

    • Process the raw data using specialized software to detect lipid features, identify them based on their accurate mass and fragmentation patterns, and quantify them relative to the internal standards.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for this compound analysis and mass spectrometry-based lipidomics.

NBD_HPC_Workflow cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_analysis Analysis cluster_data Data Output start Culture Cells labeling Incubate with This compound start->labeling wash Wash to Remove Unbound Probe labeling->wash microscopy Fluorescence Microscopy wash->microscopy flow Flow Cytometry wash->flow image Cellular Localization Images microscopy->image intensity Fluorescence Intensity Data flow->intensity

Caption: Experimental workflow for this compound lipid uptake analysis.

MS_Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Data Output sample Biological Sample (Cells, Tissue, Plasma) extract Lipid Extraction (e.g., Folch) sample->extract dry Dry & Reconstitute extract->dry lc Liquid Chromatography (Separation) dry->lc ms Mass Spectrometry (Detection) lc->ms identification Lipid Identification ms->identification quantification Lipid Quantification ms->quantification lipid_profile Comprehensive Lipid Profile identification->lipid_profile quantification->lipid_profile

Caption: General workflow for mass spectrometry-based lipidomics.

Concluding Remarks

The choice between this compound and mass spectrometry for lipid analysis is dictated by the specific research question. This compound is an invaluable tool for visualizing the dynamic aspects of lipid trafficking and membrane biology in living systems. In contrast, mass spectrometry provides unparalleled depth and quantitative accuracy for characterizing the entire lipidome of a sample.

For a comprehensive understanding of lipid function, a combinatorial approach can be highly effective. For instance, observations of altered lipid trafficking using this compound in a disease model could be followed by mass spectrometry to identify the specific lipid species that are dysregulated. By understanding the strengths and applications of each technique, researchers can strategically design experiments to unravel the intricate roles of lipids in health and disease.

References

NBD-C12-HPC vs. BODIPY-Labeled Lipids: A Comparative Guide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the selection of fluorescent lipid probes, this guide offers an objective comparison of NBD-C12-HPC and BODIPY-labeled lipids. We delve into their performance characteristics, supported by experimental data and detailed protocols, to facilitate an informed choice for your specific research needs.

The visualization of lipid trafficking and localization within cellular membranes is paramount to understanding a multitude of physiological and pathological processes. Fluorescently labeled lipid analogs are indispensable tools in this endeavor, with nitrobenzoxadiazole (NBD) and boron-dipyrromethene (BODIPY) conjugates being two of the most prominently used classes of fluorophores. This guide will specifically compare this compound, a commonly used phosphatidylcholine analog, with its BODIPY-labeled counterparts, highlighting the advantages that make BODIPY-labeled lipids a superior choice for many applications.

Key Performance Advantages of BODIPY-Labeled Lipids

BODIPY-labeled lipids generally exhibit superior photophysical properties compared to NBD-labeled lipids, leading to higher quality imaging data and more reliable experimental outcomes. The primary advantages include enhanced photostability, greater fluorescence output, and reduced environmental sensitivity.

Superior Photostability for Live-Cell Imaging: One of the most critical factors in live-cell imaging is the photostability of the fluorescent probe. BODIPY dyes are significantly more photostable than NBD dyes.[1][2] This robustness against photobleaching allows for longer time-lapse imaging experiments with reduced signal loss, which is crucial for tracking dynamic cellular processes.

Brighter Signals for Enhanced Sensitivity: The fluorescence output of a probe is determined by its molar extinction coefficient and fluorescence quantum yield. The BODIPY FL fluorophore boasts a higher molar absorptivity and quantum yield compared to NBD, resulting in a significantly greater fluorescence output.[3] This translates to brighter signals, enabling the detection of lower concentrations of the labeled lipid and improving the signal-to-noise ratio in images.

Reduced Environmental Sensitivity and Fewer Artifacts: The NBD fluorophore is known for its sensitivity to the polarity of its environment, which can complicate the interpretation of fluorescence intensity data. Furthermore, the polar nature of the NBD moiety can lead to a significant artifact where the labeled acyl chain "loops back" to the more polar membrane-water interface instead of properly intercalating into the hydrophobic core of the lipid bilayer.[4] In contrast, the BODIPY fluorophore is less polar and more effectively mimics the behavior of natural lipids by intercalating more readily into the membrane bilayer.[1] This leads to a more faithful representation of lipid localization and dynamics.

Quantitative Data Summary

The following tables summarize the key quantitative differences between NBD and BODIPY FL-labeled lipids.

PropertyNBDBODIPY FLAdvantage
Photostability LowerHigher[1][2]BODIPY FL
Fluorescence Output LowerHigher[3]BODIPY FL
Environmental Sensitivity HighLow[5]BODIPY FL
Potential for Artifacts Acyl chain "looping back"[4]Aggregation at high concentrationsBODIPY FL (at optimal concentrations)

Table 1: General Performance Comparison

FluorophoreAbsorption Max (nm)Emission Max (nm)Molar Absorptivity (ε, cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)
NBD ~460~535~25,000~0.3-0.5 (in methanol)
BODIPY FL ~505~515>80,000~0.9 (in methanol)[3]

Table 2: Spectral Properties of NBD and BODIPY FL Fluorophores (Values are approximate and can vary depending on the specific lipid conjugate and solvent)

Experimental Protocols

To illustrate the practical application of these probes, we provide detailed protocols for a common lipid trafficking experiment.

Protocol: Lipid Uptake and Trafficking in Mammalian Cells

This protocol is designed to visualize the internalization and subsequent trafficking of fluorescently labeled phosphatidylcholine in cultured mammalian cells.

Materials:

  • This compound or BODIPY FL C12-HPC

  • Mammalian cell line (e.g., HeLa, CHO) cultured on glass-bottom dishes

  • Serum-free cell culture medium

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope

Probe Preparation (Stock Solution):

  • Dissolve this compound or BODIPY FL C12-HPC in ethanol or DMSO to a final concentration of 1 mg/mL.

  • Store the stock solution at -20°C, protected from light.

Labeling Procedure:

  • Grow cells on glass-bottom dishes to 70-80% confluency.

  • Prepare a labeling solution by complexing the fluorescent lipid to BSA. In a sterile tube, mix the required volume of the lipid stock solution with serum-free medium containing 0.1% fatty acid-free BSA. A typical final lipid concentration is 5 µM. Vortex briefly to mix.

  • Wash the cells twice with warm PBS.

  • Remove the PBS and add the labeling solution to the cells.

  • Incubate the cells at 37°C for 10-30 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.

  • To visualize endocytic trafficking, after the initial incubation, wash the cells three times with cold PBS to remove the labeling solution.

  • Add fresh, pre-warmed complete culture medium to the cells.

  • Image the cells immediately (for plasma membrane staining) or at various time points (e.g., 15, 30, 60 minutes) to track the internalization and trafficking of the labeled lipid.

Confocal Microscopy:

  • This compound: Excite with a 488 nm laser line and collect emission between 500-550 nm.

  • BODIPY FL C12-HPC: Excite with a 488 nm laser line and collect emission between 500-540 nm.

  • Imaging Parameters: Use identical laser power, gain, and pinhole settings when directly comparing the two probes to ensure a fair comparison of fluorescence intensity. Due to the higher photostability of BODIPY FL C12-HPC, you may be able to use higher laser power or longer acquisition times for time-lapse imaging compared to this compound.

Visualizing Experimental Workflows and Concepts

To further clarify key concepts and experimental designs, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging start Start cell_culture Culture cells on glass-bottom dish start->cell_culture probe_prep Prepare fluorescent lipid-BSA complex cell_culture->probe_prep wash_cells Wash cells with PBS probe_prep->wash_cells add_probe Incubate cells with probe wash_cells->add_probe wash_again Wash cells to remove excess probe add_probe->wash_again add_media Add fresh media wash_again->add_media confocal Image with confocal microscope add_media->confocal end End confocal->end

Caption: Workflow for labeling and imaging live cells with fluorescent lipids.

Caption: Differential behavior of NBD and BODIPY lipids in the cell membrane.

Caption: Key advantages of BODIPY-labeled lipids over NBD-labeled lipids.

References

Assessing the Biological Relevance of NBD-C12-HPC Localization: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise localization of lipid molecules within cellular membranes is paramount to unraveling complex biological processes. The fluorescently labeled phospholipid, NBD-C12-HPC (1-palmitoyl-2-{12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine), has emerged as a valuable tool for visualizing and tracking the dynamics of lipids in live cells. This guide provides a comprehensive comparison of this compound with alternative fluorescent lipid probes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison of Fluorescent Lipid Probes

The choice of a fluorescent lipid probe significantly impacts the interpretation of experimental results. Key performance indicators include photostability, quantum yield, and the potential for artifacts due to the probe's influence on membrane properties. Here, we compare this compound with a popular alternative, a lipid labeled with the BODIPY fluorophore (β-BODIPY 500/510 C12-HPC), and the environmentally sensitive probe, Laurdan.

FeatureThis compoundβ-BODIPY 500/510 C12-HPCLaurdan
Excitation Max ~460 nm~500 nm~360 nm
Emission Max ~535 nm~510 nm~440 nm (ordered phase), ~490 nm (disordered phase)
Quantum Yield Moderate; environmentally sensitiveHigh and relatively environment-insensitiveModerate; highly sensitive to membrane polarity
Photostability ModerateHighModerate
Primary Application Tracking lipid transport and localizationGeneral membrane labeling, high-resolution imagingAssessing membrane order and lipid phases
Potential Artifacts Can perturb membrane properties at high concentrations; potential for non-random distribution.Minimal membrane perturbation at low concentrations.Does not directly track a specific lipid species.

Biological Relevance of this compound Localization

The localization of this compound provides critical insights into various cellular processes, particularly in the context of signal transduction at the plasma membrane. Its preferential partitioning into specific membrane microdomains, such as lipid rafts, is of significant biological relevance.

Lipid rafts are dynamic, sterol- and sphingolipid-enriched membrane domains that serve as organizing centers for signaling molecules, including G-protein coupled receptors (GPCRs).[1][2][3] The localization of GPCRs and their associated signaling partners within these rafts is crucial for the efficient and specific transmission of extracellular signals.[1][3] For instance, the beta-adrenergic receptor, a classic GPCR, has been shown to be compartmentalized in membrane microdomains, and the integrity of these rafts is essential for shaping its signaling output.[4] Similarly, the function of cannabinoid receptors is also modulated by their localization within lipid rafts.[2][5]

By incorporating into the cell membrane, this compound allows for the visualization of these lipid-rich domains and can be used to monitor changes in their organization and dynamics in response to cellular stimuli. This provides a powerful tool to investigate how the membrane environment influences signaling pathways.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes for Cellular Labeling

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound, which can be used to label live cells.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Argon or nitrogen gas

  • Mini-extruder with 0.1 µm pore size filters

Procedure:

  • In a glass vial, mix the desired amounts of this compound and DOPC in chloroform. A typical ratio is 1 mol% this compound to 99 mol% DOPC.

  • Evaporate the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Rehydrate the lipid film with PBS (pH 7.4) to a final lipid concentration of 5-10 mg/mL. Vortex the mixture to form multilamellar vesicles.

  • To form SUVs, pass the vesicle suspension through a mini-extruder equipped with a 0.1 µm pore size filter 11-21 times.

  • Protect the this compound containing liposomes from light and store them at 4°C.

Protocol 2: Live Cell Labeling and Imaging of this compound

This protocol outlines the steps for labeling live mammalian cells with this compound containing liposomes for fluorescence microscopy.

Materials:

  • Mammalian cells cultured on glass-bottom dishes

  • This compound liposomes (from Protocol 1)

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Culture mammalian cells to the desired confluency on glass-bottom dishes suitable for live-cell imaging.

  • Prepare a working solution of this compound liposomes by diluting the stock solution in cell culture medium to the desired final concentration (typically 5-10 µM).

  • Remove the existing culture medium from the cells and replace it with the this compound liposome-containing medium.

  • Incubate the cells with the labeling solution for a specific period (e.g., 15-30 minutes) at 37°C. The optimal incubation time may vary depending on the cell type and experimental question.

  • After incubation, gently wash the cells two to three times with fresh, pre-warmed culture medium to remove unbound liposomes.

  • Add fresh culture medium to the cells and proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter set for NBD (Excitation: ~460 nm, Emission: ~535 nm).

Visualizing Signaling Pathways with Graphviz

The localization of this compound can be correlated with the activity of specific signaling pathways. Below are diagrams generated using the DOT language to illustrate a generic GPCR signaling cascade within a lipid raft and the experimental workflow for assessing probe localization.

GPCR_Signaling_in_Lipid_Raft cluster_membrane Plasma Membrane cluster_raft Lipid Raft GPCR GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger NonRaft Non-Raft Domain Ligand Ligand Ligand->GPCR Cellular_Response Cellular Response Second_Messenger->Cellular_Response Experimental_Workflow start Start prepare_liposomes Prepare this compound Liposomes start->prepare_liposomes label_cells Label Live Cells with This compound Liposomes prepare_liposomes->label_cells wash_cells Wash to Remove Unbound Liposomes label_cells->wash_cells image_cells Fluorescence Microscopy wash_cells->image_cells analyze_localization Analyze Probe Localization image_cells->analyze_localization correlate_signaling Correlate with Signaling Events analyze_localization->correlate_signaling end End correlate_signaling->end

References

A Researcher's Guide to Control Experiments for NBD-C12-HPC Lipid Trafficking Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of NBD-C12-HPC with alternative fluorescent lipid probes for studying lipid trafficking. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualizations to ensure robust and reliable experimental outcomes.

Introduction to this compound in Lipid Trafficking

1-palmitoyl-2-(12-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)dodecanoyl)-sn-glycero-3-phosphocholine (this compound) is a fluorescently labeled phospholipid commonly used to investigate the dynamics of lipid transport within and between cellular membranes. Its fluorescence allows for real-time visualization of lipid movement, providing insights into membrane fluidity, the formation of lipid domains, and intracellular trafficking pathways. However, like all fluorescent probes, the addition of the NBD fluorophore can potentially alter the lipid's properties. Therefore, rigorous control experiments are crucial for accurate interpretation of results.

Comparison with Alternative Probes

The choice of a fluorescent lipid analog can significantly impact experimental results. This section compares this compound with other commonly used probes.

Table 1: Comparison of Fluorescent Lipid Probes

ProbeFluorophoreExcitation/Emission (nm)Key FeaturesPotential Artifacts
This compound Nitrobenzoxadiazole (NBD)~460/535Environment-sensitive fluorescence; widely used.Can be bulky and polar, potentially altering lipid packing and trafficking. Susceptible to photobleaching.
BODIPY-FL-HPC Boron-dipyrromethene (BODIPY)~503/512Bright and photostable; less sensitive to environmental polarity.Can form excimers at high concentrations, affecting fluorescence. May have different trafficking patterns than NBD-lipids.
TopFluor®-HPC BODIPY derivative~495/507Similar to BODIPY but with potentially improved properties.Similar to BODIPY.
DiI-C12 Carbocyanine dye (DiI)~549/565Lipophilic tracer, labels membranes.Does not mimic a specific lipid class; primarily a membrane marker.

Key Control Experiments for this compound Trafficking Studies

To ensure the validity of data obtained from this compound trafficking studies, a series of control experiments should be performed.

1. Temperature Control:

  • Rationale: Endocytosis and other active transport processes are temperature-dependent.

  • Protocol: Perform the this compound labeling and trafficking assay at a low temperature (e.g., 4°C or 20°C) in parallel with the experimental temperature (e.g., 37°C). At lower temperatures, energy-dependent uptake should be significantly reduced.

  • Expected Outcome: A significant reduction in the internalization of this compound at lower temperatures suggests that the observed trafficking at 37°C is an active, regulated process.

2. ATP Depletion:

  • Rationale: Many intracellular trafficking steps, including vesicular transport and the activity of ABC transporters, are ATP-dependent.

  • Protocol: Pre-treat cells with metabolic inhibitors such as sodium azide and 2-deoxy-D-glucose to deplete intracellular ATP levels before adding this compound.

  • Expected Outcome: Inhibition of specific trafficking pathways (e.g., transport to the Golgi) following ATP depletion indicates an active, energy-dependent mechanism.

3. Back-Extraction with Bovine Serum Albumin (BSA):

  • Rationale: This method distinguishes between fluorescent lipids on the outer leaflet of the plasma membrane and those that have been internalized.

  • Protocol: After labeling cells with this compound, incubate them with a high concentration of fatty acid-free BSA. BSA will extract the NBD-labeled lipids from the outer leaflet of the plasma membrane.

  • Expected Outcome: The remaining fluorescence after BSA treatment represents the internalized pool of this compound.

4. Unlabeled Lipid Competition:

  • Rationale: To determine if the uptake and trafficking of this compound are mediated by specific lipid-binding proteins or transporters.

  • Protocol: Co-incubate cells with this compound and a high concentration of an unlabeled, structurally similar lipid (e.g., C12-HPC).

  • Expected Outcome: A reduction in this compound uptake or altered trafficking in the presence of the competitor suggests a specific, saturable transport mechanism.

5. Metabolic Stability Assessment:

  • Rationale: The this compound molecule can be metabolized by cellular enzymes, leading to the fluorescence being associated with different lipid species.

  • Protocol: After incubating cells with this compound, extract the total lipids and analyze them by thin-layer chromatography (TLC) or mass spectrometry to identify any metabolic products. Pre-treatment with phospholipase inhibitors can also be used.

  • Expected Outcome: This analysis will reveal if the observed fluorescence corresponds to the intact probe or its metabolites, which is crucial for interpreting the trafficking pathway.

Experimental Protocols

This compound Uptake and Trafficking Assay by Confocal Microscopy
  • Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Labeling: Dilute the this compound stock solution in serum-free medium to the final working concentration. Remove the culture medium from the cells, wash with pre-warmed buffer, and add the labeling solution. Incubate for the desired time at the appropriate temperature.

  • Wash and Chase: Remove the labeling solution and wash the cells multiple times with pre-warmed buffer or medium. For chase experiments, incubate the cells in fresh, probe-free medium for various time points.

  • Imaging: Acquire images using a confocal microscope with appropriate filter sets for NBD fluorescence. For live-cell imaging, maintain the cells at 37°C and 5% CO2.

  • Data Analysis: Quantify the fluorescence intensity in different cellular compartments (e.g., plasma membrane, Golgi, endoplasmic reticulum) using image analysis software.

Visualizations

Below are diagrams illustrating key experimental workflows and concepts in lipid trafficking studies.

General Workflow for a Fluorescent Lipid Trafficking Experiment A 1. Cell Seeding and Growth B 2. Fluorescent Lipid Probe Labeling (e.g., this compound) A->B C 3. Incubation (Pulse) B->C D 4. Wash to Remove Unbound Probe C->D E 5. Chase Period (Optional) D->E F 6. Imaging (e.g., Confocal Microscopy) E->F G 7. Image Analysis and Quantification F->G

Caption: A typical experimental workflow for studying lipid trafficking using a fluorescent probe.

Control Experiments for this compound Trafficking cluster_0 Main Experiment cluster_1 Control Conditions A This compound Trafficking at 37°C B Low Temperature (4°C) A->B Compared with C ATP Depletion A->C Compared with D BSA Back-Extraction A->D Compared with E Unlabeled Lipid Competition A->E Compared with

Caption: Key control experiments to validate findings from this compound trafficking studies.

Interpreting this compound Trafficking Pathways PM Plasma Membrane Endosome Early/Late Endosome PM->Endosome Endocytosis Golgi Golgi Apparatus Endosome->Golgi Retrograde Transport Lysosome Lysosome Endosome->Lysosome Degradation Pathway Golgi->PM Secretory Pathway ER Endoplasmic Reticulum Golgi->ER Retrograde Transport ER->Golgi Anterograde Transport

Caption: A simplified diagram of potential intracellular trafficking pathways for a lipid analog.

A Comparative Guide to NBD-C12-HPC and its Alternatives for Membrane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug development, understanding the dynamics and organization of lipid membranes is paramount. Fluorescent lipid analogs are indispensable tools in this pursuit, allowing for the visualization and quantification of membrane properties. Among these, 1-palmitoyl-2-{12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine (NBD-C12-HPC) has been a widely utilized probe. This guide provides a comprehensive comparison of this compound with its main alternatives, BODIPY-labeled lipids and Laurdan, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific needs.

At a Glance: this compound and Key Alternatives

This compound is a fluorescently labeled phosphatidylcholine analog where the NBD (nitrobenzoxadiazole) fluorophore is attached to the end of the sn-2 acyl chain. This positioning allows the NBD moiety to probe the hydrophobic core of the lipid bilayer, making it sensitive to changes in membrane fluidity and lipid packing.[1] Its applications are diverse, ranging from monitoring membrane fusion and lipid transport to assessing enzymatic activity.[2]

However, the introduction of the bulky, polar NBD group can perturb the natural membrane structure and lead to experimental artifacts. Furthermore, its photophysical properties, such as quantum yield and photostability, can be limiting in certain applications. This has led to the adoption of alternative probes like BODIPY-labeled lipids and Laurdan, each with its own set of advantages and disadvantages.

Quantitative Comparison of Fluorescent Lipid Probes

The selection of a fluorescent probe is often dictated by its photophysical properties and its suitability for a particular application. The following table summarizes the key quantitative data for this compound and its common alternatives.

PropertyThis compoundBODIPY FL C12-HPCLaurdan
Excitation Max (nm) ~464~500~340-380
Emission Max (nm) ~531~510440 (ordered phase), 490 (disordered phase)
Quantum Yield ModerateHigh (often > 0.9)Varies with solvent polarity
Photostability ModerateHighLow (prone to photobleaching)
Environmental Sensitivity Sensitive to solvent polarityRelatively insensitive to solvent polarityHighly sensitive to solvent polarity and hydration
Primary Applications Membrane fluidity, lipid trafficking, fusion assaysLipid trafficking, membrane domain imaging, FRAPMembrane order and phase, lipid raft imaging

In-Depth Look at Applications and Limitations

This compound

Applications:

  • Membrane Fluidity and Dynamics: The fluorescence anisotropy of this compound can be used to measure membrane fluidity.

  • Lipid Transport and Trafficking: Its fluorescence allows for the real-time visualization of lipid movement between cellular compartments.[2]

  • Membrane Fusion Assays: Often used as a FRET donor in conjunction with an acceptor dye to monitor liposome fusion events.[2]

  • Enzymatic Assays: Can serve as a substrate for lipid-metabolizing enzymes.[2]

Limitations:

  • Membrane Perturbation: The NBD fluorophore is relatively large and polar, which can disrupt the natural packing of lipids in the bilayer and potentially alter membrane properties.

  • Photostability: NBD dyes are susceptible to photobleaching, which can limit their use in long-term imaging experiments.

  • Environmental Sensitivity of NBD: The fluorescence of NBD can be quenched by certain molecules and its emission spectrum can be sensitive to the local environment, which can complicate data interpretation.

BODIPY-Labeled Lipids

Applications:

  • Live Cell Imaging: Due to their high brightness and photostability, BODIPY probes are well-suited for long-term live-cell imaging of lipid dynamics.[3]

  • Lipid Droplet and Membrane Domain Visualization: Specific BODIPY-lipid conjugates are excellent for staining lipid droplets and visualizing distinct membrane domains.[3][]

  • Fluorescence Recovery After Photobleaching (FRAP): Their high photostability makes them ideal for FRAP experiments to measure lipid diffusion coefficients.

Limitations:

  • Environmental Insensitivity: While an advantage in some contexts, the relative insensitivity of BODIPY fluorescence to the environment means it cannot be used to probe membrane polarity or hydration in the same way as Laurdan.[5]

  • Potential for Aggregation: At high concentrations, some BODIPY dyes can form aggregates, leading to shifts in their fluorescence emission.

Laurdan

Applications:

  • Membrane Order and Phase Transitions: Laurdan's emission spectrum is highly sensitive to the degree of water penetration into the membrane, which correlates with lipid packing and membrane phase.[6][7] This is quantified by the Generalized Polarization (GP) value.

  • Lipid Raft Imaging: It is extensively used to visualize and characterize ordered lipid domains (lipid rafts) in cell membranes.[6]

Limitations:

  • Photostability: Laurdan is notoriously prone to photobleaching, often necessitating the use of two-photon microscopy for imaging.[7]

  • Concentration Effects: At high concentrations, Laurdan can self-quench, affecting the accuracy of GP measurements.

  • Indirect Measurement: GP values provide a relative measure of membrane order and are influenced by factors other than just lipid packing.

Experimental Protocols

Measuring Membrane Fluidity with this compound (Fluorescence Anisotropy)
  • Liposome Preparation:

    • Prepare a lipid film by drying a solution of the desired lipid composition containing 0.5 mol% this compound under a stream of nitrogen.

    • Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) by sonication or large unilamellar vesicles (LUVs) by extrusion.

  • Fluorescence Anisotropy Measurement:

    • Dilute the liposome suspension to the desired concentration in a cuvette.

    • Use a fluorometer equipped with polarizers.

    • Excite the sample at ~460 nm and measure the fluorescence emission at ~530 nm with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the grating correction factor.

Visualizing Membrane Domains with Laurdan GP Microscopy
  • Cell Staining:

    • Grow cells on glass-bottom dishes.

    • Prepare a 5 mM stock solution of Laurdan in DMSO.

    • Dilute the Laurdan stock solution to a final concentration of 5-10 µM in cell culture medium.

    • Incubate the cells with the Laurdan-containing medium for 30-60 minutes at 37°C.

    • Wash the cells with fresh medium before imaging.

  • Two-Photon Microscopy and Image Acquisition:

    • Use a two-photon microscope equipped with a femtosecond pulsed laser tuned to ~780-800 nm for excitation.

    • Simultaneously collect fluorescence emission in two channels: one for the ordered phase (e.g., 400-460 nm) and one for the disordered phase (e.g., 470-530 nm).

  • GP Value Calculation:

    • For each pixel in the image, calculate the GP value using the formula: GP = (I_ordered - G * I_disordered) / (I_ordered + G * I_disordered), where I represents the intensity in each channel and G is a correction factor for the instrument's sensitivity in each channel.

    • Generate a pseudo-colored GP map to visualize the spatial variation in membrane order.

Measuring Lipid Diffusion with BODIPY-labeled Lipids (FRAP)
  • Sample Preparation:

    • Label cells or giant unilamellar vesicles (GUVs) with a BODIPY-labeled lipid analog (e.g., BODIPY FL C5-HPC) at a low concentration (e.g., 0.1-0.5 mol%).

  • Confocal Microscopy and FRAP Protocol:

    • Use a confocal laser scanning microscope.

    • Acquire a few pre-bleach images of the region of interest.

    • Use a high-intensity laser beam to photobleach a defined region of the membrane.

    • Acquire a time-lapse series of images of the bleached region as fluorescence recovers due to the diffusion of unbleached probes into the area.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached region over time.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

    • Fit the fluorescence recovery curve to an appropriate diffusion model to extract the diffusion coefficient (D) and the mobile fraction.

Visualizing Experimental Concepts

To further clarify the experimental workflows and underlying principles, the following diagrams have been generated using the DOT language.

experimental_workflow_laurdan_gp cluster_sample_prep Sample Preparation cluster_microscopy Two-Photon Microscopy cluster_analysis Data Analysis start Cells on Glass-Bottom Dish stain Incubate with Laurdan (5-10 µM) start->stain wash Wash with Fresh Medium stain->wash excite Excite at ~780-800 nm wash->excite collect Collect Emission (2 Channels) excite->collect ch1 Channel 1 (400-460 nm) Ordered Phase collect->ch1 ch2 Channel 2 (470-530 nm) Disordered Phase collect->ch2 calc_gp Calculate GP Value per Pixel collect->calc_gp gp_map Generate Pseudo-colored GP Map calc_gp->gp_map caption Workflow for Laurdan Generalized Polarization (GP) Microscopy. signaling_pathway_frap cluster_pre_bleach Pre-Bleach cluster_bleach Photobleaching cluster_post_bleach Fluorescence Recovery membrane_pre Membrane with Fluorescent Probes (BODIPY-lipid) laser High-Intensity Laser Pulse membrane_bleached Defined Region Photobleached laser->membrane_bleached membrane_recovery Fluorescence Recovers as Probes Diffuse In membrane_bleached->membrane_recovery recovery_curve Generate Recovery Curve membrane_recovery->recovery_curve caption Conceptual Workflow of a FRAP Experiment.

References

A Head-to-Head Comparison: NBD-C12-HPC versus Radiolabeled Lipid Analogs in Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate tracking and quantification of lipid molecules within cellular systems is paramount. Two predominant methodologies for this purpose involve the use of fluorescently labeled lipid analogs, such as NBD-C12-HPC, and radiolabeled lipid analogs. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for specific research needs.

At a Glance: Key Differences and Applications

Fluorescent and radiolabeled lipid analogs are powerful tools for elucidating lipid trafficking, metabolism, and membrane dynamics. However, they differ fundamentally in their detection methods, which in turn dictates their primary applications, advantages, and limitations.

This compound (1-acyl-2-{12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine) is a fluorescently tagged phosphatidylcholine analog. The nitrobenzoxadiazole (NBD) fluorophore allows for real-time visualization of its distribution and movement within living cells using fluorescence microscopy. This makes it an invaluable tool for studying the dynamics of lipid transport pathways and the organization of cellular membranes.[1]

Radiolabeled lipid analogs , such as those incorporating isotopes like tritium (³H) or carbon-14 (¹⁴C), are detected through their radioactive decay. This method offers high sensitivity and is well-suited for quantitative biochemical assays, such as measuring the total uptake of a lipid by a cell population or its incorporation into different cellular compartments.

The choice between these two types of analogs hinges on the specific experimental question. For high-resolution spatial and temporal imaging of lipid dynamics in live cells, fluorescent analogs are superior. For highly sensitive, quantitative measurements of lipid uptake, transport, and metabolism in bulk populations, radiolabeled analogs are often the preferred method.

Quantitative Performance: A Comparative Overview

Direct quantitative comparisons in the literature are scarce, as the techniques are often employed to answer different biological questions. However, we can summarize the key performance characteristics of each approach in the following table.

FeatureThis compound (Fluorescent Analog)Radiolabeled Lipid Analogs (e.g., ³H-PC)
Detection Method Fluorescence (Photon Emission)Radioactivity (Particle Emission)
Primary Application Live-cell imaging, lipid trafficking visualization, membrane dynamicsQuantitative uptake and metabolism studies, binding assays
Sensitivity High (femt- to attomole range)Very High (att- to zeptomole range)
Spatial Resolution High (diffraction-limited, ~250 nm)Low (autoradiography) to None (scintillation counting)
Temporal Resolution High (milliseconds to seconds)Low (minutes to hours)
Quantification Semi-quantitative (relative fluorescence intensity)Quantitative (absolute amount of substance)
Potential for Artifacts Phototoxicity, photobleaching, potential for the bulky fluorophore to alter lipid behavior.[2]Cellular damage from radiation, disposal of radioactive waste
Instrumentation Fluorescence microscope, flow cytometerScintillation counter, phosphorimager

Experimental Protocols: A Step-by-Step Guide

To provide a practical comparison, detailed methodologies for key experiments using both this compound and a radiolabeled lipid analog are presented below.

Experiment 1: Cellular Uptake and Trafficking of this compound

This protocol outlines the use of this compound to visualize its uptake and subsequent trafficking in cultured mammalian cells using fluorescence microscopy.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, CHO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA), fatty acid-free

  • Microscopy-grade glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~535 nm)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes and culture until they reach 50-70% confluency.

  • Preparation of this compound/BSA Complex:

    • Dissolve this compound in ethanol to make a stock solution (e.g., 1 mg/mL).

    • In a separate tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 1% w/v).

    • Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration (e.g., 5 µM). This complex facilitates the delivery of the lipid to the cells.

  • Cell Labeling:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the this compound/BSA complex in serum-free medium for 15-30 minutes at 37°C.

  • Washing and Imaging:

    • Wash the cells three times with cold PBS to remove unbound this compound.

    • Add fresh, warm culture medium to the cells.

    • Immediately image the cells using a fluorescence microscope. Images can be acquired at different time points to track the internalization and trafficking of the fluorescent lipid.

Experiment 2: Quantitative Cellular Uptake of a Radiolabeled Phosphatidylcholine Analog (e.g., [³H]Phosphatidylcholine)

This protocol describes a method to quantify the uptake of a radiolabeled phosphatidylcholine analog in a population of cultured cells.

Materials:

  • Radiolabeled phosphatidylcholine (e.g., [methyl-³H]choline-labeled PC)

  • Mammalian cell line

  • Cell culture medium

  • PBS

  • Scintillation cocktail

  • Scintillation vials

  • Liquid scintillation counter

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Seeding: Seed cells into a multi-well plate (e.g., 24-well plate) and culture until they reach near-confluency.

  • Preparation of Radiolabeled Lipid Medium:

    • Prepare the cell culture medium containing the radiolabeled phosphatidylcholine at the desired final concentration and specific activity (e.g., 1 µCi/mL).

  • Cell Labeling:

    • Aspirate the old medium from the cells and wash once with warm PBS.

    • Add the radiolabeled lipid medium to each well and incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C.

  • Washing and Lysis:

    • Aspirate the radiolabeled medium and wash the cells three to five times with ice-cold PBS to remove any non-incorporated radioactivity.

    • Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.

  • Quantification:

    • Transfer the cell lysate from each well into a scintillation vial.

    • Add scintillation cocktail to each vial and mix thoroughly.

    • Measure the radioactivity in each sample using a liquid scintillation counter.

    • In parallel, determine the protein concentration of the cell lysates from each well using a protein assay.

  • Data Analysis:

    • Express the data as counts per minute (CPM) or disintegrations per minute (DPM) per milligram of protein to normalize for cell number.

Visualizing the Processes: Diagrams of Workflows and Pathways

To further clarify the experimental and biological processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Comparison cluster_NBD This compound Workflow cluster_Radio Radiolabeled Lipid Workflow NBD_Start Seed Cells NBD_Prep Prepare this compound/BSA Complex NBD_Start->NBD_Prep NBD_Label Label Cells NBD_Prep->NBD_Label NBD_Wash Wash Cells NBD_Label->NBD_Wash NBD_Image Fluorescence Imaging NBD_Wash->NBD_Image NBD_Analyze Image Analysis (Trafficking) NBD_Image->NBD_Analyze Radio_Start Seed Cells Radio_Prep Prepare Radiolabeled Medium Radio_Start->Radio_Prep Radio_Label Label Cells Radio_Prep->Radio_Label Radio_Wash Wash Cells Radio_Label->Radio_Wash Radio_Lyse Lyse Cells Radio_Wash->Radio_Lyse Radio_Count Scintillation Counting Radio_Lyse->Radio_Count Radio_Protein Protein Assay Radio_Lyse->Radio_Protein Radio_Analyze Calculate Uptake (DPM/mg protein) Radio_Count->Radio_Analyze Radio_Protein->Radio_Analyze Lipid_Uptake_Pathway Extracellular Extracellular Space Plasma_Membrane Plasma Membrane Extracellular->Plasma_Membrane Binding/Insertion Cytosol Cytosol Plasma_Membrane->Cytosol Flippase/Transporter Mediated Endosome Early Endosome Plasma_Membrane->Endosome Endocytosis ER Endoplasmic Reticulum Cytosol->ER Golgi Golgi Apparatus Endosome->Golgi Vesicular Transport Golgi->ER Lipid_Droplet Lipid Droplet ER->Lipid_Droplet Storage

References

Safety Operating Guide

Proper Disposal of NBD-C12-HPC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents like NBD-C12-HPC is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the proper handling and disposal of this compound (1-(12-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl)-2-hydroxy-sn-glycero-3-phosphocholine).

Due to the absence of a publicly available Safety Data Sheet (SDS), specific disposal instructions for this compound are not readily accessible. The information presented here is based on general best practices for the disposal of fluorescently-labeled lipids and similar research chemicals. It is imperative to obtain the product-specific SDS from the manufacturer or supplier before handling and disposal. The SDS will contain detailed information regarding the substance's hazards, necessary precautions, and specific disposal requirements.

Pre-Disposal and Handling Considerations

Before disposal, proper handling and storage are crucial to minimize risks. This compound is a fluorescently labeled phospholipid used in various research applications, including the study of lipid bilayers and intracellular lipid transport.[1] While specific hazard information is not available, it is prudent to handle this compound with the standard care afforded to all laboratory chemicals.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water and seek medical advice.

  • Storage: Store this compound in a tightly sealed container, protected from light, and at the recommended temperature, typically -20°C, as indicated by suppliers.

Step-by-Step Disposal Procedure

The following procedure outlines a general workflow for the disposal of this compound waste. This should be adapted to comply with the specific regulations of your institution and local authorities.

Disposal Workflow

cluster_prep Step 1: Waste Segregation & Collection cluster_contain Step 2: Container Management cluster_disposal Step 3: Final Disposal A Identify all this compound waste streams (e.g., unused solid, contaminated solutions, labware) B Segregate waste into designated, labeled containers: - Solid Waste - Liquid Waste (non-halogenated solvent) A->B C Use chemically resistant, leak-proof containers D Clearly label containers with: - 'Hazardous Waste' - 'this compound Waste' - Hazard pictograms (if known from SDS) C->D E Consult your institution's Environmental Health & Safety (EHS) office F Arrange for waste pickup by a licensed hazardous waste disposal contractor E->F

Caption: A logical workflow for the proper segregation and disposal of this compound waste in a laboratory setting.

Detailed Disposal Protocols

Waste TypeDisposal Protocol
Unused or Expired Solid this compound 1. Do not dispose of in regular trash. 2. Collect in a clearly labeled, sealed container designated for solid chemical waste. 3. The container should be marked as "Hazardous Waste" and list the chemical name.
Contaminated Solutions 1. Collect all aqueous and organic solvent solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. 2. It is common practice to segregate halogenated and non-halogenated solvent waste. This compound is often dissolved in chloroform, a halogenated solvent. 3. Do not pour solutions down the drain.
Contaminated Labware (e.g., pipette tips, vials) 1. Rinse contaminated reusable glassware with an appropriate solvent (e.g., chloroform, ethanol) and collect the rinsate as hazardous liquid waste. 2. Dispose of single-use contaminated items (e.g., pipette tips, microfuge tubes) in a designated solid hazardous waste container.

The Critical Role of the Safety Data Sheet (SDS)

The SDS is the most important document for determining the proper disposal procedures for any chemical. It provides comprehensive information on:

  • Section 2: Hazard Identification: Details the specific physical and health hazards.

  • Section 7: Handling and Storage: Provides guidance on safe handling practices.

  • Section 13: Disposal Considerations: Offers specific instructions for waste disposal.

Actionable Recommendation:

Start Need to dispose of This compound Obtain_SDS Obtain the Safety Data Sheet (SDS) from the chemical supplier Start->Obtain_SDS Review_SDS Review Section 13: Disposal Considerations Obtain_SDS->Review_SDS Follow_Instructions Follow the specific disposal instructions provided in the SDS Review_SDS->Follow_Instructions Contact_EHS Consult your institution's Environmental Health & Safety (EHS) office for guidance Follow_Instructions->Contact_EHS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.